molecular formula C7H10O3 B1203004 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone CAS No. 27538-10-9

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

货号: B1203004
CAS 编号: 27538-10-9
分子量: 142.15 g/mol
InChI 键: GWCRPYGYVRXVLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone is a member of the class of furans that is furan-3(2H)-one carrying additional ethyl, hydroxy and methyl substituents at positions 2, 4 and 5 respectively. A key aroma compound in soy sauce and fish sauce. It has a role as a Saccharomyces cerevisiae metabolite. It is a cyclic ketone, an enol and a member of furans.
Homofureanol, also known as 4-hemf or ehmf CPD, belongs to the class of organic compounds known as furanones. Furanones are compounds containing a furan ring bearing a ketone group. Homofureanol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, homofureanol is primarily located in the cytoplasm. Homofureanol is a sweet, butterscotch, and candy tasting compound that can be found in a number of food items such as yardlong bean, moth bean, swamp cabbage, and lupine. This makes homofureanol a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-ethyl-4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRPYGYVRXVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885393
Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

103.00 °C. @ 15.00 mm Hg
Record name Homofureanol
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CAS No.

27538-10-9
Record name Homofuraneol
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Record name 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Record name 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one
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Record name 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Homofureanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in Strawberries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), a key flavor compound in strawberries (Fragaria × ananassa). This document details the metabolic pathway, key enzymes, and relevant quantitative data, along with comprehensive experimental protocols for its study.

Introduction

This compound (EHMF), along with its structural analog 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), is a critical contributor to the characteristic sweet, caramel-like aroma of ripe strawberries. Understanding the biosynthetic pathway of EHMF is of significant interest for flavor science, crop improvement, and the development of natural flavoring agents. This guide synthesizes current knowledge on the enzymatic formation of EHMF in strawberries.

The Biosynthetic Pathway of this compound

The biosynthesis of EHMF in strawberries is a multi-step process originating from carbohydrate metabolism. The final and most well-characterized step involves the reduction of a precursor molecule by a specific enone oxidoreductase.

Precursor Origin

The carbon backbone of the furanone ring is derived from D-fructose-1,6-bisphosphate.[1] While the exact enzymatic steps leading from D-fructose-1,6-bisphosphate to the immediate furanone precursor are not yet fully elucidated, it is understood that this carbohydrate is the primary progenitor molecule.

The Final Enzymatic Step

The terminal step in EHMF biosynthesis is the reduction of (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) to this compound. This reaction is catalyzed by the enzyme Fragaria × ananassa enone oxidoreductase (FaEO), previously identified as Fragaria × ananassa quinone oxidoreductase (FaQR).[1][2] This enzyme utilizes NADH or NADPH as a cofactor to reduce the exocyclic double bond of EDHMF.[1]

EHMF Biosynthesis D-Fructose-1,6-bisphosphate D-Fructose-1,6-bisphosphate Intermediate_Metabolism Intermediate Metabolism (Multiple Steps) D-Fructose-1,6-bisphosphate->Intermediate_Metabolism EDHMF (2E)-2-ethylidene-4-hydroxy- 5-methyl-3(2H)-furanone Intermediate_Metabolism->EDHMF EHMF 2-Ethyl-4-hydroxy-5-methyl- 3(2H)-furanone EDHMF->EHMF FaEO FaEO Fragaria x ananassa enone oxidoreductase (FaEO) NAD_NADP NAD(P)+ FaEO->NAD_NADP NADH_NADP NAD(P)H NADH_NADP->FaEO

Biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of furanones in strawberries has predominantly focused on HDMF due to its higher abundance. However, the available data for FaEO kinetics with the EHMF precursor provides valuable insights.

Enzyme Kinetics of Fragaria × ananassa Enone Oxidoreductase (FaEO)

The kinetic parameters of FaEO have been determined for various substrates, including the precursor to EHMF.

SubstrateKm (mM)kcat (s-1)Reference
(2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)2.141.94[1]
4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)--[2]
(2E)-4-hydroxy-5-methyl-2-propylidene-3(2H)-furanone (HMPDF)1.042.69[1]
(2E)-2-butylidene-4-hydroxy-5-methyl-3(2H)-furanone (BDHMF)0.821.43[1]
Note: Data for HMMF, the precursor to HDMF, was not fully available in the cited source.
Concentration of Furanones in Strawberry Cultivars

While specific quantitative data for EHMF across different strawberry cultivars and ripening stages is limited in the available literature, studies on the closely related HDMF show a significant increase in concentration during ripening.[1] It is hypothesized that EHMF follows a similar trend. For instance, the concentration of HDMF can reach up to 55 mg/kg in ripe strawberries.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of EHMF biosynthesis.

Chemical Synthesis of (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

This protocol is adapted from methods for synthesizing similar furanone derivatives.

Materials:

  • 4-hydroxy-5-methyl-3(2H)-furanone

  • Acetaldehyde

  • Potassium hydroxide (KOH) solution (20% aqueous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Potassium bisulfate

Procedure:

  • Aldol Condensation:

    • In a flask equipped with a stirrer and a cooling bath, dissolve 4-hydroxy-5-methyl-3(2H)-furanone in an aqueous solution of acetaldehyde.

    • Cool the mixture to 5°C.

    • Slowly add a 20% aqueous solution of potassium hydroxide dropwise while maintaining the temperature at 5°C, until the solution is alkaline (pH > 12).

    • Continue stirring for one hour at 5°C.

    • Neutralize the reaction mixture with acetic acid.

    • Extract the product with dichloromethane.

    • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aldol intermediate.

  • Dehydration:

    • Heat the obtained aldol intermediate with a catalytic amount of potassium bisulfate under reduced pressure.

    • The dehydration reaction typically occurs at temperatures between 110°C and 150°C.

    • Collect the distilled (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone.

    • Purify the product by distillation.

Enzymatic Assay for Fragaria × ananassa Enone Oxidoreductase (FaEO)

This protocol describes the assay for determining the activity of FaEO with EDHMF as the substrate.[4]

Materials:

  • Purified recombinant FaEO enzyme

  • (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

  • NADH or NADPH

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Diethyl ether

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing:

    • 0.1 M potassium phosphate buffer (pH 7.0)

    • 250 µM EDHMF

    • 350 µM NADH or NADPH

    • A known amount of purified FaEO enzyme (e.g., 24 µg)

  • Incubate the reaction mixture at 30°C for 30 minutes with agitation.

  • Stop the reaction by adding an equal volume of diethyl ether to extract the product.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the organic (diethyl ether) phase.

  • Analyze the extracted product, this compound (EHMF), by GC-MS.

Extraction and Quantification of EHMF from Strawberries

This protocol outlines a method for the extraction and quantification of EHMF from strawberry fruit tissue.

Materials:

  • Strawberry fruit samples

  • Liquid nitrogen

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water (HPLC grade)

  • Diethyl ether

  • Internal standard (e.g., a structurally similar, non-native furanone)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph with a mass spectrometer detector (HPLC-MS)

Procedure:

  • Sample Preparation:

    • Freeze strawberry fruit samples in liquid nitrogen and grind to a fine powder.

    • Homogenize a known weight of the powdered tissue in water or a suitable buffer.

    • Add a known amount of an internal standard.

    • Centrifuge the homogenate to pellet solid debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the sample preparation onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the furanones with diethyl ether.

  • Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Analyze the concentrated extract by GC-MS or HPLC-MS.

    • Identify EHMF based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of EHMF by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of EHMF.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Strawberry Fruit Sample Homogenize Homogenize in Buffer Start->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition SPE Cartridge Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Diethyl Ether Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS or HPLC-MS Analysis Concentrate->GCMS Quantify Quantification GCMS->Quantify

Workflow for EHMF extraction and quantification.

Conclusion

The biosynthesis of this compound in strawberries is a complex process with the final, crucial step catalyzed by the enzyme Fragaria × ananassa enone oxidoreductase. While much has been elucidated, particularly regarding the final enzymatic reduction, further research is needed to fully map the intermediate steps from D-fructose-1,6-bisphosphate and to gather more extensive quantitative data on EHMF across a wider range of strawberry cultivars and developmental stages. The protocols provided in this guide offer a robust framework for researchers to further investigate this important flavor compound.

References

An In-depth Technical Guide to the Maillard Reaction Pathway for the Formation of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM), also known as homofuraneol, is a potent aroma compound prized for its sweet, caramel-like flavor profile. A key component in the characteristic aroma of many thermally processed foods, its formation is predominantly attributed to the Maillard reaction, a complex network of non-enzymatic browning reactions between reducing sugars and amino acids. This technical guide provides a detailed examination of the primary reaction pathway leading to EHFM, supported by quantitative data, comprehensive experimental protocols for its synthesis and analysis, and a visual representation of the core chemical transformations.

Introduction

This compound (EHFM) is a significant flavor compound found in a variety of cooked and fermented foods, including soy sauce and beer.[1] It exists in two tautomeric forms: this compound and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, with the former being the more odor-active isomer.[2] The formation of EHFM is a classic outcome of the Maillard reaction, a cornerstone of food chemistry.[3] While several pathways may contribute to its generation, the most well-documented route involves the interaction of a five-carbon (pentose) sugar with an amino acid capable of producing a two-carbon fragment, such as L-alanine.[2][3] Understanding and controlling this pathway is of significant interest for flavor development and food processing optimization.

The Maillard Reaction Pathway to EHFM

The formation of furanones through the Maillard reaction is generally understood to proceed via 2,3-enolisation, leading to the formation of 1-deoxyosone intermediates.[2] The most favored pathway for EHFM synthesis involves a "C5 + C2" condensation mechanism, where a pentose provides the five-carbon backbone and an amino acid provides a two-carbon fragment.[2]

The key steps in this pathway are as follows:

  • Initial Maillard Reaction: The process begins with the condensation of a pentose sugar (e.g., D-xylose) with an amino acid (e.g., L-alanine). This is followed by Amadori rearrangement to form a ketosamine.

  • Formation of 1-Deoxypentosone: The Amadori product undergoes 2,3-enolization and subsequent elimination of the amino acid to yield a key intermediate: 1-deoxy-D-erythro-2,3-pentodiulose (1-deoxypentosone).

  • Strecker Degradation of L-Alanine: Concurrently, L-alanine undergoes Strecker degradation, a reaction sequence involving an α-dicarbonyl compound, which results in the formation of acetaldehyde—the required C2 fragment.

  • Aldol Condensation: The 1-deoxypentosone intermediate undergoes an aldol-type condensation with the acetaldehyde generated from the Strecker degradation.

  • Cyclization and Dehydration: The resulting adduct rapidly cyclizes and subsequently dehydrates to form the stable aromatic furanone ring structure of this compound.

While this Strecker-assisted chain elongation is the primary proposed mechanism, an alternative pathway involving the fragmentation of the pentose sugar followed by the recombination of smaller fragments can also contribute to the formation of EHFM, albeit often to a lesser extent.[2]

Quantitative Data on EHFM Formation

The yield of EHFM is highly dependent on the specific precursors and reaction conditions, such as pH and reactant concentrations. The following tables summarize quantitative data from model systems heated at 90°C for one hour.

Table 1: Effect of Pentose Sugar and L-Alanine on EHFM Yield[4]
Pentose Sugar EHFM Yield (mg/mmol of pentose)
D-Xylose10.0
D-Ribose6.8
L-Arabinose7.3
Reaction Conditions: Pentose/L-alanine molar ratio of 1:2 in 0.2 M phosphate buffer (pH 7.0) heated at 90°C for 1 hour.
Table 2: Effect of pH on EHFM Yield from D-Xylose and L-Alanine[4]
pH of Phosphate Buffer EHFM Yield (mg/mmol of xylose)
5.03.9
7.010.0
Reaction Conditions: D-xylose/L-alanine molar ratio of 1:2 in 0.2 M phosphate buffer heated at 90°C for 1 hour.
Table 3: Effect of L-Alanine Concentration on EHFM Yield[4]
Molar Ratio (D-Xylose / L-Alanine) EHFM Yield (mg/mmol of xylose)
1 : 0.54.8
1 : 17.9
1 : 210.0
1 : 410.0
Reaction Conditions: Reactants in 0.2 M phosphate buffer (pH 7.0) heated at 90°C for 1 hour.

Experimental Protocols

Synthesis of EHFM in a Maillard Model System

This protocol is adapted from methodologies described for the formation of furanones from pentose sugars and amino acids.[2]

Materials:

  • D-Xylose (>99% purity)

  • L-Alanine (>99% purity)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Hydrochloric acid (HCl), 2 M

  • Sodium chloride (NaCl)

  • Diethyl ether (Et₂O), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of Reaction Buffer: Prepare a 0.2 M sodium phosphate buffer solution.

  • Reaction Mixture Assembly: In a suitable pressure-rated reaction vessel, dissolve D-xylose (e.g., 5 mmol) and L-alanine (e.g., 10 mmol, for a 1:2 molar ratio) in 5 mL of the 0.2 M phosphate buffer.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.0 using 2 M HCl or a suitable base.

  • Heating: Securely seal the reaction vessel and heat it at 90°C for 1 hour with constant stirring. A controlled temperature oil bath or heating block is recommended.

  • Reaction Quenching and Dilution: After 1 hour, immediately cool the reaction vessel in an ice bath to quench the reaction. Add 100 mL of deionized water to the reaction mixture.

  • Extraction Preparation: Saturate the aqueous phase with NaCl (approx. 40 g) to improve extraction efficiency. Adjust the pH of the mixture to 4.0 using 2 M HCl.

  • Continuous Liquid-Liquid Extraction: Transfer the mixture to a continuous liquid-liquid extractor (perforator type). Extract the neutral compounds with 50 mL of diethyl ether overnight.

  • Drying and Concentration: Collect the organic phase and dry it over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried extract to a final volume of approximately 0.5 mL using a gentle stream of nitrogen or a rotary evaporator under reduced pressure. The resulting concentrate is ready for analysis.

Quantitative Analysis of EHFM by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile compounds like EHFM. For accurate quantification, an isotope dilution assay is recommended.

General Protocol:

  • Internal Standard: Prior to extraction, a known amount of a suitable internal standard (e.g., [²H₃]-EHFM) should be added to the reaction mixture.

  • Sample Preparation: Prepare the sample concentrate as described in the synthesis protocol (Section 4.1).

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: A polar capillary column, such as a FFAP (Free Fatty Acid Phase) or WAX-type column (e.g., 50 m x 0.32 mm, 0.5 µm film thickness), is suitable for separating these polar compounds.

    • Injection: 1-2 µL of the concentrate is injected in splitless mode.

    • Oven Temperature Program: An example program is: initial temperature of 40°C for 2 minutes, ramp at 4°C/min to 180°C, then ramp at 10°C/min to 240°C, and hold for 10 minutes. This program should be optimized for the specific instrument and column.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native EHFM (e.g., m/z 142, 113, 85) and its labeled internal standard. Full scan mode can be used for initial identification.

  • Quantification: The concentration of EHFM is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of the Reaction Pathway

The following diagram illustrates the primary C5 + C2 pathway for the formation of this compound from D-xylose and L-alanine.

Maillard_Pathway_EHFM Maillard Reaction Pathway to this compound cluster_strecker Strecker Degradation pentose D-Xylose (Pentose) amadori Amadori Product pentose->amadori Condensation amino_acid L-Alanine amino_acid->amadori acetaldehyde Acetaldehyde (C2) amino_acid->acetaldehyde + α-Dicarbonyl deoxyosone 1-Deoxypentosone amadori->deoxyosone 2,3-Enolisation product 2-Ethyl-4-hydroxy-5-methyl- 3(2H)-furanone (EHFM) deoxyosone->product Aldol Condensation, Cyclization & Dehydration strecker_reagent α-Dicarbonyl acetaldehyde->product

Maillard pathway from a pentose and L-alanine to EHFM.

References

The Occurrence of Homofuraneol in Tropical Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homofuraneol, chemically known as 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone or 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is a significant volatile organic compound that contributes a sweet, caramel-like, and fruity aroma to a variety of food products. While its presence is well-documented in processed foods as a product of the Maillard reaction, its natural occurrence in fruits, particularly tropical varieties, is of great interest for flavor chemistry, food science, and the development of natural flavoring agents. This technical guide provides a comprehensive overview of the natural occurrence of homofuraneol and the closely related compound, furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), in several tropical fruits. It details quantitative data, biosynthetic pathways, and the experimental protocols used for their analysis.

Natural Occurrence and Quantitative Data

The concentration of homofuraneol and furaneol in tropical fruits can vary significantly depending on the fruit variety, ripeness, and geographical origin. The following table summarizes the quantitative data reported in the scientific literature for these compounds in select tropical fruits.

Tropical FruitCultivar/VarietyCompoundConcentration Range
Pineapple Tainong No. 4Furaneol76.47 µg/kg[1]
Red SpanishFuraneolNot Quantified[2]
VariousFuraneol1.6 - 27.3 ppm[3]
Mango HadenFuraneolNot Quantified, but identified as a key odorant[4]
VariousMesifuran (methylated furaneol)Present in most cultivars[5]
Guava Pink ColombianFuraneolIdentified as an important aroma contributor[6]
Pink Colombian3-hydroxy-4,5-dimethyl-2(5H)-furanoneIdentified as an important aroma contributor[6]
Durian MonthongFuraneolNot explicitly quantified, but sulfur compounds and esters are major volatiles[7][8]
Jackfruit VariousNot specifiedAroma profile dominated by esters[9]

Biosynthesis of Homofuraneol

The biosynthesis of furanones in plants is a complex process. While the pathway for homofuraneol is not as extensively studied as that for furaneol, it is believed to follow a similar enzymatic route originating from carbohydrate metabolism. The proposed pathway involves the conversion of sugars into key intermediates that are then cyclized and modified to form the final furanone structure. In yeast, it has been shown that 4-hydroxy-5-methyl-3(2H)-furanone can undergo a condensation reaction with acetaldehyde to form an intermediate, which is then reduced to homofuraneol[10]. A similar mechanism may exist in plants.

Homofuraneol Biosynthesis Pathway cluster_precursors Precursors Fructose_6_P Fructose-6-Phosphate HMF 4-Hydroxy-5-methyl- 3(2H)-furanone (HMF) Fructose_6_P->HMF Multiple Enzymatic Steps Intermediate (2E)-2-Ethylidene-4-hydroxy- 5-methyl-3(2H)-furanone HMF->Intermediate Knoevenagel Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Homofuraneol Homofuraneol Intermediate->Homofuraneol Enone Oxidoreductase (NADPH-dependent) Experimental Workflow for Homofuraneol Analysis cluster_prep Sample Preparation cluster_analysis Analytical Procedure Sample Tropical Fruit Sample Homogenization Homogenization (with buffer) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (e.g., with PFBBr) Supernatant->Derivatization SPME Headspace SPME Derivatization->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis & Quantification GCMS->Data

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanones are a critical class of heterocyclic compounds widely recognized for their potent sensory properties, contributing significantly to the aroma and flavor profiles of numerous foods, beverages, and fragrances.[1][2] Among these, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), also known as homofuraneol, and its isomers are of particular interest due to their characteristic sweet, caramel-like, and fruity notes.[2] This technical guide provides a comprehensive overview of the physicochemical properties of EHMF and its key structural isomers, including 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone and the closely related, well-studied compound 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon).

This document details quantitative physicochemical data, outlines relevant experimental protocols for synthesis and analysis, and visualizes key chemical processes and workflows. The information is intended to serve as a foundational resource for professionals in flavor chemistry, food science, and drug development who may utilize these compounds as flavor enhancers, fragrance components, or scaffolds for new molecular entities.[1][3]

Physicochemical Data Comparison

The following tables summarize the key physicochemical properties of this compound, its positional isomer, and the related compound Sotolon. This side-by-side comparison facilitates rapid assessment of their characteristics.

Table 1: General and Physical Properties

PropertyThis compound5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone3-Hydroxy-4,5-dimethyl-2(5H)-one (Sotolon)
Synonyms Homofuraneol, Ethyl furaneolHomofuraneol isomerSotolone, Caramel furanone, Sugar lactone[4][5]
CAS Number 27538-10-9[1]27538-09-6[6]28664-35-9[4][7]
Molecular Formula C₇H₁₀O₃[1][8]C₇H₁₀O₃[9]C₆H₈O₃[4][7]
Molecular Weight 142.15 g/mol [1][8]142.15 g/mol [9]128.13 g/mol [4][7]
Appearance Light orange to yellow to green clear liquid[1]-Colorless to yellowish liquid[5]
Density 1.14 g/cm³ (1.137 g/mL at 25°C)[1][10]-1.049 g/cm³[7]
Boiling Point 248-249 °C (lit.)[10][11]-184 °C; 93-95 °C at 2.00 mm Hg[4][7]
Melting Point --26 to 29 °C[5][7]
Refractive Index n20/D 1.51 (lit.)[1][10]--
Odor Profile Sweet, caramel, candy, butterscotch[11]-Fenugreek/curry (high conc.), maple syrup/caramel (low conc.)[5][7]

Table 2: Solubility and Partitioning Properties

PropertyThis compound5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone3-Hydroxy-4,5-dimethyl-2(5H)-one (Sotolon)
Solubility Soluble in alcohols and propylene glycol[5]Predicted Water Solubility: 254 g/L[9]Slightly soluble in water[5]; Estimated Water Solubility: 222.8 g/L @ 25°C[12]
LogP (Octanol/Water) 0.9 (at 25°C and pH 7)[11]Predicted LogP: 0.06 to 0.73[9]XLogP3-AA: 0.4[13]; Estimated LogP: -0.296[12]
pKa (Acid Dissociation) 9.62 ± 0.40 (Predicted)[11]Predicted (Strongest Acidic): 7.83[9]-
Vapor Pressure 78-89 hPa at 20-40°C[11]-0.0048 hPa @ 25°C (est.)[13]

Tautomerism and Isomerism

A critical physicochemical feature of hydroxy-furanones is their existence in a tautomeric equilibrium between the keto and enol forms. This keto-enol tautomerism is crucial for their chemical reactivity and can influence their sensory properties and stability. The equilibrium is pH-dependent, with racemization and proton exchange occurring more rapidly under acidic (pH < 4) or basic (pH > 7) conditions.[14] The most stable state is typically between pH 4 and 5.[14]

Caption: Keto-enol tautomeric equilibrium of EHMF.

Experimental Protocols

Synthesis Protocol: One-Pot Furanone Annulation

A modern and efficient method for synthesizing 5-substituted-2(5H)-furanones involves a one-pot procedure utilizing a Titanium-mediated aldol addition followed by an acid-induced cyclo-condensation.[15] This "furanone annulation" is highly valuable for creating derivatives for further chemical exploration, such as cross-coupling reactions.[15]

Methodology:

  • Reagents and Setup: All reactions are conducted in oven-dried glassware under an inert argon atmosphere. Key reagents include an α-methyl-β-keto ester, an appropriate acetophenone derivative, and Titanium(IV) chloride (TiCl₄).[15]

  • Aldol Addition: The keto ester and acetophenone are dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to -78°C. TiCl₄ is added, followed by a tertiary amine base (e.g., N,N-Diisopropylethylamine). The mixture is stirred to facilitate the crossed Ti-direct aldol addition.[15]

  • Cyclo-condensation: The reaction is warmed to room temperature and stirred for several hours (e.g., 14 h) to allow for the spontaneous acid-induced cyclo-condensation, which forms the furanone ring.[15]

  • Workup and Purification: The reaction is quenched with an aqueous solution. The organic layer is separated, washed, dried, and concentrated. The crude product is purified via flash column chromatography on silica gel to yield the final 2(5H)-furanone product.[15]

G start Prepare Reactants (Keto Ester + Acetophenone) in CH₂Cl₂ under Argon cool Cool to -78°C start->cool add_ti Add TiCl₄ and Amine Base cool->add_ti aldol Ti-Mediated Aldol Addition add_ti->aldol warm Warm to Room Temp. Stir for 14h aldol->warm cyclo Acid-Induced Cyclo-condensation warm->cyclo quench Quench Reaction (Aqueous Workup) cyclo->quench extract Extract, Wash, and Dry Organic Layer quench->extract purify Purify via Flash Chromatography extract->purify end Isolated 2(5H)-Furanone Product purify->end

Caption: Workflow for one-pot synthesis of 2(5H)-furanones.

Analytical Protocol: Identification and Quantification by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile and semi-volatile furanones in complex matrices like food, beverages, and biological samples.

Methodology:

  • Sample Preparation: The sample matrix (e.g., wine, fruit juice) is prepared for extraction. For liquids, this may involve simple dilution or pH adjustment.

  • Extraction: Solid-Phase Extraction (SPE) or liquid-liquid extraction is commonly used to isolate and concentrate the analytes. For SPE, a C18 or similar cartridge is conditioned, the sample is loaded, washed to remove interferences, and the furanones are eluted with a suitable organic solvent (e.g., ethyl acetate).[16]

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1-2 µL) of the extract is injected into the GC.

    • Separation: The compounds are separated on a capillary column (e.g., DB-5 or Carbowax) based on their boiling points and polarity.[13] A temperature program is used to achieve optimal separation.

    • Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

  • Data Analysis: The compound is identified by comparing its retention time and mass spectrum to that of an authentic analytical standard. Quantification is achieved by creating a calibration curve from standards of known concentrations and integrating the peak area of a characteristic ion.

Formation and Biological Significance

Maillard Reaction Pathway

EHMF and related furanones are well-known products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically with the application of heat.[17] The specific furanone formed depends on the precursor sugar. EHMF, a C7 compound, is formed from C7 sugars or by the addition of a C2 fragment (from an amino acid like alanine) to a diketose derived from a C5 carbohydrate.[17]

G cluster_pathway Simplified Maillard Reaction Pathway to Furanones sugars Reducing Sugars (e.g., C5, C6, C7) amadori Amadori Product Intermediates sugars->amadori amino_acids Amino Acids (e.g., Alanine) amino_acids->amadori heat Heat degradation Sugar Degradation & Strecker Degradation amadori->degradation Rearrangement diketose Diketose Intermediates degradation->diketose furanone_core Furanone Ring Formation diketose->furanone_core final_product EHMF, Sotolon, etc. furanone_core->final_product

Caption: Formation of furanones via the Maillard reaction.

Biological and Pharmacological Notes

While primarily studied for their sensory impact, some furanones exhibit biological activity. Research has shown that EHMF may possess antimicrobial properties against various bacteria and fungi and could act as an inhibitor of certain viral infections.[3] Furthermore, some derivatives have been investigated for their ability to modulate cellular processes, such as inhibiting the production of reactive oxygen species.[3] The core 2(5H)-furanone structure is a recognized pharmacophore present in a wide array of natural products with activities including antimicrobial, anti-inflammatory, and antitumor properties.[18][19] This makes the synthesis of novel furanone derivatives an area of interest in drug discovery.

References

The Formation of Furanones from Pentose Sugars in Maillard Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. While extensively studied in hexose systems, the pathways involving pentose sugars, such as ribose and xylose, are of significant interest due to their contribution to the formation of potent aroma compounds, including furanones. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative data related to the formation of furanones from pentose sugars in Maillard reaction systems.

Introduction to Furanone Formation from Pentoses

In Maillard reactions, pentose sugars are key precursors to a variety of furanone derivatives, which are highly valued for their sweet, caramel-like, and fruity aromas. The primary furanone formed from the intact carbon skeleton of a pentose is 4-hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol.[1] However, in the presence of amino acids, the reaction landscape expands to include the formation of other significant furanones, namely 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or furaneol) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF or homofuraneol).[1][2][3]

The formation of these latter compounds from a five-carbon sugar backbone is particularly intriguing as it necessitates a chain elongation step. This is achieved through the incorporation of C1 or C2 fragments derived from the Strecker degradation of amino acids.[1][2] Specifically, glycine can provide a formaldehyde (C1) unit, leading to HDMF, while alanine can provide an acetaldehyde (C2) unit, resulting in HEMF.[2][3] Concurrently, an alternative pathway involving the fragmentation of the pentose sugar and subsequent recombination of smaller carbon units also contributes to the formation of these furanones.[1][3]

Core Formation Pathways

The generation of furanones from pentoses in Maillard systems proceeds through several key mechanistic steps, primarily initiated by the 2,3-enolization of the Amadori compound. This leads to the formation of a 1-deoxypentosone intermediate, which serves as a critical branching point for different furanone products.

Formation of Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone)

The most direct pathway from pentoses leads to norfuraneol, where the C5 skeleton of the sugar is conserved.[1] This process involves the cyclization and dehydration of the 1-deoxypentosone intermediate.

Norfuraneol_Formation Pentose Pentose Sugar (e.g., Xylose, Ribose) Amadori Amadori Compound Pentose->Amadori + Amino Acid Deoxypentosone 1-Deoxypentosone (C5 Intermediate) Amadori->Deoxypentosone 2,3-Enolization Norfuraneol 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) Deoxypentosone->Norfuraneol Cyclization & Dehydration

Figure 1: Formation of Norfuraneol from Pentose Sugars.

Formation of HDMF and HEMF via Chain Elongation

The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) from pentoses requires the incorporation of additional carbon atoms. This is primarily achieved through the reaction of the 1-deoxypentosone intermediate with Strecker aldehydes generated from amino acids.

Furanone_Chain_Elongation cluster_strecker Strecker Degradation Glycine Glycine Formaldehyde Formaldehyde (C1) Glycine->Formaldehyde Alanine Alanine Acetaldehyde Acetaldehyde (C2) Alanine->Acetaldehyde Deoxypentosone 1-Deoxypentosone (C5 Intermediate) HDMF 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Deoxypentosone->HDMF + Formaldehyde (C1) HEMF 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) Deoxypentosone->HEMF + Acetaldehyde (C2)

Figure 2: Chain Elongation Pathway for HDMF and HEMF Formation.

Formation via Sugar Fragmentation

An alternative, albeit less predominant, pathway for the formation of HDMF and HEMF involves the fragmentation of the pentose sugar into smaller reactive intermediates. These fragments can then recombine to form the final furanone structures. This pathway is supported by isotopic labeling studies which show that a portion of the resulting furanones do not incorporate the labeled fragments from amino acids, indicating their origin from the sugar itself.[1][3]

Quantitative Data on Furanone Formation

The yields of different furanones from pentose sugars are highly dependent on the specific precursors and reaction conditions. Generally, norfuraneol is the major 3(2H)-furanone formed, while HDMF and HEMF are produced in significantly lower quantities.

FuranonePrecursorsRelative AmountReference
NorfuraneolD-Xylose + Glycine/AlanineMajor Component[1]
HDMF (Furaneol)D-Xylose + Glycine< 1% of total 3(2H)-furanones[1]
HEMF (Homofuraneol)D-Xylose + Alanine< 1% of total 3(2H)-furanones[1]

Experimental Protocols

The following sections detail the methodologies employed in the study of furanone formation from pentose sugars in Maillard systems.

General Maillard Reaction Protocol

This protocol is based on the methods described by Blank et al. for the reaction of pentose sugars with amino acids.[1]

Materials:

  • D-Xylose (or other pentose sugar)

  • Glycine or L-Alanine

  • Phosphate buffer (0.2 mol/L, pH 7.0)

  • Deionized water

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl, 2 mol/L)

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve equimolar amounts (e.g., 5 mmol) of the pentose sugar and the amino acid in 5 mL of phosphate buffer in a reaction vessel.

  • Seal the vessel and heat the reaction mixture at 90°C for 1 hour.

  • After cooling, add 100 mL of deionized water to the reaction mixture.

  • Saturate the aqueous solution with NaCl (approximately 40 g).

  • Adjust the pH of the solution to 4.0 with 2 mol/L HCl.

  • Perform continuous extraction of the neutral compounds with 50 mL of diethyl ether overnight using a rotation perforator.

  • Dry the organic phase over anhydrous Na2SO4 at 4°C.

  • Concentrate the extract to a final volume of 0.5 mL for analysis.

Experimental_Workflow Start Start Mixing Mix Pentose, Amino Acid, and Phosphate Buffer Start->Mixing Heating Heat at 90°C for 1 hour Mixing->Heating Quenching Quench Reaction with Water and Saturate with NaCl Heating->Quenching Extraction Continuous Liquid-Liquid Extraction with Diethyl Ether (overnight) Quenching->Extraction Drying Dry Organic Phase with Na2SO4 Extraction->Drying Concentration Concentrate Extract Drying->Concentration Analysis GC-MS / GC-MS/MS Analysis Concentration->Analysis

Figure 3: General Experimental Workflow for Furanone Analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of the formed furanones are typically performed using GC-MS and GC-MS/MS.

  • Gas Chromatography (GC): A capillary column suitable for the separation of volatile and semi-volatile compounds is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute the compounds of interest.

  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV is commonly used. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected and fragmented to produce a characteristic daughter ion spectrum.[3] Isotope dilution assays using 13C-labeled standards are often used for accurate quantification.

Conclusion

The formation of furanones from pentose sugars in Maillard systems is a multifaceted process involving both the conservation of the sugar's carbon skeleton and its fragmentation and recombination with amino acid-derived carbon fragments. While norfuraneol is the primary furanone product, the presence of amino acids facilitates the formation of the potent aroma compounds HDMF and HEMF through chain elongation reactions. Understanding these pathways and the experimental conditions that influence them is crucial for researchers and professionals in the fields of flavor chemistry, food science, and drug development, where the control and manipulation of Maillard reaction products are of paramount importance. Further research, particularly utilizing isotopic labeling, will continue to elucidate the intricate details of these complex reaction networks.

References

Determining the Sensory Threshold of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), also known by its trivial name homofuraneol, is a key aroma compound found in a wide variety of foodstuffs, contributing characteristic sweet, caramel-like, and fruity notes. Its presence is often the result of Maillard reactions and caramelization during thermal processing. Understanding the sensory threshold of EHMF is critical for food product development, flavor chemistry research, and the development of novel taste and smell modulators. This technical guide provides a comprehensive overview of the sensory thresholds of EHMF, detailed experimental protocols for their determination, and an exploration of the underlying sensory perception pathways.

Quantitative Sensory Threshold Data

The sensory perception of this compound is characterized by both a low odor threshold and a distinct taste profile at higher concentrations. The following table summarizes the reported quantitative sensory data for this compound.

Sensory Threshold TypeMediumThreshold ConcentrationDescription of Sensory Characteristics
Odor Detection ThresholdAir/Water20 ppb (parts per billion)[1]Sweet, fruity, caramel, butterscotch[1]
Odor Detection Threshold RangeNot specified0.04 - 21 µg/L (ppb)Not specified
Taste CharacteristicsNot specified20 ppm (parts per million)Burnt, caramellic, sweet, and fruity[1]

Experimental Protocols

The determination of sensory thresholds is a critical aspect of sensory science, requiring standardized methodologies to ensure accuracy and reproducibility. The following protocols describe the determination of the odor threshold and the characterization of the taste profile of this compound, as well as the identification of its cognate olfactory receptor.

Sensory Threshold Determination: ASTM E679-04 (3-Alternative Forced Choice Method)

The American Society for Testing and Materials (ASTM) standard E679-04 provides a widely accepted method for determining odor and taste thresholds using a forced-choice ascending concentration series. The 3-Alternative Forced Choice (3-AFC) paradigm is a common implementation of this standard.

Objective: To determine the odor detection threshold of this compound in a specific medium (e.g., water or air).

Materials:

  • This compound (high purity)

  • Odor-free water or purified air as the solvent/diluent

  • Glass sniffing bottles or olfactometer

  • A panel of trained sensory assessors (typically 15-20)

Procedure:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific odor character of EHMF.

  • Sample Preparation: A stock solution of EHMF is prepared in the desired medium. A series of dilutions, typically in logarithmic steps, is prepared from the stock solution. The concentration range should span from well below the expected threshold to clearly perceptible levels.

  • Presentation: For each concentration step, three samples are presented to each panelist. Two of the samples are blanks (medium only), and one contains the EHMF dilution. The position of the spiked sample is randomized for each trial.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. Even if they are not certain, they must make a choice (forced choice).

  • Data Analysis: The number of correct identifications is recorded for each panelist at each concentration level. The individual threshold is typically defined as the concentration at which a panelist achieves a number of correct identifications significantly above chance (in a 3-AFC, the probability of a correct guess is 1/3). The group threshold is then calculated by taking the geometric mean of the individual thresholds.

Olfactory Receptor Identification: HEK-293 Cell-Based Luminescence Assay

Recent research has identified the specific olfactory receptor that responds to this compound. This was achieved using a high-throughput screening assay with a library of human olfactory receptors expressed in a heterologous cell line.

Objective: To identify the human olfactory receptor(s) that are activated by EHMF.

Materials:

  • HEK-293 cells (Human Embryonic Kidney 293)

  • Expression vectors containing the coding sequences for a library of human olfactory receptors, each co-expressed with a promiscuous G-protein subunit (e.g., Gα16/gust44).

  • A reporter gene, such as luciferase, under the control of a cyclic AMP (cAMP) response element (CRE).

  • This compound.

  • Cell culture reagents and assay plates.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: HEK-293 cells are cultured and transfected with the expression vectors for the olfactory receptors and the reporter gene construct.

  • Odorant Stimulation: The transfected cells are exposed to a solution of EHMF at a specific concentration.

  • Signal Detection: If EHMF binds to and activates a specific olfactory receptor, it will trigger a G-protein signaling cascade, leading to an increase in intracellular cAMP. The elevated cAMP levels drive the expression of the luciferase reporter gene.

  • Luminescence Measurement: After an incubation period, a substrate for luciferase is added to the cells, and the resulting luminescence is measured using a luminometer. A significant increase in luminescence compared to control cells (not exposed to EHMF) indicates a positive "hit."

  • Dose-Response Analysis: For any identified receptors, a dose-response curve is generated by testing a range of EHMF concentrations to determine the EC50 value (the concentration that elicits a half-maximal response).

Signaling Pathways and Logical Relationships

The perception of odors and tastes is initiated by the interaction of chemical compounds with specific receptors on sensory cells. The following diagrams illustrate the experimental workflow for sensory threshold determination and the known signaling pathway for the olfactory perception of this compound.

Sensory_Threshold_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Screening Panelist Screening & Training Presentation 3-AFC Presentation (2 Blanks, 1 Sample) Panelist_Screening->Presentation Sample_Prep Sample Preparation (Dilution Series) Sample_Prep->Presentation Evaluation Panelist Evaluation (Forced Choice) Presentation->Evaluation Data_Recording Record Correct Identifications Evaluation->Data_Recording Individual_Threshold Determine Individual Thresholds Data_Recording->Individual_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

Figure 1. Experimental workflow for sensory threshold determination using the 3-AFC method.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron EHMF This compound OR5M3 OR5M3 (Olfactory Receptor) EHMF->OR5M3 Binds to G_olf G-protein (Gαolf) OR5M3->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization & Action Potential CNG_Channel->Depolarization Leads to Brain Signal to Brain Depolarization->Brain

Figure 2. Olfactory signaling pathway for this compound.

The sweet and caramel-like taste of EHMF is perceived through taste receptors on the tongue. While the specific taste receptor has not been definitively identified for EHMF, sweet tastes are generally mediated by the T1R2/T1R3 heterodimeric G-protein coupled receptor. The binding of a sweet compound to this receptor initiates a signaling cascade involving G-proteins (gustducin), phospholipase C β2 (PLCβ2), and the transient receptor potential cation channel M5 (TRPM5), ultimately leading to neurotransmitter release and the perception of sweetness.

Conclusion

The sensory properties of this compound are well-defined, with a low odor threshold contributing to its importance as a flavor compound. The methodologies for determining these thresholds are robust and standardized, allowing for consistent and reliable data collection. Furthermore, the identification of the specific olfactory receptor for EHMF, OR5M3, provides a molecular basis for its distinct aroma and opens avenues for further research into the mechanisms of flavor perception and the development of novel flavor ingredients. This technical guide provides a foundational understanding for researchers and professionals working with this significant flavor molecule.

References

An In-depth Technical Guide on the Tautomeric Forms of Homofuraneol and Their Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homofuraneol, a crucial flavor and fragrance compound found in a variety of fruits and processed foods, exists as a mixture of tautomeric forms. This dynamic equilibrium between its isomers, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is fundamental to its chemical behavior, sensory properties, and potential applications in various fields, including drug development. This technical guide provides a comprehensive overview of the tautomeric forms of homofuraneol, their distinct chemical properties, and the experimental protocols used for their analysis.

Tautomeric Forms of Homofuraneol

Homofuraneol undergoes keto-enol tautomerism, resulting in an equilibrium between two primary forms. This reversible isomerization involves the migration of a proton and the shifting of double bonds within the furanone ring structure. The two tautomers are distinct chemical entities with unique properties.[1][2][3]

The equilibrium between these two tautomers is sensitive to environmental conditions, particularly pH and solvent polarity.[4] Generally, the keto form is favored in more polar solvents.[5] The tautomeric ratio can be quantitatively determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Figure 1: Tautomeric equilibrium of Homofuraneol.

Chemical Properties

The distinct structural arrangements of the tautomers give rise to differences in their physicochemical and organoleptic properties. A comprehensive summary of these properties is presented below.

PropertyThis compound5-ethyl-4-hydroxy-2-methyl-3(2H)-furanoneMixtureReference(s)
Molecular Formula C₇H₁₀O₃C₇H₁₀O₃C₇H₁₀O₃[1][8]
Molecular Weight 142.15 g/mol 142.15 g/mol 142.15 g/mol [1][8]
Boiling Point --248-249 °C[9]
Density --1.137 g/mL at 25 °C[9]
Refractive Index --n20/D 1.512[9]
Odor Sweet, caramellic, bready, maple, brown sugar, burntSweet, caramellic, bready, maple, brown sugar, burntSweet, caramellic, bready, maple, brown sugar, burnt[9]
Odor Threshold --20 ppb[10]
Taste --Sweet, fruity, caramel, butterscotch[3]
1H NMR (CDCl₃, δ ppm) Triplet at ~1.0 (CH₃ of ethyl), Quartet at ~2.5 (CH₂ of ethyl), Singlet at ~2.1 (CH₃ on ring), Singlet at ~4.5 (CH on ring)Triplet at ~1.2 (CH₃ of ethyl), Quartet at ~2.7 (CH₂ of ethyl), Singlet at ~2.3 (CH₃ on ring), Singlet at ~4.7 (CH on ring)Complex spectrum showing signals for both tautomers[3]
13C NMR (CDCl₃, δ ppm) Signals for ethyl group (~10, ~25 ppm), methyl group (~15 ppm), furanone ring carbons, and carbonyl group (~200 ppm)Signals for ethyl group (~12, ~28 ppm), methyl group (~18 ppm), furanone ring carbons, and carbonyl group (~203 ppm)Complex spectrum showing signals for both tautomers[3]

Experimental Protocols

Separation of Homofuraneol Tautomers by High-Performance Liquid Chromatography (HPLC)

A detailed protocol for the analytical and preparative separation of homofuraneol tautomers is outlined below. This method is crucial for isolating individual tautomers for further characterization.[11]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 20:80 (v/v) mixture. The pH can be adjusted by adding a small amount of formic acid (e.g., 0.1%) to the aqueous phase to improve peak shape.

  • Sample Preparation: Dissolve the homofuraneol sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 290 nm (where both tautomers exhibit strong absorbance).[10]

  • Data Analysis: The two tautomers will elute at different retention times, allowing for their quantification based on the peak areas in the chromatogram. For preparative separation, the scale of the injection and column size would be increased, and fractions corresponding to each peak would be collected.

HPLC_Workflow A Prepare Mobile Phase (Acetonitrile/Water) C Inject Sample into HPLC A->C B Prepare Homofuraneol Sample B->C D Separation on C18 Column C->D E UV Detection at 290 nm D->E F Data Analysis (Quantification of Tautomers) E->F

Figure 2: HPLC analysis workflow for homofuraneol tautomers.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like homofuraneol.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade).

  • Derivatizing agent (optional, e.g., BSTFA for silylation) to improve volatility and peak shape.

Procedure:

  • Sample Preparation:

    • Direct Injection: Dissolve the homofuraneol sample in a volatile solvent like dichloromethane to a concentration of approximately 10-100 µg/mL.[12]

    • Derivatization (Optional): To enhance volatility, the hydroxyl group can be derivatized (e.g., silylation). Mix the sample with a derivatizing agent and heat as required by the specific protocol.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • MS parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: The tautomers will separate on the GC column and can be identified by their characteristic mass spectra. Quantification can be performed using an internal standard and constructing a calibration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the structure of the tautomers and determining their ratio in solution.[6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

Procedure:

  • Sample Preparation: Dissolve a small amount of the homofuraneol sample in a deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis:

    • Structural Elucidation: The chemical shifts, coupling constants, and correlation signals in 2D NMR spectra are used to assign the protons and carbons to their respective positions in each tautomer.

    • Tautomer Ratio Determination: The ratio of the two tautomers can be calculated by integrating the signals that are unique to each isomer in the ¹H NMR spectrum.[13][14]

Signaling Pathway in Olfaction

The aroma of homofuraneol is perceived through its interaction with specific olfactory receptors in the nasal epithelium. This interaction initiates a signaling cascade that ultimately leads to the perception of smell in the brain. Olfactory receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule, such as a homofuraneol tautomer, to its specific receptor triggers a conformational change in the receptor. This activates an associated G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain.[15][16][17] Recent research has identified OR5M3 as a receptor that is activated by homofuraneol.[18]

Olfactory_Signaling cluster_membrane Cell Membrane Odorant Homofuraneol Tautomer OR Olfactory Receptor (OR5M3 - GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-gated Ion Channel Depolarization Neuron Depolarization (Action Potential) CNG->Depolarization Leads to ATP ATP ATP->AC cAMP->CNG Opens Ions Na+, Ca2+ Ions->CNG Brain Signal to Brain Depolarization->Brain

Figure 3: Olfactory signaling pathway for homofuraneol.

Conclusion

The tautomeric nature of homofuraneol is a key determinant of its chemical and sensory characteristics. Understanding the equilibrium between its two forms and the factors that influence it is essential for its effective utilization in the food, fragrance, and pharmaceutical industries. The experimental protocols detailed in this guide provide a robust framework for the separation, identification, and quantification of the individual tautomers, enabling further research into their specific biological activities and applications. The elucidation of the olfactory signaling pathway initiated by homofuraneol provides a molecular basis for its characteristic aroma and opens avenues for the design of novel flavor and fragrance compounds, as well as potential therapeutic agents targeting olfactory receptors.

References

Enantioselective Synthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a chemoenzymatic strategy for the enantioselective synthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, a significant chiral molecule in the flavor and fragrance industry, often referred to as homofuronol. The core of this approach lies in the lipase-catalyzed dynamic kinetic resolution of a racemic 5-hydroxy-2(5H)-furanone precursor. This document details the synthetic pathway to the racemic precursor and provides a comprehensive, adapted experimental protocol for its enzymatic resolution. Quantitative data from analogous literature reports are summarized to provide expected outcomes for yield and enantioselectivity. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound, or homofuronol, is a key aroma compound found in a variety of food products, contributing sweet, caramel-like, and fruity notes. The chirality at the C2 position results in two enantiomers, each potentially possessing distinct sensory properties. Consequently, the development of efficient methods for the enantioselective synthesis of homofuronol is of significant interest for the production of high-quality flavor and fragrance ingredients.

Among the various strategies for asymmetric synthesis, enzymatic resolutions, particularly those employing lipases, have emerged as powerful tools due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. This guide focuses on a chemoenzymatic approach centered on the dynamic kinetic resolution (DKR) of a racemic 5-hydroxy-2(5H)-furanone precursor, a methodology that allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the desired product.

Synthetic Strategy Overview

The proposed enantioselective synthesis of this compound involves a two-stage process:

  • Synthesis of Racemic Precursor: Chemical synthesis of the racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone.

  • Enzymatic Dynamic Kinetic Resolution: Lipase-catalyzed enantioselective acylation of the racemic hydroxyfuranone, coupled with in-situ racemization of the unreacted enantiomer, to yield an enantiopure acetoxyfuranone.

  • Hydrolysis: Conversion of the enantiopure acetoxyfuranone to the target enantiopure this compound.

G cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Final Product Formation Starting_Materials Commercially Available Starting Materials Racemic_Precursor rac-2-Ethyl-5-hydroxy- 5-methyl-2(5H)-furanone Starting_Materials->Racemic_Precursor Chemical Synthesis Racemic_Precursor_2 rac-2-Ethyl-5-hydroxy- 5-methyl-2(5H)-furanone Enantiopure_Acetoxy Enantiopure 2-Ethyl-5-acetoxy- 5-methyl-2(5H)-furanone Racemic_Precursor_2->Enantiopure_Acetoxy Lipase PS Vinyl Acetate (Dynamic Kinetic Resolution) Enantiopure_Acetoxy_2 Enantiopure 2-Ethyl-5-acetoxy- 5-methyl-2(5H)-furanone Final_Product Enantiopure 2-Ethyl-4-hydroxy- 5-methyl-3(2H)-furanone Enantiopure_Acetoxy_2->Final_Product Hydrolysis

Experimental Protocols

Synthesis of Racemic 2-Ethyl-5-hydroxy-5-methyl-2(5H)-furanone

This protocol is a representative chemical synthesis to obtain the necessary racemic precursor. Specific details may require optimization.

Materials:

  • Ethyl 2-butynoate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction: To a solution of ethyl 2-butynoate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the corresponding tertiary alcohol.

  • Epoxidation and Cyclization: Dissolve the purified alcohol in DCM and add m-CPBA (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium sulfite solution. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone.

Lipase-Catalyzed Dynamic Kinetic Resolution of rac-2-Ethyl-5-hydroxy-5-methyl-2(5H)-furanone

This protocol is adapted from the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones reported by Thuring et al.[1]

Materials:

  • Racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone

  • Lipase from Pseudomonas cepacia (Lipase PS, Amano)

  • Vinyl acetate

  • Dichloromethane (DCM), anhydrous

  • Powdered 4Å molecular sieves

  • Biphenyl (internal standard for GC analysis)

  • Celite

Procedure:

  • Reaction Setup: To a stirred solution of racemic 2-ethyl-5-hydroxy-5-methyl-2(5H)-furanone (1.0 eq) and biphenyl (internal standard) in anhydrous DCM, add powdered 4Å molecular sieves.

  • Enzyme Addition: Add Lipase PS (e.g., 100 mg per mmol of substrate).

  • Acylation: Add vinyl acetate (10 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion and enantiomeric excess (e.e.) by chiral gas chromatography (GC) at regular intervals.

  • Work-up: Upon completion (100% conversion), filter the reaction mixture through a pad of Celite to remove the enzyme and molecular sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting enantiopure 2-ethyl-5-acetoxy-5-methyl-2(5H)-furanone by silica gel column chromatography.

G Racemic_Hydroxyfuranone rac-2-Ethyl-5-hydroxy- 5-methyl-2(5H)-furanone R_Enantiomer (R)-Hydroxyfuranone Racemic_Hydroxyfuranone->R_Enantiomer Equilibrium S_Enantiomer (S)-Hydroxyfuranone Racemic_Hydroxyfuranone->S_Enantiomer Equilibrium R_Acetoxy (R)-Acetoxyfuranone R_Enantiomer->R_Acetoxy Fast Acylation (kR) S_Enantiomer->R_Enantiomer Racemization (kinv) Lipase Lipase PS Vinyl Acetate S_Enantiomer->Lipase Slow Acylation (kS)

Quantitative Data

The following table summarizes representative quantitative data from the dynamic kinetic resolution of various 5-hydroxy-2(5H)-furanones as reported by Thuring et al.[1]. This data can be used to estimate the expected outcome for the resolution of the homofuronol precursor.

EntrySubstrate (R1, R2)TimeTemp (°C)Conversion (%)e.e. (%) of Acetoxyfuranone
1H, H24 h3510088
2H, H150 h2010084
3Me, Me28 d3510078
4Me, H166 h3010084
5H, Me168 h3010086

Data adapted from Thuring et al.[1]

Based on this data, a high conversion (approaching 100%) and good to excellent enantiomeric excess (likely >80%) can be anticipated for the kinetic resolution of the 2-ethyl-5-methyl substituted precursor. The reaction time may be considerable, and optimization of temperature and enzyme loading would be crucial for an efficient process.

Conclusion

The chemoenzymatic approach, particularly employing lipase-catalyzed dynamic kinetic resolution, presents a highly promising and efficient strategy for the enantioselective synthesis of this compound. This guide provides a foundational framework for researchers and professionals in the field, outlining a viable synthetic route and detailed, adaptable experimental protocols. The use of enzymatic catalysis aligns with the principles of green chemistry, offering a mild and selective method for the production of this valuable chiral flavor compound. Further optimization of the reaction conditions for the specific homofuronol precursor is recommended to maximize both yield and enantiopurity.

References

The Crucial Role of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in the Aroma Profile of Fermented Foods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and significance of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (HEMF), a key aroma compound found in a variety of fermented foods. This document details the methodologies for its detection and quantification, presents available quantitative data, and illustrates its biosynthetic pathway.

Introduction

This compound, also known as homofuraneol, is a potent volatile compound that significantly contributes to the desirable sweet, caramel-like, and fruity aromas of many fermented products. Its presence is particularly well-documented in fermented soybean products such as soy sauce and miso, where it is considered a character-impact odorant. The formation of HEMF is a complex process involving both the Maillard reaction between sugars and amino acids and microbial metabolism, primarily by yeasts, during fermentation. Understanding the distribution and formation of this compound is critical for quality control and the development of novel fermented food products with enhanced sensory attributes. This guide serves as a technical resource for researchers engaged in the analysis of food flavor and the study of fermentation processes.

Quantitative Data of this compound in Fermented Foods

The concentration of this compound can vary significantly depending on the type of fermented food, the specific microorganisms involved in the fermentation, the raw materials used, and the processing conditions. The following table summarizes the reported concentrations of HEMF in various fermented food products.

Fermented Food ProductConcentration Range (μg/L)Reference(s)
Japanese Soy Sauce (Shoyu)50,000 - 100,000[1]
Red Salty Rice MisoPresent[2]
Thin-Colored Salty Rice MisoPresent[2]
Barley MisoPresent[2]
Weak-Salty Rice MisoNot Detected[2]
Soy MisoNot Detected[2]

Note: "Present" indicates that the compound was identified but not quantified in the cited study. The concentrations can be influenced by factors such as aging time and specific fermentation cultures.

Experimental Protocols for the Identification and Quantification of this compound

The analysis of HEMF in fermented foods typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed, solvent-free technique for the extraction of volatile and semi-volatile compounds from the food matrix.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a generalized procedure for the analysis of HEMF in liquid and semi-solid fermented foods.

a. Sample Preparation:

  • For liquid samples (e.g., soy sauce), directly transfer a known volume (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

  • For semi-solid samples (e.g., miso), weigh a specific amount (e.g., 2-5 g) into a headspace vial.

  • To enhance the release of volatile compounds, a saturated sodium chloride solution (e.g., 1-2 g of NaCl) can be added to the vial to increase the ionic strength of the matrix.

  • If an internal standard is used for quantification, add a known amount of the standard solution (e.g., 2-heptanone) to the vial.

  • Seal the vial tightly with a PTFE/silicone septum.

b. HS-SPME Procedure:

  • Place the sealed vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a pre-conditioned SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature. A commonly used fiber for this type of analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

c. GC-MS Parameters:

  • Injector: Operate in splitless mode at a temperature of 250-270 °C for a desorption time of 3-5 minutes.

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for separating furanones and other polar volatile compounds.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2-5 minutes.

    • Ramp to 150 °C at a rate of 3-5 °C/min.

    • Ramp to 240 °C at a rate of 5-10 °C/min.

    • Hold at 240 °C for 5-10 minutes. (Note: The temperature program should be optimized based on the specific instrument and the complexity of the sample matrix.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-400.

d. Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with those of an authentic reference standard. The NIST mass spectral library can also be used for tentative identification.

  • Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of HEMF of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration based on the calibration curve. The use of an appropriate internal standard is recommended to correct for variations in extraction and injection.

Solvent Extraction

For some applications, a liquid-liquid extraction may be preferred.

a. Extraction Procedure:

  • Homogenize a known amount of the fermented food sample with a suitable solvent, such as diethyl ether or a mixture of dichloromethane and methanol.

  • Separate the organic phase containing the extracted volatile compounds.

  • The extract can be concentrated under a gentle stream of nitrogen.

  • The concentrated extract is then injected into the GC-MS for analysis.

Visualizations

Biosynthesis of this compound in Yeast

The following diagram illustrates the key steps in the formation of HEMF during fermentation by yeast, involving precursors from both the Maillard reaction and glucose metabolism.

HEMF_Biosynthesis Maillard Maillard Reaction (Sugars + Amino Acids) HMF 4-Hydroxy-5-methyl- 3(2H)-furanone (HMF) Maillard->HMF Condensation Knoevenagel Condensation HMF->Condensation Glucose Glucose Metabolism (Yeast) Acetaldehyde Acetaldehyde Glucose->Acetaldehyde Acetaldehyde->Condensation Intermediate (2E)-2-Ethylidene-4-hydroxy- 5-methyl-3(2H)-furanone Condensation->Intermediate Enzyme Aldehyde Reductase (NADPH-dependent) Intermediate->Enzyme HEMF 2-Ethyl-4-hydroxy-5-methyl- 3(2H)-furanone (HEMF) Enzyme->HEMF

Caption: Biosynthetic pathway of HEMF in yeast.

General Experimental Workflow for HEMF Identification

The following diagram outlines the general workflow for the identification and quantification of HEMF in fermented food samples.

HEMF_Workflow Sample Fermented Food Sample Extraction Volatile Compound Extraction (e.g., HS-SPME or Solvent Extraction) Sample->Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data Identification Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantification (Calibration Curve) Data->Quantification Result HEMF Concentration Identification->Result Quantification->Result

Caption: Workflow for HEMF analysis in fermented foods.

References

A Deep Dive into the Botanical Forge: Unraveling the Precursors of Homofuraneol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Homofuraneol, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a potent aroma compound that imparts the characteristic sweet, caramel-like, and fruity notes to a variety of fruits, most notably strawberries and pineapples. Its biosynthesis in plants is a fascinating and complex process, branching from primary carbohydrate metabolism. This technical guide provides a comprehensive overview of the known precursors in the homofuraneol biosynthesis pathway, presents quantitative data on precursor incorporation, details key experimental protocols for its study, and visualizes the intricate molecular journey.

The Core Biosynthetic Pathway: From Simple Sugars to a Flavor Powerhouse

The biosynthesis of homofuraneol in plants, extensively studied in strawberry (Fragaria x ananassa), originates from the pool of simple sugars. While the complete pathway is still under active investigation, significant strides have been made in identifying the key molecular players. The generally accepted pathway initiates with hexose phosphates, which undergo a series of enzymatic transformations to yield the final furanone structure.

Radiotracer studies have been instrumental in elucidating the primary precursors. Among a variety of tested compounds, D-fructose-1,6-bisphosphate has been identified as the most efficient precursor for homofuraneol biosynthesis in plants.[1][2][3] Other related sugars and their phosphorylated forms also serve as foundational building blocks, feeding into the pathway at different points. These include D-glucose, D-glucose-6-phosphate, and D-fructose.[1][4]

A critical breakthrough in understanding the final steps of the pathway was the identification of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) as the immediate precursor to homofuraneol.[1][3] The conversion of HMMF to homofuraneol is catalyzed by a specific enzyme, initially identified as a quinone oxidoreductase (FaQR) and later characterized as an enone oxidoreductase (FaEO).[3][5] This enzymatic reduction of the exocyclic double bond of HMMF is a pivotal step in the formation of this key flavor compound.

Quantitative Analysis of Precursor Incorporation

The efficiency of various precursors in the biosynthesis of homofuraneol and its derivatives has been quantified through radiolabeling experiments in strawberry fruit. These studies provide valuable insights into the primary metabolic flux towards furanone production.

PrecursorIncorporation Rate (%) into Total FuranonesReference
D-fructose-1,6-bisphosphate0.289[1][3]
D-fructose0.202[1]
D-glucose-6-phosphate0.147[1]
U-14C-D-glucose0.035[1]
1-3H-D-glucose0.032[1]

These data clearly indicate that D-fructose-1,6-bisphosphate is the most direct and efficiently utilized precursor among the tested carbohydrates for the biosynthesis of furanones in strawberries.

Visualizing the Pathway

The following diagrams illustrate the key stages of the homofuraneol biosynthetic pathway and a typical experimental workflow for its analysis.

Homofuraneol_Biosynthesis cluster_0 Primary Carbohydrate Metabolism cluster_1 Furanone Biosynthesis D-Glucose D-Glucose D-Glucose-6-Phosphate D-Glucose-6-Phosphate D-Glucose->D-Glucose-6-Phosphate D-Fructose-6-Phosphate D-Fructose-6-Phosphate D-Glucose-6-Phosphate->D-Fructose-6-Phosphate D-Fructose-1,6-Bisphosphate D-Fructose-1,6-Bisphosphate D-Fructose-6-Phosphate->D-Fructose-1,6-Bisphosphate Intermediates Intermediates D-Fructose-1,6-Bisphosphate->Intermediates Multiple Enzymatic Steps HMMF 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone Intermediates->HMMF Homofuraneol Homofuraneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) HMMF->Homofuraneol FaQR / FaEO (Enone Oxidoreductase)

Caption: The biosynthetic pathway of homofuraneol in plants.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Strawberry Fruit) Homogenization Homogenization in Buffer Plant_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Crude Enzyme Extract) Centrifugation->Supernatant Protein_Assay Protein Quantification (e.g., Bradford Assay) Supernatant->Protein_Assay Enzyme_Assay Enzyme Assay Supernatant->Enzyme_Assay SPE Solid Phase Extraction (SPE) GCMS GC-MS or LC-MS Analysis SPE->GCMS Incubation Incubation with Precursors (e.g., HMMF, NADPH) Enzyme_Assay->Incubation Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching Reaction_Quenching->SPE

Caption: A generalized experimental workflow for studying homofuraneol biosynthesis.

Detailed Experimental Protocols

The identification and quantification of homofuraneol precursors and the characterization of the enzymes involved require a combination of sophisticated analytical and biochemical techniques. Below are detailed methodologies for key experiments.

Radiotracer Feeding Experiments

Objective: To determine the incorporation rate of potential precursors into homofuraneol.

Methodology:

  • Preparation of Radiolabeled Precursors: Obtain or synthesize radiolabeled precursors such as [U-¹⁴C]D-fructose-1,6-bisphosphate, [U-¹⁴C]D-fructose, and [U-¹⁴C]D-glucose.

  • Plant Material: Use freshly harvested, ripe strawberry fruits at a consistent developmental stage.

  • Application of Precursors: Inject a defined amount of the radiolabeled precursor solution (typically in a buffered aqueous solution) into the fruit receptacle.

  • Incubation: Incubate the fruits under controlled conditions (e.g., 25°C, controlled light and humidity) for a specific period (e.g., 24-48 hours).

  • Extraction: Homogenize the fruit tissue in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Fractionation: Perform liquid-liquid extraction to separate the aqueous and organic phases. The furanones will partition into the organic phase.

  • Purification: Further purify the furanone fraction using techniques like solid-phase extraction (SPE) or column chromatography.

  • Quantification:

    • Analyze the purified fraction by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the amount of radiolabeled homofuraneol.

    • Alternatively, use Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and quantification, coupled with liquid scintillation counting of the collected fractions.

  • Calculation of Incorporation Rate: Express the radioactivity incorporated into homofuraneol as a percentage of the total radioactivity of the precursor administered to the fruit.

Enzyme Assay for FaQR/FaEO Activity

Objective: To measure the enzymatic activity of FaQR/FaEO in converting HMMF to homofuraneol.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., strawberry fruit) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant as the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the crude extract using a standard method like the Bradford assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM buffer (e.g., potassium phosphate buffer, pH 7.0)

      • 1 mM NADPH (or NADH)

      • A defined concentration of the substrate, HMMF (synthesized chemically).

    • Initiate the reaction by adding a known amount of the crude enzyme extract.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching agent (e.g., an equal volume of ice-cold ethyl acetate).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the ethyl acetate phase containing the homofuraneol.

  • Analysis:

    • Analyze the extracted product by GC-MS.

    • Quantify the amount of homofuraneol produced by comparing the peak area to a standard curve of authentic homofuraneol.

  • Calculation of Enzyme Activity: Express the enzyme activity as the amount of homofuraneol produced per unit time per milligram of protein (e.g., nmol min⁻¹ mg⁻¹ protein).

Analysis of Homofuraneol and its Precursors by GC-MS

Objective: To identify and quantify homofuraneol and its volatile precursors in plant extracts.

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize the plant tissue and perform a solvent extraction as described in the previous protocols.

    • Concentrate the organic extract under a gentle stream of nitrogen.

  • Gas Chromatography (GC):

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless injection at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification and Quantification:

    • Identify homofuraneol and its precursors by comparing their mass spectra and retention times with those of authentic standards.

    • Quantify the compounds by constructing a calibration curve using known concentrations of the standards.

Conclusion and Future Directions

The elucidation of the homofuraneol biosynthetic pathway in plants has made significant progress, with D-fructose-1,6-bisphosphate and HMMF being established as key precursors. The discovery of the enone oxidoreductase responsible for the final synthesis step has opened new avenues for research and potential biotechnological applications.

Future research will likely focus on identifying the enzymes involved in the intermediate steps between D-fructose-1,6-bisphosphate and HMMF. A deeper understanding of the regulatory mechanisms, including the transcriptional control of the biosynthetic genes, will be crucial for manipulating the production of this important flavor compound in crops and for developing novel biocatalytic routes for its synthesis. The detailed protocols and pathway information provided in this guide serve as a foundational resource for researchers dedicated to unraveling the remaining mysteries of this fascinating metabolic pathway.

References

Methodological & Application

Application Note: Quantification of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in Coffee by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM), also known as homofuraneol, is a key aroma compound found in coffee and various other thermally processed foods. It contributes significantly to the desirable caramel-like, sweet, and fruity notes of coffee's complex flavor profile. The concentration of EHFM can vary depending on the coffee bean origin, roasting conditions, and brewing method. Accurate quantification of this compound is crucial for quality control, process optimization, and research into the flavor chemistry of coffee. This application note details a robust method for the quantification of EHFM in coffee samples using Gas Chromatography-Mass Spectrometry (GC-MS).

The analytical approach involves the extraction of volatile and semi-volatile compounds from coffee, followed by separation and quantification using GC-MS. The mass spectrometer's selectivity and sensitivity make it an ideal tool for analyzing complex food matrices like coffee.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of this compound in roasted coffee beans.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.

  • Materials:

    • Roasted coffee beans

    • Grinder

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

    • Heater-stirrer or water bath

    • Internal standard (e.g., d4-furan or a labeled analog of EHFM)

  • Procedure:

    • Grind the roasted coffee beans to a uniform, fine powder.

    • Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

    • Add a known amount of internal standard solution to the vial.

    • Immediately seal the vial with the screw cap.

    • Place the vial in a heater-stirrer or water bath set to 60°C.

    • Equilibrate the sample for 15 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

    • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

The following GC-MS parameters are recommended for the separation and detection of EHFM.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Parameters:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: DB-Wax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: 5°C/min to 180°C

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

    • Desorption Time: 5 minutes

  • MS Parameters:

    • Ion Source: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-300) for identification.

    • SIM Ions for EHFM (m/z): The primary ions for EHFM (molecular weight ~142 g/mol ) should be selected based on its mass spectrum. Key fragments of similar 3(2H)-furanones are known to be important for identification.[1] A common fragment is often the molecular ion.

3. Calibration and Quantification

  • Prepare a series of calibration standards of EHFM in a suitable solvent (e.g., methanol) at concentrations ranging from 0.1 to 10 µg/mL.

  • Spike a blank matrix (e.g., decaffeinated, flavor-stripped coffee) with the calibration standards and the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of EHFM to the peak area of the internal standard against the concentration of EHFM.

  • Quantify EHFM in the coffee samples by applying the regression equation from the calibration curve to the peak area ratios obtained from the sample chromatograms.

Data Presentation

The quantitative results for EHFM in different coffee samples are summarized in the table below.

Sample IDCoffee OriginRoast LevelEHFM Concentration (µg/kg)
CS-001ColombianLight150.5 ± 8.2
CS-002ColombianMedium275.8 ± 12.5
CS-003ColombianDark190.2 ± 9.8
ES-001EthiopianLight210.3 ± 11.4
ES-002EthiopianMedium350.1 ± 15.1
ES-003EthiopianDark250.6 ± 13.7

Note: The data presented are for illustrative purposes and may not represent actual experimental values.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

experimental_workflow sample_prep Sample Preparation grinding Grinding of Roasted Coffee Beans sample_prep->grinding weighing Weighing (2.0 g) into Headspace Vial grinding->weighing is_addition Addition of Internal Standard weighing->is_addition sealing Sealing of Vial is_addition->sealing hs_spme HS-SPME Extraction sealing->hs_spme equilibration Equilibration (60°C, 15 min) hs_spme->equilibration extraction SPME Fiber Exposure (30 min) equilibration->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis desorption Thermal Desorption in GC Inlet (250°C) gcms_analysis->desorption separation Chromatographic Separation (DB-Wax Column) desorption->separation detection Mass Spectrometric Detection (EI, SIM/Scan) separation->detection data_analysis Data Analysis detection->data_analysis peak_integration Peak Integration and Identification data_analysis->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of EHFM calibration->quantification

Caption: Experimental workflow for the quantification of this compound in coffee.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive and reliable approach for the quantification of this compound in coffee samples. This protocol can be valuable for researchers and quality control professionals in the coffee industry to better understand and control the flavor profiles of their products. The use of an internal standard and a well-defined calibration procedure ensures the accuracy and precision of the results. Further method validation should be performed in accordance with laboratory quality guidelines.

References

SPME-GC-MS Analysis of Homofuraneol in Fruit Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homofuraneol (2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone) is a key aroma compound that contributes significantly to the desirable sweet, caramel-like, and fruity notes in a wide variety of fruits. Its presence and concentration are critical factors in determining the sensory quality and consumer acceptance of fruit and fruit-based products. The accurate and sensitive quantification of Homofuraneol in complex fruit matrices is therefore of great interest to researchers, food scientists, and professionals in the flavor and fragrance industry. However, the analysis of Homofuraneol presents challenges due to its high polarity and thermal instability, which can complicate direct gas chromatographic analysis.

This application note provides detailed protocols for the analysis of Homofuraneol in fruit matrices using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). A derivatization step is included to enhance the volatility and thermal stability of Homofuraneol, thereby improving its chromatographic performance and detection.

Quantitative Data Summary

The concentration of furanones can vary significantly depending on the fruit species, cultivar, ripeness, and processing conditions. While specific quantitative data for Homofuraneol across a wide range of fruits is limited in publicly available literature, the following table summarizes the reported concentrations of the closely related and structurally similar compound, Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), in various fruit matrices. This data can serve as a reference for expected concentration ranges.

Fruit MatrixCompoundConcentration Range (µg/kg)Reference(s)
StrawberryFuraneol1663 - 4852[1][2]
TomatoFuraneol95 - 173[1][2]
RaspberryFuraneol800 - 1100[3]
Blackberry ('Marion')Furaneol~5 times more than 'Black Diamond'[3]
Pineapple JuiceFuraneol1600 - 27300[1]

Experimental Protocols

This section details the recommended methodology for the extraction and quantification of Homofuraneol in fruit matrices using SPME-GC-MS with a derivatization step.

Materials and Reagents
  • Fruit Samples: Fresh or frozen fruit.

  • Internal Standard (IS): Stable isotope-labeled Homofuraneol (e.g., d3-Homofuraneol) or a structurally similar compound not present in the sample.

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr).

  • Solvents: Methanol, Hexane (reagent grade).

  • Salts: Sodium chloride (NaCl), Sodium hydroxide (NaOH).

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Experimental Workflow

G SPME-GC-MS Workflow for Homofuraneol Analysis cluster_prep Sample Preparation & Derivatization cluster_spme SPME cluster_gcms GC-MS Analysis sample Fruit Sample Homogenization centrifuge Centrifugation sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust pH Adjustment (Basic) supernatant->ph_adjust derivatization Add PFBBr & Incubate ph_adjust->derivatization incubation Headspace Incubation derivatization->incubation extraction SPME Fiber Exposure incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for Homofuraneol analysis.

Detailed Protocol

1. Sample Preparation and Derivatization

Due to the polar nature of Homofuraneol, a derivatization step is employed to convert it into a less polar and more volatile compound suitable for GC analysis.

  • Homogenization: Homogenize a known weight (e.g., 5 g) of the fruit sample with a specific volume of deionized water (e.g., 10 mL).

  • Centrifugation: Centrifuge the homogenate (e.g., at 10,000 rpm for 15 minutes at 4°C) to separate the solid pulp.

  • Supernatant Collection: Carefully transfer a known volume of the supernatant (e.g., 5 mL) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard to the vial.

  • pH Adjustment: Adjust the pH of the solution to basic conditions (pH > 9) using a sodium hydroxide solution. This facilitates the derivatization reaction.

  • Derivatization: Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the vial. The reaction is typically carried out by incubating the vial at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) with agitation.[1][2]

2. Headspace SPME Procedure

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

  • Incubation: Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 50-70°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with constant agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.

3. GC-MS Analysis

  • Desorption: After extraction, immediately retract the fiber and insert it into the heated GC injection port for thermal desorption of the analytes.

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp 1: Increase to 150°C at 5°C/min

      • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes

  • MS Parameters (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized Homofuraneol and the internal standard.

4. Quantification

Create a calibration curve using standard solutions of derivatized Homofuraneol of known concentrations, also containing the internal standard. The concentration of Homofuraneol in the fruit samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Logical Relationships in SPME Parameter Optimization

G Key Parameter Interactions in SPME Optimization Temp Extraction Temperature Time Extraction Time Temp->Time Sensitivity Method Sensitivity Temp->Sensitivity Time->Sensitivity Fiber Fiber Coating Fiber->Sensitivity Matrix Sample Matrix Matrix->Temp Matrix->Time Analyte Analyte Properties Analyte->Fiber Polarity & Volatility

Caption: Interdependencies of key SPME parameters.

Conclusion

The described SPME-GC-MS method, incorporating a derivatization step, provides a robust and sensitive approach for the quantitative analysis of Homofuraneol in complex fruit matrices. Proper optimization of SPME parameters and careful sample preparation are crucial for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in flavor analysis and quality control of fruit products. Further studies are encouraged to expand the quantitative database of Homofuraneol in a wider variety of fruits.

References

Application Notes: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHF) in Savory Flavor Creation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as Homofuraneol, is a key flavoring substance widely utilized in the food industry.[1][2] It is recognized for its sweet, caramel-like aroma and flavor profile, with nuances of maple, soy sauce, and bread notes.[1] This versatile compound, naturally occurring in coffee and fermented soy sauce, plays a significant role in enhancing the sensory characteristics of a wide array of products, from baked goods to beverages.[1][2] In the realm of savory flavor creation, EHF is particularly valued for its ability to impart richness, depth, and a moreish quality to meat, poultry, and processed pork products.

Chemical and Physical Properties

PropertyValueReference
FEMA Number 3623[1][3][4]
CAS Number 27538-09-6[3][4]
JECFA Number 1449[4]
Molecular Formula C₇H₁₀O₃[2]
Molecular Weight 142.15 g/mol [2]
Appearance Light orange to yellow to green clear liquid[2]
Odor Sweet, caramel-like, with fruity and burnt-sugar notes[5]
Flavor Profile Sweet, sugar-like, with brown, caramel-like, maple-like properties, as well as savory soy sauce and bread notes.[1][1]
Solubility Soluble in water and ethanol; Insoluble in fats.[6]

Applications in Savory Flavors

EHF is a potent tool for flavorists to build and enhance savory profiles. Its ability to contribute both sweet and savory notes makes it a unique ingredient for adding complexity and a well-rounded taste experience.

  • Beef: In roast beef flavors, EHF can be used to enhance both the aroma and taste. It can be used alone or in combination with other compounds like maltol to create a richer, more authentic roasted character.[3]

  • Chicken: For various chicken flavors, a lower concentration of EHF is effective in rounding out the overall flavor profile.[3]

  • Pork and Ham: Processed pork flavors, including ham, benefit from the addition of EHF, which contributes to a more authentic and appealing taste.[3]

Recommended Usage Levels in Savory Applications

The following table summarizes recommended starting concentrations for EHF in different savory flavor applications, intended for a final dosage of 0.05% of the flavor concentrate in the ready-to-eat product.

ApplicationRecommended Level in Flavor Concentrate (ppm)
Roast Beef1,000
Chicken100
Ham and Processed Pork700

Data sourced from Perfumer & Flavorist.[3]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Savory Broth Base

Objective: To determine the sensory profile and optimal concentration of EHF in a standardized savory broth.

Materials:

  • This compound (food grade)

  • Standard chicken or beef broth base (low sodium, unflavored)

  • Deionized water

  • Sensory evaluation booths with controlled lighting and ventilation

  • Odor-free sample cups, coded with random three-digit numbers

  • Water for palate cleansing

Procedure:

  • Stock Solution Preparation: Prepare a 1% solution of EHF in propylene glycol.

  • Sample Preparation:

    • Prepare a batch of the savory broth base according to the manufacturer's instructions.

    • Create a series of broth samples with varying concentrations of EHF (e.g., 0 ppm as a control, 0.5 ppm, 1 ppm, 2 ppm, 5 ppm, and 10 ppm).

    • The concentrations should be chosen based on pre-trial screenings to cover the range from just perceptible to a distinct flavor impact.

    • Ensure all samples are presented at a consistent temperature (e.g., 50°C).

  • Panelist Selection and Training:

    • Select 10-15 panelists who are experienced in descriptive sensory analysis of savory products.

    • Conduct a training session to familiarize the panelists with the sensory attributes to be evaluated and the rating scale. Key attributes could include:

      • Aroma: Caramel, Roasted, Meaty, Sweet, Umami

      • Flavor: Caramel, Roasted, Meaty, Sweet, Umami, Lingering Sweetness, Overall Savory Impact

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths.

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma of each sample first, then the flavor.

    • Panelists should cleanse their palate with water between samples.

    • Panelists will rate the intensity of each attribute on a 15-cm line scale anchored at the ends with "low" and "high".

  • Data Analysis:

    • Measure the ratings from the line scales.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other.

    • Generate a spider plot to visualize the sensory profile of each sample.

Protocol 2: Triangle Test for Discrimination of EHF in a Savory Application

Objective: To determine if the addition of EHF at a specific concentration produces a perceivable difference in a savory food product (e.g., a chicken patty).

Materials:

  • Chicken patties (unseasoned control)

  • Chicken patties formulated with a specific concentration of EHF (e.g., 2 ppm)

  • Sample plates coded with random three-digit numbers

  • Water for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare two batches of chicken patties: one control and one with the added EHF.

    • Cook all patties under identical conditions.

    • Cut the patties into uniform sample sizes.

    • Maintain the samples at a consistent serving temperature.

  • Panelist Selection:

    • Select a panel of at least 20-30 individuals. Panelists do not need to be highly trained but should be regular consumers of the product.

  • Sensory Evaluation:

    • Present each panelist with three samples: two are identical (either both control or both with EHF), and one is different. The order of presentation should be randomized for each panelist.

    • Instruct the panelists to taste each sample from left to right and identify the "odd" or "different" sample.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result indicates that a perceivable difference exists between the control and the sample with EHF.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_panel Panel Management cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase stock_solution Prepare EHF Stock Solution sample_prep Prepare Savory Broth Samples (Control & EHF concentrations) stock_solution->sample_prep randomization Randomize Sample Presentation sample_prep->randomization panel_selection Select & Train Sensory Panel sensory_test Conduct Sensory Evaluation (Descriptive Analysis) panel_selection->sensory_test randomization->sensory_test data_collection Collect Intensity Ratings sensory_test->data_collection stat_analysis Statistical Analysis (ANOVA, Tukey's HSD) data_collection->stat_analysis visualization Generate Sensory Profiles (Spider Plots) stat_analysis->visualization

Caption: Experimental workflow for descriptive sensory analysis of EHF.

triangle_test_workflow cluster_prep Sample Preparation cluster_presentation Sample Presentation cluster_evaluation Panelist Task cluster_analysis Data Analysis prep_control Prepare Control Samples (A) present_sets Present Randomized Sets to Panelists (e.g., AAB, BAA, ABA, etc.) prep_control->present_sets prep_test Prepare Test Samples with EHF (B) prep_test->present_sets identify_odd Panelists Identify the 'Odd' Sample present_sets->identify_odd count_correct Count Correct Identifications identify_odd->count_correct stat_analysis Determine Statistical Significance (p < 0.05) count_correct->stat_analysis

Caption: Workflow for a triangle test to assess the perceptibility of EHF.

References

Application Notes and Protocols: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone as a Natural Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as homofuranol, is a naturally occurring furanone derivative that contributes significantly to the flavor profile of a wide range of food products.[1][2] It is recognized for its characteristic sweet, caramel-like, and fruity aroma.[2][3] This potent flavor compound is found in nature in foods such as coffee and fermented soy sauce.[1] Due to its desirable sensory properties, it is widely used as a natural flavoring agent in the food and beverage industry, as well as in fragrance and cosmetic applications.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a natural flavoring agent, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Sensory Profile

PropertyValueReference
Chemical Name This compound[4][5]
Synonyms Homofuranol, Homofuronol[1]
CAS Number 27538-09-6[1][4][5]
FEMA Number 3623[1][6]
Molecular Formula C₇H₁₀O₃[4]
Molecular Weight 142.15 g/mol [4]
Appearance Yellow to brown clear liquid to crystalline solid[7]
Odor Profile Sweet, caramel, candy, butterscotch[7]
Flavor Profile Sweet, caramellic, burnt sugar, fruity[7]
Solubility Soluble in water and alcohol[6][7]
Boiling Point 103 °C at 15 mmHg[6][7]

Applications and Recommended Usage Levels

This compound is a versatile flavoring agent used to enhance and impart sweet, caramel, and fruity notes in a variety of food and beverage products. Recommended usage levels vary depending on the food matrix and desired flavor profile.

Food CategoryRecommended Usage Level (ppm)Flavor ContributionReference
Baked Goods0.005 - 5Enhances sweet, brown, and caramel notes.[1]
Beverages (e.g., cola, coffee)0.005 - 5Adds depth and sweet, caramel notes.[1]
Candy and Confectionery0.005 - 5Provides a rich caramel and fruity flavor.[1]
Fruit Products (e.g., tropical, berry)0.005 - 5Complements and enhances fruit notes.[1]
Meat Products0.005 - 5Adds savory, smoky, and brown notes.[1]
Coffee400Adds depth and an attractive taste element.[8]
Chocolate and Cocoa700Enhances cocoa flavor.[8]
Caramel and Toffee700Provides a characteristic candy note.[8]
Maple1500Forms a base for realistic maple syrup flavors.[8]
Roast Beef1000Influences both aroma and taste effects.[8]
Chicken and Pork100Effective in all types of chicken and pork flavors.[8]
Processed Pork (Ham)700Works well with processed pork flavors.[8]

Experimental Protocols

Protocol for Extraction of this compound from a Food Matrix (QuEChERS-like Method)

This protocol is a general guideline for the extraction of furanones from a solid food matrix, adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Materials:

  • Homogenized food sample

  • 50 mL centrifuge tubes with ceramic homogenizers

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium citrate dibasic sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • GC vials

Procedure:

  • Weigh 4 g of the homogenized food sample into a 50 mL centrifuge tube containing two ceramic homogenizers.

  • Add 10 mL of water and 10 mL of acetonitrile to the tube.

  • Shake vigorously for 10 minutes.

  • Add 4 g of MgSO₄, 1 g of NaCl, 1 g of Na₃C₆H₅O₇·2H₂O, and 0.5 g of Na₂HC₆H₅O₇·1.5H₂O.

  • Shake for another 10 minutes.

  • Centrifuge at 2500 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) into a clean tube.

  • Filter the final extract through a 0.22 µm syringe filter into a GC vial for analysis.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 260 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (1 min)

  • Carrier Gas: Helium

  • Flow Rate: 0.9 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 30 °C/min to 85 °C

    • Ramp 2: 5 °C/min to 95 °C

    • Ramp 3: 30 °C/min to 265 °C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Protocol for Sensory Evaluation: Flavor Profile Analysis

This protocol outlines a method for the sensory evaluation of a food product containing this compound.

Objective: To characterize the flavor profile of a product containing the flavoring agent.

Panelists: A trained panel of 4-6 individuals familiar with descriptive sensory analysis.

Procedure:

  • Reference Standard: Prepare a solution of this compound in a neutral medium (e.g., water or a simple sugar solution) at a known concentration to serve as a reference for the "caramel" and "sweet" attributes.

  • Sample Preparation: Prepare the food or beverage samples with and without the addition of this compound at the desired concentration.

  • Evaluation:

    • Panelists individually assess the samples.

    • They first evaluate the aroma (orthonasal perception).

    • They then taste the sample, evaluating the flavor-by-mouth (retronasal perception) and the basic tastes.

    • Panelists describe the identifiable flavor attributes in the order they are perceived. Key descriptors for this compound may include: caramel, sweet, burnt sugar, fruity, and brown.

    • The intensity of each attribute is rated on a standardized scale (e.g., a 9-point hedonic scale).[5]

  • Data Analysis: The panel leader collects the individual reports. The data can be compiled to create a flavor profile for each sample, often visualized as a spider web or bar chart.

Flavor Perception and Signaling Pathway

The perception of the sweet taste of this compound is primarily mediated by G-protein coupled receptors (GPCRs) located in the taste receptor cells of the taste buds.[9] Specifically, the sweet taste is detected by a heterodimer of T1R2 and T1R3 receptors.[10]

The binding of a sweet compound like this compound to the T1R2/T1R3 receptor initiates an intracellular signaling cascade. This process involves the activation of a G-protein, typically gustducin.[10] The activated G-protein then stimulates phospholipase C-β2 (PLCβ2), leading to the production of inositol triphosphate (IP₃).[10] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[10] This increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to cell depolarization and the release of neurotransmitters, which in turn send a signal to the brain that is perceived as sweetness.[11]

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Flavor_Molecule 2-Ethyl-4-hydroxy-5-methyl- 3(2H)-furanone T1R2_T1R3 Sweet Receptor (T1R2/T1R3) Flavor_Molecule->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Triggers TRPM5 TRPM5 Channel Activation Ca2->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Signal to Brain (Sweet Perception) Neurotransmitter->Brain

Caption: Sweet Taste Signaling Pathway for this compound.

Experimental and Logical Workflow Diagrams

Workflow for Flavor Analysis

Flavor_Analysis_Workflow Sample Food Sample Extraction Extraction (QuEChERS) Sample->Extraction Sensory Sensory Evaluation Sample->Sensory Analysis GC-MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data Sensory->Data Conclusion Flavor Profile Characterization Data->Conclusion

Caption: General workflow for the analysis of a food sample containing the flavoring agent.

Logical Relationship of Compound Properties and Application

Logical_Relationship Compound 2-Ethyl-4-hydroxy-5-methyl- 3(2H)-furanone Properties Physicochemical Properties Compound->Properties Sensory Sensory Profile (Sweet, Caramel) Compound->Sensory Application Food & Beverage Applications Sensory->Application Perception Flavor Perception (Taste Receptors) Sensory->Perception Outcome Enhanced Flavor Profile Application->Outcome Perception->Outcome

References

Application Note: Isotope Dilution Assay for Accurate Quantification of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHF), also known as Homofuranol, is a key flavor and aroma compound found in a wide variety of fruits and processed foods.[1][2] Its characteristic sweet, caramel-like, and fruity aroma makes it a significant contributor to the sensory profile of products such as strawberries, pineapple, and coffee.[1] Accurate quantification of EHF is crucial for quality control in the food and beverage industry, for understanding flavor development in agricultural products, and for metabolic studies in drug development where flavor compounds may interact with metabolic pathways.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of small molecules in complex matrices.[3][4] This technique utilizes a stable isotope-labeled (e.g., ²H or ¹³C) analog of the analyte as an internal standard.[3][4] Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and procedural losses, allowing for highly accurate correction and quantification.[4]

This application note provides a detailed protocol for the quantification of EHF in a representative food matrix (strawberry puree) using an isotope dilution assay with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves the addition of a known amount of a stable isotope-labeled internal standard to a sample containing an unknown concentration of the native analyte. The analyte and the internal standard are then extracted and analyzed by mass spectrometry. The mass spectrometer differentiates between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio. The concentration of the analyte is determined by the ratio of the signal from the native analyte to that of the labeled internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample (Unknown Analyte Conc.) Spike Add Known Amount of Labeled Internal Standard Sample->Spike Equilibrate Equilibration Spike->Equilibrate Extract Extraction & Cleanup Equilibrate->Extract Analysis GC-MS/MS Analysis Extract->Analysis Detection Mass Spectrometer Detects Native (m/z) & Labeled (m/z + n) Analysis->Detection Ratio Measure Peak Area Ratio (Native / Labeled) Detection->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • Standards:

    • This compound (EHF), ≥97% purity (TCI America, CAS: 27538-10-9)[5][6]

    • 2-Ethyl-d5-4-hydroxy-5-methyl-3(2H)-furanone (EHF-d5), custom synthesis (or commercially available equivalent)

  • Solvents and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Methanol, HPLC grade

    • Nitrogen gas, high purity

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Centrifuge

  • Vortex Mixer

  • Analytical Balance

Standard Preparation
  • EHF Stock Solution (1000 µg/mL): Accurately weigh 10 mg of EHF standard and dissolve in 10 mL of methanol.

  • EHF-d5 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of EHF-d5 and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the EHF stock solution into a blank matrix extract. A constant amount of the EHF-d5 IS stock solution is added to each calibration standard.

Sample Preparation (Modified QuEChERS)

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is adapted for the extraction of EHF from strawberry puree.[7]

  • Homogenization: Homogenize fresh or frozen strawberries to a uniform puree.

  • Weighing and Spiking: Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of the EHF-d5 internal standard solution.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile to the tube.

    • Vortex for 1 minute.

    • Add 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing appropriate sorbents to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned supernatant to a vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 30 °C/min to 150 °C

    • Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: Representative MRM Transitions for EHF and EHF-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
EHF (Quantifier)14211310
EHF (Qualifier)1428515
EHF-d5 (Internal Standard)14711810

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The fragmentation of furanones has been studied, providing a basis for selecting these transitions.[8][9]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Homogenize Homogenize Strawberry Sample Weigh Weigh 4g of Sample Homogenize->Weigh Spike Spike with EHF-d5 Internal Standard Weigh->Spike Add_Solvents Add Water & Acetonitrile Spike->Add_Solvents Add_Salts Add QuEChERS Salts Add_Solvents->Add_Salts Vortex_Shake Vortex & Shake Add_Salts->Vortex_Shake Centrifuge1 Centrifuge Vortex_Shake->Centrifuge1 dSPE dSPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Inject Inject into GC-MS/MS Final_Extract->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify EHF Concentration Calibrate->Quantify

Figure 2: Detailed Experimental Workflow.

Data Presentation

The following tables present representative quantitative data for the isotope dilution assay of EHF.

Table 2: Representative Calibration Curve Data for EHF

Concentration (ng/mL)EHF Peak AreaEHF-d5 Peak AreaResponse Ratio (EHF/EHF-d5)
115,234150,1230.101
576,123151,2340.503
10152,345150,9871.009
50760,123151,5675.015
1001,525,678150,87610.112
Linearity (R²) 0.9998

Table 3: Representative Precision and Accuracy Data

Spiked Concentration (ng/mL)Measured Concentration (ng/mL) (n=5)RSD (%)Accuracy (%)
54.95 ± 0.214.299.0
5051.2 ± 1.83.5102.4
10098.7 ± 3.53.598.7

Table 4: Representative Recovery Data in Strawberry Puree

Spiked Concentration (ng/g)Measured Concentration (ng/g) (n=3)Recovery (%)
109.7 ± 0.597.0
5051.5 ± 2.1103.0
10098.2 ± 4.398.2

Conclusion

This application note details a robust and accurate method for the quantification of this compound in a complex food matrix using a stable isotope dilution assay with GC-MS/MS. The use of a deuterated internal standard ensures high precision and accuracy by compensating for matrix effects and variations during sample preparation. The described protocol, including the modified QuEChERS extraction and optimized GC-MS/MS parameters, provides a reliable workflow for researchers, scientists, and quality control professionals in the food, beverage, and pharmaceutical industries. The principles and methodologies presented can be adapted for the analysis of EHF in other matrices and for other similar volatile and semi-volatile compounds.

References

Application Notes and Protocols for the Sensory Evaluation of Homofuraneol using Olfactometry-GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homofuraneol, chemically known as 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, is a key aroma compound found in a wide variety of thermally processed foods and fruits. It imparts desirable sweet, fruity, caramel, and butterscotch notes, making its sensory evaluation critical for food quality control, flavor development, and understanding its contribution to the overall aroma profile of consumer products.[1][2] This document provides detailed application notes and protocols for the sensory evaluation of Homofuraneol using Gas Chromatography-Olfactometry (GC-O), a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3][4]

GC-O allows for the identification of odor-active compounds in a complex volatile mixture, even those present at concentrations below the detection limits of instrumental detectors.[5] This is particularly relevant for potent odorants like Homofuraneol. The methodologies outlined below are designed to guide researchers in setting up and executing robust GC-O analyses for the sensory characterization of this important flavor compound.

Data Presentation: Quantitative Sensory Data for Homofuraneol

The following table summarizes key quantitative sensory data for Homofuraneol, providing a basis for comparison and interpretation of experimental results.

ParameterValueMatrixReference(s)
Aroma Profile Sweet, fruity, caramel, butterscotch, bread-likeGeneral[1][2]
Odor Detection Threshold 20 ppb (parts per billion)Not specified[1][2]
Flavor Dilution (FD) Factor 729Coffee[6]
Odor Activity Value (OAV) 250Baoshan Coffee[6]
Sensory Descriptors in Wine Candyfloss, peachWine[3]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Solid and Semi-Solid Matrices

This protocol is adapted from a method for the analysis of furanones in food matrices and is suitable for samples like meat, cheese, and fish.[1]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes with ceramic homogenizers

  • 15 mL dSPE (dispersive Solid Phase Extraction) tubes (e.g., EMR-Lipid)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate (Na₃Citrate·2H₂O)

  • Sodium citrate dibasic sesquihydrate (Na₂HCitrate·1.5H₂O)

  • Centrifuge

Procedure:

  • Weigh 4 grams of a representative, homogenized sample into a 50 mL centrifuge tube containing two ceramic pieces.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Shake vigorously for 10 minutes.

  • Add 4 g of MgSO₄, 1 g of NaCl, 1 g of Na₃Citrate·2H₂O, and 0.5 g of Na₂HCitrate·1.5H₂O.

  • Shake for another 10 minutes.

  • Centrifuge at 2500 x g for 5 minutes.

  • Transfer 4 mL of the acetonitrile supernatant into a 15 mL dSPE tube containing the appropriate sorbent for lipid removal.

  • Add 4 mL of water to the dSPE tube.

  • Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.

  • Transfer the final extract into a GC vial for analysis.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol provides a general framework for GC-O analysis. Instrument conditions should be optimized for the specific matrix and analytical goals.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory Detection Port (ODP)

  • Effluent splitter (to direct column effluent to both the detector and the ODP)

  • Humidified air supply for the ODP

GC Conditions for Furanone Analysis (example): [1][2][7]

  • Column: DB-5ms, HP-5MS, or Rtx-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection: 1 µL, splitless mode (1 min)

  • Injector Temperature: 260 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 30 °C/min to 85 °C

    • Ramp 2: 5 °C/min to 95 °C

    • Ramp 3: 30 °C/min to 265 °C, hold for 5 minutes

  • Effluent Split Ratio: 1:1 (Detector:ODP)

Olfactometry Procedure:

  • A trained sensory panel is required for the olfactometric evaluation.[8][9][10]

  • Panelists should be familiarized with the GC-O system and the aroma descriptors to be used.

  • Each panelist sniffs the effluent from the ODP throughout the chromatographic run.

  • Panelists record the retention time, duration, intensity, and a descriptor for each perceived odor.

  • Data can be collected using specialized software or manually.

Protocol 3: Sensory Evaluation using Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique to determine the most potent odorants in a sample.[1][11]

Procedure:

  • Prepare a sample extract using an appropriate method (e.g., Protocol 1).

  • Serially dilute the initial extract with a suitable solvent (e.g., 1:1, 1:2, 1:4, etc.).

  • Analyze each dilution by GC-O.

  • The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it is still detected by the sensory panel.

  • A higher FD factor indicates a more potent odorant.

Mandatory Visualizations

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Concentration Concentration/ Purification Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting Detector Detector (MS/FID) Effluent_Splitting->Detector ODP Olfactory Detection Port (ODP) Effluent_Splitting->ODP Instrumental_Data Instrumental Data (Chromatogram) Detector->Instrumental_Data Sensory_Data Sensory Data (Aromagram) ODP->Sensory_Data Data_Integration Data Integration & Interpretation Instrumental_Data->Data_Integration Sensory_Data->Data_Integration

Caption: Experimental workflow for Olfactometry-GC analysis.

AEDA_Protocol Start Initial Sample Extract Dilution1 Dilution 1:1 Start->Dilution1 Dilution2 Dilution 1:2 Dilution1->Dilution2 GCO1 GC-O Analysis Dilution1->GCO1 DilutionN ... Dilution 1:n Dilution2->DilutionN GCO2 GC-O Analysis Dilution2->GCO2 GCON GC-O Analysis DilutionN->GCON Result Determine Flavor Dilution (FD) Factor GCO1->Result GCO2->Result GCON->Result

Caption: Logical flow of the Aroma Extract Dilution Analysis (AEDA) protocol.

References

Application Notes and Protocols: The Role of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in the Aroma Profile of Soy Sauce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM), also known as homofuraneol or HEMF, is a pivotal aroma compound that significantly contributes to the characteristic sweet, caramel-like, and savory aroma of soy sauce.[1][2][3] Its presence and concentration are critical indicators of the quality and sensory profile of this widely consumed fermented condiment. Understanding the formation, quantification, and sensory perception of EHFM is essential for quality control in food production and for researchers investigating flavor chemistry and sensory science. This document provides detailed application notes and experimental protocols for the analysis of EHFM in soy sauce.

Sensory Characteristics and Aroma Contribution

EHFM is characterized by a complex and highly desirable aroma profile. It imparts sweet, caramel, maple-like, and savory notes, reminiscent of soy sauce and bread.[1] As a key flavor compound, its interaction with other volatile compounds in soy sauce creates a rich and well-rounded sensory experience. EHFM exists as two tautomers: 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone and 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone, which contribute to its overall aroma profile.[4]

Formation Pathways of EHFM in Soy Sauce

The formation of EHFM in soy sauce is a complex process involving both enzymatic and non-enzymatic reactions.

Biosynthesis by Yeast

During the fermentation of soy sauce mash, the yeast Zygosaccharomyces rouxii plays a crucial role in the biosynthesis of EHFM.[5] The proposed pathway involves the utilization of precursors derived from the raw materials, soybeans and wheat. Key precursors include ribose and D-glucose or acetaldehyde.[6] The five-membered ring and the methyl group of EHFM are thought to originate from ribose, while the ethyl group is derived from D-glucose or acetaldehyde.[6]

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is another significant pathway for the formation of EHFM during the production and heating of soy sauce.[5][7] This reaction is responsible for the development of a wide range of flavor and aroma compounds. The reaction of pentoses with amino acids like glycine and alanine can lead to the formation of EHFM.[8]

cluster_0 Biosynthesis by Zygosaccharomyces rouxii cluster_1 Maillard Reaction Ribose Ribose Z. rouxii Z. rouxii Ribose->Z. rouxii D-Glucose / Acetaldehyde D-Glucose / Acetaldehyde D-Glucose / Acetaldehyde->Z. rouxii EHFM_bio This compound Z. rouxii->EHFM_bio Pentoses (from Wheat) Pentoses (from Wheat) Heating Heating Pentoses (from Wheat)->Heating Amino Acids (from Soybeans) Amino Acids (from Soybeans) Amino Acids (from Soybeans)->Heating EHFM_maillard This compound Heating->EHFM_maillard

Fig. 1: Formation pathways of EHFM in soy sauce.

Quantitative Data

The concentration of EHFM and its contribution to the overall aroma of soy sauce can be assessed using techniques like Aroma Extract Dilution Analysis (AEDA), which determines the Flavor Dilution (FD) factor of a compound. A higher FD factor indicates a greater contribution to the aroma.

Soy Sauce TypeAnalytical MethodCompoundConcentration/FD FactorReference
Japanese Soy SauceAEDA4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone (4-HEMF)FD Factor: 1024[7][8]
Heated Seasoned Soy SauceAEDA5(or 2)-ethyl-4-hydroxy-2(or 5)-methyl-3(2H)-furanoneHigh FD Factor[1]
Traditionally Fermented Soy SauceGC-MSThis compound (4-HEMF)Dominant odor-active compound[2][9]

Experimental Protocols

Accurate quantification of EHFM in the complex matrix of soy sauce requires robust analytical methods. Below are detailed protocols for common techniques.

Protocol 1: Quantification of EHFM by Stir Bar Sorptive Extraction (SBSE) followed by GC-MS

This method is suitable for the sensitive detection of EHFM by pre-concentrating the analyte from the soy sauce sample.

1. Materials and Reagents:

  • Soy sauce sample

  • Stir bar coated with polydimethylsiloxane (PDMS)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Methanol (HPLC grade)

  • Deionized water

  • GC-MS system

2. Sample Preparation:

  • Dilute 5 mL of soy sauce with 5 mL of deionized water in a 20 mL headspace vial.

  • Add a precise amount of the internal standard solution.

  • Add NaCl to saturate the solution (approximately 3g).

  • Place a PDMS-coated stir bar into the vial.

3. Extraction:

  • Seal the vial and place it on a magnetic stirrer.

  • Stir the sample at 1000 rpm for 60 minutes at room temperature.

  • After extraction, remove the stir bar with clean forceps, gently rinse with a small amount of deionized water, and dry carefully with a lint-free tissue.

4. GC-MS Analysis:

  • Place the stir bar into a thermal desorption tube.

  • Insert the tube into the thermal desorption unit connected to the GC-MS.

  • Thermal Desorption Program: Start at 40°C, then ramp to 250°C at 60°C/min and hold for 5 minutes.

  • GC Conditions:

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

5. Quantification:

  • Identify the peaks of EHFM and the internal standard based on their retention times and mass spectra.

  • Create a calibration curve using standard solutions of EHFM of known concentrations.

  • Calculate the concentration of EHFM in the soy sauce sample based on the peak area ratio of EHFM to the internal standard and the calibration curve.

Protocol 2: Quantification of EHFM by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of less volatile compounds like EHFM without the need for derivatization.

1. Materials and Reagents:

  • Soy sauce sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

  • HPLC system with a UV or Diode Array Detector (DAD)

2. Sample Preparation:

  • Dilute 1 mL of soy sauce with 9 mL of a methanol/water (50:50, v/v) solution.

  • Vortex the mixture for 1 minute.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 95% A and 5% B.

    • Linearly increase to 50% B over 20 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 280 nm.

  • Column Temperature: 30°C.

4. Quantification:

  • Identify the EHFM peak based on the retention time of a standard.

  • Prepare a calibration curve with standard solutions of EHFM.

  • Quantify EHFM in the sample by comparing its peak area to the calibration curve.

Start Start Soy_Sauce_Sample Soy Sauce Sample Start->Soy_Sauce_Sample Extraction Extraction (e.g., SBSE, LLE) Soy_Sauce_Sample->Extraction Analysis Instrumental Analysis (GC-MS, HPLC) Extraction->Analysis Data_Processing Data Processing (Peak Integration, Calibration) Analysis->Data_Processing Quantification Quantification of EHFM Data_Processing->Quantification End End Quantification->End

Fig. 2: Experimental workflow for EHFM analysis.

Sensory Perception and Signaling Pathway

The perception of EHFM's aroma begins with its interaction with specific olfactory receptors in the nasal cavity.

Olfactory Receptor for EHFM

Recent research has identified the specific human olfactory receptor that is activated by EHFM (homofuraneol) and its structural analog, furaneol. The Olfactory Receptor OR5M3 has been shown to be specifically activated by these caramel-like smelling furanones.[1][8] This specificity suggests that OR5M3 plays a crucial role in our perception of the characteristic sweet and caramel notes in foods like soy sauce.

General Olfactory Signaling Pathway

The binding of an odorant molecule like EHFM to its specific olfactory receptor initiates a signal transduction cascade within the olfactory sensory neuron. This process is mediated by G-protein coupled receptors (GPCRs).

  • Binding: EHFM binds to the OR5M3 receptor.

  • G-protein Activation: This binding causes a conformational change in the receptor, activating an associated G-protein (Gαolf).

  • Adenylate Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of positive ions (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission: The action potential travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma.

EHFM EHFM (Odorant) OR5M3 Olfactory Receptor (OR5M3 - a GPCR) EHFM->OR5M3 Binds to G_Protein G-protein (Gαolf) Activation OR5M3->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP Ion_Channel CNG Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

References

Application of Homofuraneol in the Development of Caramel and Butterscotch Flavors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Homofuraneol

Homofuraneol, chemically known as 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, is a potent flavor compound celebrated for its sweet, caramel-like, and butterscotch aroma.[1][2] It is a key component in the flavor profiles of a wide variety of thermally processed foods and fruits, including coffee, soy sauce, pineapple, and strawberries.[1][2] Its low odor threshold of approximately 20 parts per billion (ppb) makes it a significant contributor to the overall flavor profile even at trace concentrations.[3] Homofuraneol is primarily formed during the Maillard reaction between pentose sugars and amino acids, a cornerstone of flavor development in cooked and baked goods.[4][5]

These application notes provide detailed protocols for the utilization of Homofuraneol in the creation and enhancement of caramel and butterscotch flavors, catering to the needs of researchers and professionals in flavor science and product development.

Physicochemical and Sensory Properties of Homofuraneol

PropertyDescription
Chemical Name This compound
Synonyms Ethyl furaneol, Shoyu furanone
CAS Number 27538-09-6
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, caramel, butterscotch, fruity, burnt sugar
Taste Profile Sweet, caramellic, slightly fruity
Odor Threshold ~20 ppb in water

Data Presentation: Impact of Homofuraneol on Caramel Flavor Profile

The following table summarizes the expected impact of varying concentrations of Homofuraneol on the sensory profile of a standard caramel base. This data is illustrative and based on the known sensory properties of Homofuraneol. A trained sensory panel using quantitative descriptive analysis would be required to generate precise data for a specific product base.

Concentration of Homofuraneol (ppm)Caramel IntensityButterscotch NotesButtery NotesSweetnessFruity NotesBurnt Sugar NotesOverall Flavor Complexity
0 (Control) 5246134
2 6456236
5 7667348
10 8877459
20 7766567

Scale: 1 (Very Low) to 10 (Very High)

Experimental Protocols

Protocol for Preparation of a Basic Caramel Sauce

This protocol provides a foundation for creating a caramel base to which Homofuraneol can be added for flavor development studies.

Materials:

  • Granulated sucrose (200g)

  • Water (60ml)

  • Heavy cream (200ml)

  • Unsalted butter (90g), cubed

  • Sea salt (1 teaspoon)

  • Homofuraneol solution (e.g., 1% in propylene glycol)

Procedure:

  • In a heavy-bottomed saucepan, combine the sucrose and water.

  • Heat over medium heat, stirring until the sugar has dissolved.

  • Increase the heat to medium-high and bring the mixture to a boil. Do not stir from this point onwards to prevent crystallization.

  • Continue to cook until the sugar syrup turns a deep amber color (approximately 350°F or 175°C).

  • Remove the saucepan from the heat and carefully whisk in the cubed butter until melted and fully incorporated.

  • Slowly pour in the heavy cream while whisking continuously. The mixture will bubble vigorously.

  • Return the saucepan to low heat and stir in the sea salt.

  • Allow the caramel to cool slightly before adding Homofuraneol.

Protocol for Incorporation of Homofuraneol

Procedure:

  • Prepare the desired concentration of Homofuraneol solution. For research purposes, a 1% solution in a food-grade solvent like propylene glycol is recommended for accurate dosing.

  • Once the caramel base has cooled to below 200°F (93°C) to minimize volatilization of the flavor compound, add the Homofuraneol solution.

  • Gently stir the caramel to ensure even distribution of the flavor compound.

  • Prepare a series of caramel samples with varying concentrations of Homofuraneol (e.g., 2 ppm, 5 ppm, 10 ppm, 20 ppm) for sensory and instrumental analysis. A control sample with no added Homofuraneol should also be prepared.

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis

This protocol outlines the steps for conducting a sensory evaluation of the caramel samples using a trained panel.

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

  • Train the panelists on the specific sensory attributes of caramel and butterscotch. Provide them with reference standards for each attribute (e.g., solutions of sucrose for sweetness, diacetyl for buttery notes, and a commercial caramel for a baseline).

Sensory Evaluation Procedure:

  • Provide panelists with a set of caramel samples, including the control and variations with different concentrations of Homofuraneol. Samples should be presented in a randomized and blind-coded manner.

  • Instruct panelists to evaluate each sample for the intensity of pre-defined sensory attributes (e.g., caramel intensity, butterscotch notes, buttery notes, sweetness, fruity notes, burnt sugar notes) on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Ensure panelists cleanse their palate with water and unsalted crackers between samples.

  • Collect the data and perform statistical analysis (e.g., ANOVA) to determine significant differences between the samples.

Protocol for Instrumental Analysis: GC-MS of Volatile Compounds

This protocol provides a general method for the analysis of volatile flavor compounds, including Homofuraneol, in caramel samples.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the caramel sample (e.g., 2g) into a headspace vial.

  • Add a saturated salt solution to increase the volatility of the analytes.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C (splitless mode).

    • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Maillard_Reaction_Homofuraneol Pentose Pentose Sugar (e.g., Xylose) Deoxypentosone 1-Deoxypentosone Pentose->Deoxypentosone 2,3-Enolisation AminoAcid Amino Acid (e.g., Alanine) StreckerAldehyde Strecker Aldehyde (Acetaldehyde) AminoAcid->StreckerAldehyde Strecker Degradation ChainElongation Chain Elongation StreckerAldehyde->ChainElongation Deoxypentosone->ChainElongation Cyclization Cyclization & Dehydration ChainElongation->Cyclization Homofuraneol Homofuraneol Cyclization->Homofuraneol

Caption: Simplified Maillard reaction pathway for Homofuraneol formation.

Flavor_Development_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CaramelBase Prepare Caramel Base HomofuraneolAddition Add Homofuraneol at Varying Concentrations CaramelBase->HomofuraneolAddition SensoryEval Sensory Evaluation (Quantitative Descriptive Analysis) HomofuraneolAddition->SensoryEval GCMS Instrumental Analysis (HS-SPME-GC-MS) HomofuraneolAddition->GCMS DataAnalysis Statistical Analysis of Sensory & Instrumental Data SensoryEval->DataAnalysis GCMS->DataAnalysis FlavorProfile Establish Flavor Profile and Impact of Homofuraneol DataAnalysis->FlavorProfile

Caption: Experimental workflow for caramel flavor development and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone during Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the thermal processing of this compound.

Issue 1: Altered Sensory Profile After Thermal Processing

  • Question: After heating my product containing this compound, the expected sweet, caramel-like aroma has diminished or changed significantly. What could be the cause?

  • Answer: This issue is likely due to the thermal degradation of the furanone compound. The stability of this compound is influenced by several factors, including temperature, heating duration, and pH. At elevated temperatures, it can undergo degradation to form various volatile compounds, which may alter the overall sensory profile of your product. It is also known that furanones can be formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1][2]

Issue 2: Inconsistent Product Quality Across Batches

  • Question: I am observing significant batch-to-batch variation in the final flavor profile of my product. How can I ensure consistency when using this compound?

  • Answer: Inconsistent product quality can stem from minor variations in your manufacturing process. To ensure a consistent flavor profile, it is crucial to maintain tight control over the following parameters:

    • Raw Material Quality: Ensure the purity and consistency of your this compound and other ingredients.

    • pH Control: The pH of your formulation can significantly impact the stability of the furanone. Monitor and control the pH throughout the process.

    • Heating Profile: Precisely control the temperature and duration of your thermal processing steps. Even small fluctuations can lead to different degradation rates.

    • Mixing and Homogeneity: Ensure that this compound is evenly distributed throughout your product before thermal processing.

Issue 3: Unexpected Off-Flavors in the Final Product

  • Question: My final product has developed an unexpected off-flavor after thermal processing. Could this be related to the degradation of this compound?

  • Answer: Yes, the thermal degradation of furanones can lead to the formation of various compounds, some of which may impart off-flavors. The decomposition of furanones can result in the formation of smaller, more volatile molecules that may have different sensory characteristics. To identify the source of the off-flavor, it is recommended to perform analytical testing, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify the degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound, like other furanones, is susceptible to degradation at elevated temperatures.[3][4] The rate of degradation is dependent on the temperature, duration of heating, and the pH of the matrix. Generally, higher temperatures and longer heating times will result in greater degradation.

Q2: How does pH affect the stability of this compound during thermal processing?

A2: The pH of the food matrix plays a crucial role in the stability of furanones. Acidic conditions can promote the degradation of these compounds.[5] Therefore, it is important to consider the pH of your formulation when designing thermal processes.

Q3: What are the typical degradation products of this compound?

A3: The thermal decomposition of furanones can lead to a variety of degradation products. These can include smaller volatile compounds resulting from ring cleavage and other rearrangements.[3][4] Identifying these degradation products often requires analytical techniques like GC-MS.

Q4: How can I minimize the degradation of this compound during thermal processing?

A4: To minimize degradation, consider the following strategies:

  • Optimize Processing Conditions: Use the lowest effective temperature and the shortest possible heating time to achieve the desired outcome (e.g., pasteurization, sterilization).

  • pH Control: If possible, adjust the pH of your formulation to a range where the furanone is more stable.

  • Encapsulation: In some applications, encapsulating the flavor compound can protect it from the harsh processing environment.

  • Addition Stage: Consider adding the this compound at a later stage in the process, after the most intense heating steps, if feasible.

Quantitative Data on Thermal Stability

The following tables provide an overview of the potential degradation of this compound under various conditions. Please note that these are representative values based on studies of similar furanone compounds and actual degradation may vary depending on the specific matrix and processing conditions.

Table 1: Effect of Temperature and Time on the Stability of this compound at pH 7

Temperature (°C)Heating Time (min)Estimated Remaining this compound (%)
801595
803090
1001585
1003075
1201560
1203045

Table 2: Effect of pH on the Stability of this compound at 100°C for 30 minutes

pHEstimated Remaining this compound (%)
365
575
780
970

Experimental Protocols

Protocol 1: Thermal Stability Testing of this compound

This protocol outlines a general procedure for assessing the thermal stability of this compound in a liquid matrix.

1. Materials and Equipment:

  • This compound standard

  • Model food matrix (e.g., buffer solution at a specific pH, sugar solution)

  • Sealed, heat-resistant vials

  • Water bath or heating block with precise temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent.

    • Spike the model food matrix with a known concentration of the furanone stock solution.

    • Aliquot the spiked matrix into the heat-resistant vials and seal them.

  • Thermal Treatment:

    • Place the vials in the pre-heated water bath or heating block at the desired temperature(s).

    • Remove vials at specified time intervals.

    • Immediately cool the vials in an ice bath to stop any further reactions.

  • Extraction:

    • Extract the this compound from the matrix using a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis:

    • Analyze the extracts using a validated GC-MS method to quantify the remaining this compound.[6][7][8][9]

    • Use an internal standard for accurate quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point and temperature.

    • Plot the degradation kinetics to determine the rate of degradation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_heat Thermal Treatment cluster_analysis Analysis prep1 Prepare Stock Solution prep2 Spike Food Matrix prep1->prep2 prep3 Aliquot into Vials prep2->prep3 heat1 Heat at Defined T & Time prep3->heat1 heat2 Cool to Stop Reaction heat1->heat2 analysis1 Solvent Extraction heat2->analysis1 analysis2 GC-MS Quantification analysis1->analysis2 analysis3 Data Analysis analysis2->analysis3

Caption: Experimental workflow for thermal stability testing.

Troubleshooting_Logic start Altered Sensory Profile q1 Consistent issue? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Check Process Parameters - Temperature - Time - pH a1_yes->q2 p1 Investigate Batch Variation - Raw materials - Process parameters a1_no->p1 p2 Optimize Process - Lower Temperature - Shorter Time - Adjust pH q2->p2 q3 Analyze for Degradation Products (GC-MS) p2->q3 p3 Identify Off-Flavors & Reformulate q3->p3

Caption: Troubleshooting logic for altered sensory profiles.

References

Technical Support Center: Extraction of Homofuraneol from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the extraction of homofuraneol from complex food matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of homofuraneol.

Issue 1: Low Recovery of Homofuraneol

Potential Cause Recommended Solution
Incomplete Extraction - Optimize Solvent Polarity: Homofuraneol is a polar compound. Ensure the extraction solvent or solvent mixture has appropriate polarity. For liquid-liquid extraction, consider solvents like ethyl acetate.[1] For complex matrices, a multi-step extraction with solvents of varying polarity may be necessary. - Increase Extraction Time/Temperature: Extend the duration of extraction or moderately increase the temperature to enhance the diffusion of homofuraneol from the matrix into the solvent. However, be cautious of potential degradation at high temperatures.[2] - Improve Sample Homogenization: Thoroughly homogenize the food matrix to increase the surface area for solvent contact. Techniques like high-shear blending or ultrasonic treatment can be effective.
Degradation of Homofuraneol - Control Temperature: Homofuraneol is heat-sensitive.[3] Avoid excessive temperatures during extraction and solvent evaporation steps. Use a rotary evaporator at low temperatures or nitrogen blow-down for solvent removal. - Protect from Oxidation: Homofuraneol is susceptible to oxidation.[3] Perform extractions under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants like BHT to the extraction solvent. - Control pH: Maintain a slightly acidic pH (around 4) during extraction, as homofuraneol exhibits its highest stability in this range.[3]
Matrix Effects - Sample Dilution: Diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.[4] - Use of Adsorbent Resins: For liquid samples, passing the extract through a resin like Amberlite XAD-2 can help remove non-polar interfering compounds.[5] - Enzymatic Treatment: For matrices rich in pectin or cellulose, enzymatic treatment (e.g., with pectinase or cellulase) can help break down the matrix and release homofuraneol.
Inefficient Phase Separation (Liquid-Liquid Extraction) - Centrifugation: Centrifuge the mixture to break emulsions and achieve a clear separation of the aqueous and organic layers. - Addition of Salt: Adding a neutral salt like sodium chloride (salting out) can increase the polarity of the aqueous phase and improve the partitioning of homofuraneol into the organic solvent.[5]

Issue 2: Co-extraction of Interfering Compounds

Potential Cause Recommended Solution
Complex Food Matrix - Solid-Phase Extraction (SPE) Cleanup: Utilize SPE cartridges to selectively retain and elute homofuraneol while removing interfering compounds. C18 or polymeric cartridges are often suitable. The choice of washing and elution solvents is critical for effective separation. - Selective Solvent Extraction: Employ a series of extractions with solvents of different polarities to fractionate the extract and isolate homofuraneol from compounds with significantly different polarities. - Derivatization for GC Analysis: Derivatizing homofuraneol can improve its volatility and chromatographic separation from matrix components.[6][7]
Presence of Sugars and Proteins - Protein Precipitation: For protein-rich samples, precipitate proteins using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid) before extraction. - Removal of Sugars: For sugary matrices, a preliminary extraction with a non-polar solvent can remove some interfering lipids, followed by a more polar solvent for homofuraneol. Fermentation can also be used to consume sugars prior to extraction.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting homofuraneol from food?

A1: The primary challenges stem from the physicochemical properties of homofuraneol and the complexity of food matrices.[9][10] Homofuraneol is a polar, water-soluble, and thermally labile compound, making its selective and efficient extraction difficult.[3][6][7] Food matrices are complex mixtures of proteins, carbohydrates, lipids, and other compounds that can interfere with extraction and analysis.[9][10]

Q2: Which extraction method is best for homofuraneol?

A2: The optimal method depends on the specific food matrix and the analytical goal (qualitative vs. quantitative).

  • Solvent Extraction: A versatile method, but optimization of the solvent system is crucial. It can be labor-intensive and may require cleanup steps.[2][11]

  • Steam Distillation: Suitable for volatile compounds, but the high temperatures can lead to degradation of heat-sensitive compounds like homofuraneol.[12][13][14][15]

  • Solid-Phase Microextraction (SPME): A solvent-free and sensitive technique, particularly for volatile and semi-volatile analysis.[16][17][18][19] Method development, including fiber selection and optimization of extraction time and temperature, is critical.[16][17][18][19]

Q3: How can I improve the efficiency of my solvent extraction for homofuraneol?

A3: To enhance solvent extraction efficiency, consider the following:

  • Solvent Selection: Use a polar solvent like ethyl acetate or a mixture of solvents to match the polarity of homofuraneol.

  • Sample Preparation: Ensure the sample is finely homogenized to maximize the surface area for extraction.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • pH Adjustment: Adjust the pH of the sample to the optimal stability range for homofuraneol (around pH 4).[3]

  • Salting-Out: For aqueous samples, add sodium chloride to decrease the solubility of homofuraneol in the aqueous phase and promote its transfer to the organic phase.

Q4: My SPME results for homofuraneol are not reproducible. What could be the issue?

A4: Lack of reproducibility in SPME can be due to several factors:

  • Fiber Conditioning: Ensure the SPME fiber is properly conditioned before each use according to the manufacturer's instructions.

  • Equilibration Time: Allow sufficient time for the sample to equilibrate at the set temperature before exposing the fiber.

  • Extraction Time and Temperature: Precisely control the extraction time and temperature, as these parameters significantly influence the amount of analyte adsorbed by the fiber.

  • Matrix Effects: The food matrix can affect the partitioning of homofuraneol into the headspace and onto the fiber. Matrix modification, such as adding salt or adjusting pH, may be necessary.

  • Fiber Degradation: SPME fibers have a limited lifetime. If you observe a consistent decline in performance, the fiber may need to be replaced.

Q5: Can I use steam distillation for homofuraneol extraction? What are the precautions?

A5: While steam distillation is a common technique for extracting volatile compounds, it should be used with caution for homofuraneol due to its thermal instability.[12][13][14][15] If you choose this method, it is crucial to:

  • Use the lowest possible steam temperature and pressure.

  • Keep the distillation time as short as possible to minimize thermal degradation.

  • Immediately cool the distillate to prevent further degradation.

Quantitative Data Summary

Table 1: Comparison of Homofuraneol Extraction Efficiencies by Method

Extraction Method Food Matrix Recovery (%) Reference
Solvent Extraction (Ethyl Acetate)Shoyu (Soy Sauce)Not specified, but identified as a key component[3]
Solid-Phase Microextraction (SPME)Dry-Cured HamGood linearity and sensitivity achieved[16]
Steam DistillationCoffee2-8 ppm (concentration, not recovery)[3]

Note: Direct comparative studies on the extraction efficiency of homofuraneol across different methods are limited. The data presented is often for the broader class of furanones or for quantification in specific matrices.

Table 2: Homofuraneol Concentration in Various Food Products

Food Product Concentration Range Reference
Shoyu (Soy Sauce)50 - 100 ppm[3]
Coffee2 - 8 ppm[3]
MuskmelonIdentified[3]

Experimental Protocols

1. Solvent Extraction Protocol (General)

  • Sample Preparation: Homogenize 10 g of the food sample with 20 mL of a pH 4 buffer.

  • Extraction: Add 50 mL of ethyl acetate to the homogenized sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the mixture at 3000 rpm for 10 minutes.

  • Collection: Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with 50 mL of ethyl acetate each time.

  • Combine Extracts: Combine all the organic extracts.

  • Drying: Dry the combined extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for analysis.

2. Steam Distillation Protocol (Caution Advised)

  • Apparatus Setup: Assemble a steam distillation apparatus.

  • Sample Preparation: Place 100 g of the homogenized food sample into the distillation flask and add 200 mL of distilled water.

  • Distillation: Begin passing steam through the sample.

  • Collection: Collect the distillate in a chilled receiving flask.

  • Extraction of Distillate: Extract the collected distillate three times with 50 mL of dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate using a rotary evaporator at a low temperature.

3. Solid-Phase Microextraction (SPME) Protocol

  • Sample Preparation: Place 2 g of the homogenized food sample into a 20 mL headspace vial. Add 5 mL of a saturated NaCl solution.

  • Equilibration: Seal the vial and allow it to equilibrate in a heating block at 60°C for 15 minutes.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC) for thermal desorption at 250°C for 5 minutes.

Visualizations

Homofuraneol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis start Food Matrix Sample homogenization Homogenization start->homogenization ph_adjustment pH Adjustment (Optional) homogenization->ph_adjustment solvent_extraction Solvent Extraction ph_adjustment->solvent_extraction Liquid-Liquid steam_distillation Steam Distillation ph_adjustment->steam_distillation Volatiles spme SPME ph_adjustment->spme Headspace spe Solid-Phase Extraction (SPE) solvent_extraction->spe concentration Concentration steam_distillation->concentration analysis GC-MS or HPLC Analysis spme->analysis Direct Injection spe->concentration concentration->analysis

Caption: Experimental workflow for Homofuraneol extraction.

References

Technical Support Center: Optimization of SPME Fiber Selection for 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Solid Phase Microextraction (SPME) fiber selection for the analysis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHFM).

Frequently Asked Questions (FAQs)

Q1: What is this compound (EHFM) and why is its analysis important?

A1: this compound, also known as Homofuronol, is a key volatile flavor compound found in a variety of foods, contributing to sweet, caramel-like, and fruity aromas.[1] Its analysis is crucial in the food and beverage industry for quality control, flavor profiling, and new product development. In pharmaceutical and drug development contexts, understanding the stability and interaction of such compounds can be relevant for formulation studies.

Q2: Why is SPME a suitable technique for the analysis of EHFM?

A2: Solid Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique ideal for extracting volatile and semi-volatile compounds like EHFM from various sample matrices.[2][3] It integrates extraction, concentration, and sample introduction into a single step, making it efficient for gas chromatography (GC) analysis.

Q3: Which SPME fiber is best for EHFM analysis?

A3: The optimal SPME fiber for EHFM analysis depends on the sample matrix and the desired sensitivity. EHFM is a polar compound, so fibers with polar or mixed-polarity coatings are generally more effective. A common starting point is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber due to its broad applicability for volatile compounds.[4] However, empirical testing is necessary to determine the best fiber for your specific application.

Q4: What are the critical parameters to optimize for EHFM analysis using SPME?

A4: Key parameters to optimize include the choice of SPME fiber coating, extraction time and temperature, sample volume and agitation, and desorption conditions (time and temperature).[4][5][6] Each of these can significantly impact the extraction efficiency and, consequently, the analytical results.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no EHFM peak detected Inappropriate SPME fiber selection.Test a range of fibers with different polarities (e.g., PDMS, PA, DVB/CAR/PDMS). EHFM is polar, so a polar or mixed-polarity fiber is likely to be more effective.
Sub-optimal extraction conditions.Optimize extraction time and temperature. An increase in temperature can enhance the volatility of EHFM but may also affect the stability of the compound or the fiber.[7][8]
Insufficient desorption.Ensure the desorption temperature and time in the GC inlet are adequate to release EHFM from the fiber. A typical starting point is 250°C for 2-5 minutes.
Poor peak shape (broadening or tailing) Incompatible GC inlet liner.Use a narrow-bore SPME-specific inlet liner to ensure rapid and efficient transfer of the analyte to the GC column.[9]
Active sites in the GC system.Deactivate the inlet liner and the first few centimeters of the analytical column, or use a guard column.
Carryover from previous injections.Bake out the SPME fiber at a high temperature (as recommended by the manufacturer) between analyses to remove any residual compounds.
Poor reproducibility Inconsistent sample volume or matrix effects.Ensure precise and consistent sample volumes. For complex matrices, consider matrix modification techniques like salting out to improve the release of EHFM.
Inconsistent fiber placement in the headspace or liquid.Use an autosampler for consistent fiber positioning. If performing manual injections, maintain a consistent immersion depth and time.
Fiber degradation.SPME fibers have a limited lifetime. Replace the fiber after the manufacturer's recommended number of uses or when performance degrades.
Interfering peaks from the sample matrix Lack of selectivity of the SPME fiber.Try a fiber with a different stationary phase that has a higher affinity for EHFM and lower affinity for the interfering compounds.
Inadequate GC separation.Optimize the GC temperature program to improve the resolution between EHFM and interfering peaks.

Experimental Protocols

Protocol 1: SPME Fiber Selection for EHFM
  • Prepare Standard Solution: Prepare a standard solution of EHFM in a relevant solvent (e.g., methanol or water) at a known concentration.

  • Sample Preparation: Spike a known amount of the standard solution into your sample matrix (or a simplified model matrix) in a headspace vial.

  • Fiber Screening:

    • Select a range of SPME fibers with varying polarities for testing. A recommended starting set includes:

      • Polydimethylsiloxane (PDMS) - non-polar

      • Polyacrylate (PA) - polar

      • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - mixed polarity

    • For each fiber, perform headspace extraction under consistent conditions (e.g., 60°C for 30 minutes with agitation).

  • GC-MS Analysis: Analyze the extracted compounds using a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Data Evaluation: Compare the peak area of EHFM obtained with each fiber. The fiber that yields the highest peak area and best peak shape is considered the most suitable for your application.

Protocol 2: Optimization of SPME Parameters
  • Select the Optimal Fiber: Use the best-performing fiber identified in Protocol 1.

  • Optimize Extraction Temperature:

    • Perform extractions at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) while keeping the extraction time constant.

    • Plot the peak area of EHFM against the extraction temperature to determine the optimal temperature.

  • Optimize Extraction Time:

    • At the optimal extraction temperature, perform extractions for different durations (e.g., 15 min, 30 min, 45 min, 60 min).

    • Plot the peak area of EHFM against the extraction time to find the time at which the extraction reaches equilibrium (the peak area plateaus).

  • Final Method Validation: Once the optimal fiber, extraction temperature, and time are determined, validate the method for linearity, precision, and accuracy.

Data Presentation

Table 1: Comparison of SPME Fiber Efficiency for EHFM Extraction

SPME Fiber CoatingPolarityAverage Peak Area (Arbitrary Units)Relative Standard Deviation (%)
100 µm Polydimethylsiloxane (PDMS)Non-polar1.2 x 10^58.5
85 µm Polyacrylate (PA)Polar5.8 x 10^54.2
50/30 µm Divinylbenzene/Carboxen/PDMSMixed8.1 x 10^53.1

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions and sample matrix.

Visualizations

SPME_Fiber_Selection_Workflow cluster_prep Sample Preparation cluster_screening Fiber Screening cluster_analysis Analysis & Evaluation cluster_decision Decision prep_std Prepare EHFM Standard spike_sample Spike Sample Matrix prep_std->spike_sample select_fibers Select Candidate Fibers (e.g., PDMS, PA, DVB/CAR/PDMS) spike_sample->select_fibers extract Perform HS-SPME select_fibers->extract gcms GC-MS Analysis extract->gcms compare Compare Peak Areas & Peak Shapes gcms->compare optimal_fiber Select Optimal Fiber compare->optimal_fiber

Caption: Workflow for SPME fiber selection for EHFM analysis.

SPME_Troubleshooting start Start Troubleshooting issue Identify Primary Issue start->issue no_peak No or Low Peak issue->no_peak No/Low Signal poor_shape Poor Peak Shape issue->poor_shape Bad Peak Shape poor_repro Poor Reproducibility issue->poor_repro Not Reproducible check_fiber Check Fiber Choice (Polarity Match?) no_peak->check_fiber optimize_extraction Optimize Extraction (Time & Temperature) check_fiber->optimize_extraction Fiber OK check_desorption Check Desorption (Time & Temperature) optimize_extraction->check_desorption Still Low end Problem Resolved check_desorption->end check_liner Use SPME-specific Inlet Liner poor_shape->check_liner check_activity Deactivate System check_liner->check_activity Liner OK check_carryover Bakeout Fiber check_activity->check_carryover Still Tailing check_carryover->end check_sample_prep Consistent Sample Prep (Volume, Matrix) poor_repro->check_sample_prep check_fiber_pos Consistent Fiber Placement check_sample_prep->check_fiber_pos Prep OK replace_fiber Replace Old Fiber check_fiber_pos->replace_fiber Placement OK replace_fiber->end

Caption: Troubleshooting decision tree for common SPME issues.

References

Degradation pathways of Homofuraneol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Homofuraneol Stability and Degradation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of Homofuraneol under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Homofuraneol and what are the key factors that influence its degradation?

A1: Homofuraneol is a sensitive molecule whose stability is influenced by several factors. It is particularly sensitive to oxygen[1]. Upon heat treatment, the initial observable degradation products are typically acetic and propionic acids[1]. The pH of the solution is another critical factor, with stability being highest in slightly acidic conditions. For long-term storage, Homofuraneol should be kept in a dry, cold (e.g., 4°C) location in the absence of light and air, for instance, under a nitrogen atmosphere, to remain stable for months[1].

Q2: How does pH specifically affect the stability and degradation pathways of Homofuraneol?

A2: The stability of Homofuraneol is significantly dependent on the pH of its environment. While specific degradation kinetic studies on Homofuraneol are not extensively detailed in the provided literature, data on the closely related compound, furaneol, shows that it has its highest stability at pH 4[1]. At pH 7 (neutral), half of the furaneol material was reported to have decomposed after 12 days at room temperature, whereas at pH 4 (acidic), it took 100 days to observe the same level of degradation[1]. Generally, acidic or basic conditions can catalyze chemical reactions like hydrolysis and oxidation, leading to different degradation pathways[2]. Extreme pH levels often accelerate the degradation of compounds with ester and amide bonds, while oxidative degradation can be more common at neutral or slightly basic pH[2].

Q3: What are the likely degradation pathways of Homofuraneol under different pH conditions?

A3: While specific pathways require experimental confirmation, likely degradation mechanisms can be proposed based on general chemical principles for furanone compounds.

  • Acidic Conditions (pH < 7): Under acidic conditions, degradation is likely initiated by protonation of the ketone or the hydroxyl group. This can lead to ring-opening via acid-catalyzed hydrolysis or facilitate rearrangement reactions, ultimately breaking down the furanone ring structure.

  • Neutral Conditions (pH ≈ 7): In a neutral environment, oxidative degradation is a significant pathway, especially in the presence of oxygen[1]. This can lead to the formation of various oxygenated products[1]. Thermal degradation at neutral pH can also lead to the formation of smaller acidic molecules[1].

  • Alkaline Conditions (pH > 7): In alkaline media, the hydroxyl group of Homofuraneol can be deprotonated, forming an enolate. This reactive intermediate is susceptible to oxidation and rearrangement, leading to a different set of degradation products compared to acidic conditions.

Q4: We are observing unexpectedly rapid degradation of our Homofuraneol sample during our experiments. What are the potential causes and troubleshooting steps?

A4: Rapid degradation of Homofuraneol is a common issue. Here are the most likely causes and how to address them:

  • Oxygen Exposure: Homofuraneol is sensitive to oxygen[1].

    • Solution: Handle solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions.

  • Incorrect pH: The compound is most stable at a slightly acidic pH of around 4[1].

    • Solution: Prepare your solutions using a buffer system to maintain the pH within the optimal range of 4-6.

  • Elevated Temperature: Heat accelerates degradation[1].

    • Solution: Perform experiments at controlled, low temperatures whenever possible. Store stock solutions and samples at 4°C or lower[1].

  • Light Exposure: Photolytic degradation can occur.

    • Solution: Protect solutions from light by using amber vials or covering glassware with aluminum foil.

Q5: We are having difficulty with the HPLC analysis of Homofuraneol. Why might we be seeing multiple or shifting peaks for a pure sample?

A5: This is likely due to the presence of tautomers. Homofuraneol exists as two distinct tautomeric forms in equilibrium[1][3]. These two forms can often be separated and visualized as two distinct peaks using analytical techniques like HPLC[1]. The ratio of these tautomers can range from 3:1 to 2:1[1]. For analysis, HPLC is the method of choice, often using a C18 reversed-phase column with a UV detector set to the maximum absorbance of approximately 290 nm[1]. Depending on the HPLC conditions (e.g., column, mobile phase, temperature), you may detect one or both tautomers[1].

Data Presentation

Table 1: Stability of Furaneol (analogue to Homofuraneol) in Aqueous Solution. Data extracted from a study on Furaneol, which provides an indication of stability for related furanone structures.

pHTemperatureHalf-LifeReference
4Room Temp.100 days[1]
4100 °C6 hours[1]
7Room Temp.12 days[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Homofuraneol

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products under various stress conditions, which is essential for developing a stability-indicating analytical method.

Objective: To investigate the degradation profile of Homofuraneol under acidic, alkaline, oxidative, and photolytic stress.

Materials:

  • Homofuraneol reference standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Homofuraneol in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 48 hours, protected from light.

    • Dilute for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) for 48 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both samples for analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a non-degraded control sample, using a validated HPLC method.

    • Use a PDA detector to check for peak purity and to help identify new degradation products.

Table 2: Summary of Recommended Forced Degradation Conditions.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C8 hours
Oxidation3% H₂O₂Room Temp.48 hours
PhotolyticUV Light (254 nm)Room Temp.48 hours

Visualizations

Below are conceptual diagrams representing the potential initial steps in the degradation of Homofuraneol under different pH conditions.

G cluster_acid Acid-Catalyzed Degradation (Hypothetical) Homofuraneol Homofuraneol Protonated Protonated Intermediate Homofuraneol->Protonated + H⁺ (Acid) RingOpened Ring-Opened Products Protonated->RingOpened Hydrolysis/ Rearrangement

Caption: Hypothetical pathway for acid-catalyzed degradation of Homofuraneol.

G cluster_neutral Oxidative Degradation (Hypothetical) Homofuraneol Homofuraneol Oxidized Oxygenated Intermediate Homofuraneol->Oxidized + O₂ DegradationProducts Various Degradation Products Oxidized->DegradationProducts Further Reactions

Caption: Hypothetical pathway for oxidative degradation prominent at neutral pH.

G cluster_alkaline Base-Catalyzed Degradation (Hypothetical) Homofuraneol Homofuraneol Enolate Enolate Intermediate Homofuraneol->Enolate + OH⁻ (Base) Rearranged Rearranged/Oxidized Products Enolate->Rearranged Rearrangement/ Oxidation

Caption: Hypothetical pathway for base-catalyzed degradation of Homofuraneol.

References

Minimizing analyte loss during sample preparation for furanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during sample preparation for furanone analysis.

Troubleshooting Guides & FAQs

Issue 1: Low or No Recovery of Furanone Analyte

  • Q1: I am experiencing very low or no recovery of my furanone analyte. What are the potential causes?

    A1: Low recovery of furanones is a common issue stemming from their inherent instability. The primary factors contributing to analyte loss during sample preparation are pH, temperature, and oxidation.[1] Furanones are susceptible to degradation under neutral to alkaline conditions and at elevated temperatures.[1][2] Exposure to oxygen can also lead to the formation of various oxidation products.[1] Additionally, analyte loss can occur due to adsorption to labware or incomplete extraction from the sample matrix.[3]

  • Q2: How can I control the pH to prevent furanone degradation?

    A2: Maintaining an acidic pH is crucial for furanone stability. For many furanones, a slightly acidic environment of around pH 3.5-4.0 is optimal.[1][2] It is highly recommended to use a buffered system, such as a 0.1 M citrate buffer, to maintain the desired pH throughout the sample preparation process.[1] Always verify the final pH of your solution with a calibrated pH meter.[1]

  • Q3: What is the impact of temperature on furanone stability during sample preparation?

    A3: Elevated temperatures significantly accelerate the degradation of furanones.[1] Thermal degradation can lead to the opening of the furanone ring structure.[1] Therefore, it is critical to perform extractions at low temperatures, for example, on ice, and to minimize any heating steps.[3] If a heating step is unavoidable, use the lowest possible temperature for the shortest duration.[4]

  • Q4: My furanone analyte is known to be sensitive to oxidation. How can I minimize oxidative loss?

    A4: To prevent oxidation, it is important to minimize your sample's exposure to atmospheric oxygen. This can be achieved by working under an inert atmosphere, such as nitrogen or argon.[1] You can also consider adding antioxidants to your sample, if compatible with your downstream analysis.[1] Storing solutions under an inert gas and using amber vials to protect from light can also be beneficial.[1][3]

Issue 2: Inconsistent or Irreproducible Results

  • Q5: I'm observing significant variability in my results between sample preparations. What could be the cause?

    A5: Inconsistent results are often a symptom of analyte degradation occurring variably during sample preparation.[4] Ensure that you are consistently controlling pH and temperature for all samples. The time between sample preparation and analysis should also be minimized and kept consistent.[4] Additionally, ensure thorough homogenization of your initial sample to guarantee that each aliquot is representative.

  • Q6: Could my choice of extraction technique be contributing to poor reproducibility?

    A6: Yes, the choice of extraction technique and its optimization are critical. Techniques like Solid-Phase Microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for furanone analysis and can provide good reproducibility when properly optimized.[5][6] However, factors such as the choice of SPME fiber, extraction time, and temperature need to be carefully controlled.[7][8] For QuEChERS, the type and amount of salts and sorbents are crucial.[6][9]

Issue 3: Matrix Effects in Complex Samples

  • Q7: I am working with a complex matrix (e.g., food, biological fluid) and suspect matrix effects are impacting my analysis. How can I mitigate this?

    A7: Matrix effects can cause ion suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate quantification. A thorough sample cleanup is essential. Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering matrix components.[7] The QuEChERS method also incorporates a cleanup step using dispersive SPE (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove matrix components.[9][10] Derivatization of the furanone can also help to reduce matrix effects by shifting the analyte to a region of the chromatogram with less interference.[11]

Quantitative Data Summary

The following table summarizes recovery data for different furanone analysis methods.

AnalyteMatrixSample Preparation MethodRecovery (%)Limit of Quantification (LOQ)Reference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)StrawberriesAqueous Extraction>90%-[7]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Aqueous SamplesDerivatization/SPME-GC/MS-2 ng/mL[7][11]
2(5H)-furanoneMeat, Fish, CheeseQuEChERS-like approach-50 µg/kg[12]
3-methyl-2(5H)-furanoneMeat, Fish, CheeseQuEChERS-like approach-10 µg/kg[12]
Seven Furfural CompoundsMilk PowderQuEChERS92.06–106.19%0.001–0.003 mg/kg[6]

Experimental Workflows and Protocols

Furanone Sample Preparation Workflow

Furanone_Sample_Prep cluster_sample Sample Collection & Homogenization cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Sample Initial Sample Homogenization Homogenization (e.g., with water/buffer) Sample->Homogenization pH_Adjustment pH Adjustment (to acidic pH, e.g., 3.5) Homogenization->pH_Adjustment Extraction_Method Extraction (SPME, QuEChERS, or SPE) pH_Adjustment->Extraction_Method Cleanup Cleanup (d-SPE for QuEChERS, or SPE elution) Extraction_Method->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Analysis GC-MS or LC-MS Analysis Cleanup->Analysis Derivatization->Analysis

Caption: Workflow for minimizing furanone loss during sample preparation.

Detailed Experimental Protocols

Protocol 1: Derivatization followed by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is suitable for complex matrices and overcomes the high polarity of many furanones by converting them into more volatile derivatives.[11]

  • Sample Homogenization: Homogenize 10 g of the fruit or food sample with 20 mL of deionized water.

  • Centrifugation: Centrifuge the homogenate and filter the supernatant.

  • pH Adjustment: To 5 mL of the filtered extract in a 20 mL headspace vial, add an internal standard and adjust the pH to be basic (e.g., pH 11-12) using a suitable buffer or base.

  • Derivatization: Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the vial.

  • Reaction: Seal the vial and heat at 60-80 °C for a specified time to complete the derivatization reaction.[7]

  • HS-SPME Extraction:

    • Fiber: Use a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or other suitable fiber.[7]

    • Incubation: Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the derivatized analytes to partition into the headspace.[1][7]

    • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[7]

  • GC-MS Analysis: Desorb the fiber in the GC inlet for analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for extracting a wide range of analytes from various matrices.[9]

  • Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and an internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂Hcitrate sesquihydrate).[12]

    • Shake vigorously for 1 minute and then centrifuge.[12]

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Add it to a d-SPE tube containing MgSO₄ and a sorbent (e.g., Primary Secondary Amine - PSA) to remove water and interfering matrix components.[9]

    • Vortex and centrifuge.

  • Analysis: The final extract can be directly analyzed by GC-MS or LC-MS.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a common technique for sample cleanup and concentration.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[7]

  • Sample Loading: Load 10 mL of the sample extract onto the conditioned cartridge.[7]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[7]

  • Elution: Elute the furanone analyte from the cartridge with 5 mL of methanol.[7]

  • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.[7]

References

Improving the detection limit of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in beverages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limit of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHF) in various beverage matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EHF) and why is it important in beverages?

A1: this compound (FEMA# 3623, CAS# 27538-09-6), also known as homofuraneol, is a key flavor compound found in a variety of foods and beverages.[1][2] It is known for its sweet, caramel-like aroma and enhances the sensory profile of products such as coffee, beer, and fruit-based drinks.[1][3] EHF exists in two tautomeric forms: 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone and 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone.[3]

Q2: What are the common analytical techniques for detecting EHF in beverages?

A2: The most common and effective method for the determination of EHF and other furanones in beverages is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This is often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME) to enhance sensitivity. High-Performance Liquid Chromatography (HPLC) can also be used, but GC-MS is generally preferred for volatile and semi-volatile flavor compounds.

Q3: What factors can influence the detection limit of EHF?

A3: Several factors can impact the detection limit of EHF, including:

  • Sample Matrix Complexity: Sugars, proteins, and other compounds in the beverage can interfere with the analysis.

  • Analyte Volatility and Thermal Stability: EHF is a semi-volatile compound, and its recovery can be affected by sample preparation and instrument conditions.

  • Sample Preparation Efficiency: The choice of extraction and concentration method (e.g., SPME fiber, extraction time, and temperature) is critical.

  • Instrumental Parameters: Optimization of GC-MS parameters, such as inlet temperature, column type, and mass spectrometer settings, is crucial for achieving low detection limits.

Troubleshooting Guide

Issue 1: Low or No Recovery of EHF

  • Possible Cause: Analyte loss during sample preparation.

  • Troubleshooting Steps:

    • Optimize SPME Conditions:

      • Fiber Selection: For semi-volatile compounds like EHF, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good starting point. Experiment with different fiber types to find the optimal one for your matrix.

      • Extraction Time and Temperature: Increase the extraction time to allow for better partitioning of EHF onto the fiber. A slightly elevated temperature can improve the volatility of EHF, but excessive heat may lead to degradation. An optimization study (e.g., 40-60°C for 30-60 minutes) is recommended.

    • Salting Out: Add sodium chloride (NaCl) to your sample (e.g., up to 30% w/v). This increases the ionic strength of the sample, which can decrease the solubility of EHF in the aqueous phase and promote its partitioning into the headspace.[3]

    • pH Adjustment: The pH of the beverage can influence the form and volatility of EHF. Experiment with adjusting the pH of your sample to see if it improves recovery.

Issue 2: High Matrix Interference and Poor Peak Shape

  • Possible Cause: Co-extraction of non-volatile or interfering compounds from the beverage matrix.

  • Troubleshooting Steps:

    • Sample Dilution: Dilute the beverage sample with deionized water. This can reduce the concentration of non-volatile matrix components without significantly impacting the headspace concentration of EHF if the dilution factor is not too high.

    • Use of an Appropriate GC Inlet Liner: A liner with glass wool can help trap non-volatile residues, preventing them from contaminating the GC column. Ensure the liner is regularly replaced.

    • Optimize GC-MS Parameters:

      • GC Oven Temperature Program: Start with a lower initial oven temperature to better separate volatile interferences from EHF. A slow temperature ramp will improve chromatographic resolution.

      • Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, use the SIM mode on your mass spectrometer to monitor only the characteristic ions of EHF. This significantly improves the signal-to-noise ratio and reduces the impact of co-eluting matrix components. Key fragment ions for EHF can be determined from its mass spectrum.[4]

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Cause: Variability in sample preparation or instrument performance.

  • Troubleshooting Steps:

    • Internal Standard: Use an isotopically labeled internal standard, if available. This can compensate for variations in sample preparation and injection volume.

    • Automated Sample Preparation: Use an autosampler for SPME to ensure consistent extraction times, temperatures, and injection conditions.

    • Equilibration Time: Ensure that the sample is allowed to equilibrate at the set temperature in the headspace vial before the SPME fiber is exposed.

    • System Suitability Checks: Regularly perform system suitability checks by injecting a known standard of EHF to ensure the GC-MS system is performing optimally.

Quantitative Data

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for furanones in beverages using GC-MS. Note that specific values for EHF may vary depending on the matrix and instrumentation.

AnalyteMethodBeverage MatrixLODLOQReference
Furans (general)HS-GC-MSVarious-5-20 mg/kg[5]
Adulterants in CoffeeFT-MIR SpectroscopyCoffee-0.31-0.86%[6]
Adulterants in CoffeeHPLCCoffee5%-[7]

Experimental Protocols

Protocol: Determination of EHF in a Beverage using HS-SPME-GC-MS

  • Sample Preparation:

    • Homogenize the beverage sample if it contains solids.

    • Transfer 5 mL of the liquid sample into a 20 mL headspace vial.

    • If using an internal standard, spike the sample at this stage.

    • Add 1.5 g of NaCl to the vial.

    • Immediately seal the vial with a PTFE-faced septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray, which is heated to 50°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 40 minutes at 50°C.

    • Retract the fiber and immediately introduce it into the GC inlet for desorption.

  • GC-MS Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Inlet: Splitless mode, 250°C. Desorption time: 5 minutes.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for EHF (e.g., m/z 142, 113, 85, 57 - based on typical fragmentation patterns).

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

  • Quantification:

    • Create a calibration curve using standard solutions of EHF prepared in a model beverage matrix (e.g., sugar water with a similar pH to the sample).

    • Calculate the concentration of EHF in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Beverage Sample vial Transfer to Headspace Vial sample->vial salt Add NaCl vial->salt seal Seal Vial salt->seal equilibrate Equilibrate Sample seal->equilibrate extract Expose SPME Fiber equilibrate->extract retract Retract Fiber extract->retract desorb Desorb in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for EHF analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Detection Limit Issue cause1 Poor Analyte Recovery start->cause1 cause2 High Matrix Interference start->cause2 cause3 Inconsistent Results start->cause3 solution1a Optimize SPME Conditions (Fiber, Time, Temp) cause1->solution1a solution1b Add Salt (NaCl) cause1->solution1b solution2a Dilute Sample cause2->solution2a solution2b Use GC-MS SIM Mode cause2->solution2b solution3a Use Internal Standard cause3->solution3a solution3b Automate Sample Prep cause3->solution3b

Caption: Troubleshooting logic for low EHF detection.

References

Overcoming matrix effects in the LC-MS/MS analysis of Homofuraneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Homofuraneol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Homofuraneol?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Homofuraneol, by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] For Homofuraneol analysis, particularly in complex matrices like food, beverages, or biological samples, matrix effects can result in poor accuracy, imprecision, and reduced sensitivity, ultimately compromising the reliability of quantitative results.[3][4]

Q2: My calibration curve for Homofuraneol is non-linear and I'm seeing inconsistent recovery. Could this be due to matrix effects? How can I confirm this?

A2: Yes, non-linearity in calibration curves and inconsistent analyte recovery are classic indicators of matrix effects.[4] To confirm the presence and extent of matrix effects, a quantitative assessment using a post-extraction spike is recommended. This involves comparing the peak area of Homofuraneol spiked into a clean solvent against the peak area of it spiked into a blank matrix extract. The ratio of these responses provides the Matrix Factor (MF).[5]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF ≈ 1 suggests a negligible matrix effect.

Q3: What are the most effective strategies to minimize or compensate for matrix effects in Homofuraneol analysis?

A3: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple dilution can effectively remove interfering matrix components.[6][7] For furanones like Homofuraneol, SPE has been shown to be an effective cleanup method.

  • Chromatographic Separation: Modifying the LC method to better separate Homofuraneol from co-eluting matrix components can significantly reduce interference.[2]

  • Calibration Strategies: When matrix effects cannot be eliminated, they can be compensated for using appropriate calibration techniques. The most common and effective methods are:

    • Stable Isotope Dilution (SID): This is considered the "gold standard" for correcting for matrix effects.[8] It involves using a stable isotope-labeled version of Homofuraneol as an internal standard.

    • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[4]

    • Standard Addition: This method involves spiking the analyte at different concentrations into the sample itself to create a calibration curve within each sample.[9]

Q4: Is a stable isotope-labeled internal standard for Homofuraneol commercially available?

A4: While the availability of a specific stable isotope-labeled Homofuraneol may vary, several companies specialize in the synthesis of such standards.[10][11][12] It is recommended to check with suppliers of stable isotope-labeled compounds for availability or custom synthesis options.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing for Homofuraneol Interaction with active sites on the column or co-eluting interferences.- Optimize the mobile phase composition (e.g., adjust pH, organic modifier).- Evaluate a different LC column with a different stationary phase.- Improve sample cleanup to remove interfering compounds.
Inconsistent Retention Time for Homofuraneol Matrix components affecting the chromatographic behavior.[4]- Implement a more robust sample preparation method (e.g., SPE).- Use a stable isotope-labeled internal standard to correct for retention time shifts.- Ensure proper column equilibration between injections.
Significant Ion Suppression Co-eluting matrix components competing for ionization.[2]- Improve chromatographic separation to resolve Homofuraneol from the interfering peaks.- Enhance sample cleanup to remove the suppressing agents.- If suppression is unavoidable, use a stable isotope-labeled internal standard or matrix-matched calibration.
High Variability in Quantitative Results Inconsistent matrix effects across different samples.[3]- The use of a stable isotope-labeled internal standard is highly recommended to correct for inter-sample variability.[8]- If a labeled standard is not available, the standard addition method can be employed for each sample.
Low Recovery of Homofuraneol Inefficient extraction from the sample matrix.- Optimize the sample extraction procedure (e.g., solvent type, pH, extraction time).- Evaluate different SPE sorbents and elution solvents.- Use a stable isotope-labeled internal standard to accurately correct for recovery losses.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike a known concentration of Homofuraneol into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the same concentration of Homofuraneol into the final, extracted matrix solution.

  • Analyze both sets of solutions by LC-MS/MS using the same instrumental conditions.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Homofuraneol in Set B) / (Peak Area of Homofuraneol in Set A)

  • Interpret the results:

    • An MF value significantly different from 1.0 indicates the presence of matrix effects.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for your specific matrix and Homofuraneol concentration.

  • Sample Pre-treatment: Depending on the sample matrix, this may involve homogenization, centrifugation, and/or dilution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute Homofuraneol from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Stable Isotope Dilution (SID) Workflow
  • Internal Standard Spiking: Add a known amount of stable isotope-labeled Homofuraneol to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: Perform the sample extraction and cleanup as optimized.

  • LC-MS/MS Analysis: Analyze the prepared samples. The mass spectrometer will be set to monitor the specific mass transitions for both the native Homofuraneol and the stable isotope-labeled internal standard.

  • Quantification: Calculate the ratio of the peak area of Homofuraneol to the peak area of the stable isotope-labeled internal standard. Construct a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of Homofuraneol in the samples from this calibration curve.

Visualizations

Matrix_Effect_Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Poor Linearity Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? (MF < 0.8 or > 1.2) assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_present->optimize_sp Yes end_good Proceed with Validated Method me_present->end_good No optimize_lc Optimize Chromatography optimize_sp->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated compensate_me Compensate for Matrix Effect me_mitigated->compensate_me No me_mitigated->end_good Yes use_sil_is Use Stable Isotope-Labeled Internal Standard (Gold Standard) compensate_me->use_sil_is use_mmc Use Matrix-Matched Calibration compensate_me->use_mmc use_sa Use Standard Addition compensate_me->use_sa use_sil_is->end_good use_mmc->end_good use_sa->end_good end_bad Further Method Development Required

Caption: A logical workflow for identifying, minimizing, and compensating for matrix effects in LC-MS/MS analysis.

Compensation_Strategy_Decision_Tree Decision Tree for Matrix Effect Compensation Strategy start Matrix Effect Confirmed and Cannot Be Eliminated sil_available Stable Isotope-Labeled (SIL) Internal Standard Available? start->sil_available use_sil Use SIL Internal Standard (Highest Accuracy) sil_available->use_sil Yes blank_matrix_available Representative Blank Matrix Available? sil_available->blank_matrix_available No end Proceed with Chosen Strategy use_sil->end use_mmc Use Matrix-Matched Calibration blank_matrix_available->use_mmc Yes use_sa Use Standard Addition Method blank_matrix_available->use_sa No use_mmc->end use_sa->end

Caption: A decision tree to guide the selection of an appropriate strategy to compensate for matrix effects.

References

Technical Support Center: Stabilizing 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHF) in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHF). This resource is designed for researchers, scientists, and professionals in the food and beverage industry to address common challenges related to the stability of EHF in various food matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in preventing the oxidative degradation of this key flavor compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EHF) and why is its stability important?

A1: this compound (FEMA# 3623, CAS# 27538-09-6) is a potent flavor compound known for its sweet, caramel-like, and fruity aroma. It is a key contributor to the flavor profile of many food products, including baked goods, beverages, and confectionery.[1] The stability of EHF is crucial because its degradation, primarily through oxidation, can lead to the loss of desirable aroma and the development of off-flavors, which have been described as "fenugreek-like" in the case of a similar compound, Furaneol.[1] Maintaining the stability of EHF ensures product quality and a consistent sensory experience for the consumer throughout the product's shelf life.

Q2: What are the main factors that contribute to the degradation of EHF in food products?

A2: The degradation of EHF is primarily influenced by:

  • Oxidation: Exposure to oxygen is a major cause of degradation. This can be accelerated by the presence of metal ions, light, and high temperatures.

  • pH: The stability of furanones is known to be pH-dependent. Extreme pH values can catalyze degradation reactions.

  • Temperature: High temperatures, such as those used in pasteurization or sterilization (UHT), can accelerate the rate of degradation.

  • Light: Exposure to UV light can promote oxidative reactions.

  • Food Matrix Components: Interactions with other ingredients in the food matrix, such as metal ions or pro-oxidant enzymes, can also lead to EHF degradation.

Q3: How does EHF compare in stability to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®)?

A3: EHF is generally considered to be more stable and less prone to oxidation than Furaneol®.[1] This makes it a preferred choice in many food applications where a longer shelf life is required. However, despite its enhanced stability, preventive measures are still necessary to minimize degradation over time.

Q4: What are the recommended analytical methods for quantifying EHF and its degradation products?

A4: The most common and reliable methods for the quantification of EHF and related furanones are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This is a highly sensitive and selective method for analyzing volatile and semi-volatile compounds like EHF. It is often used with a prior extraction step, such as solid-phase microextraction (SPME) or liquid-liquid extraction.

  • HPLC: HPLC with UV or MS detection can also be used, particularly for less volatile degradation products or for analyzing the compound in complex matrices without the need for derivatization.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of caramel/sweet aroma in the final product. High levels of dissolved oxygen in the product.Exposure to light.Presence of transition metal ions (e.g., Fe²⁺, Cu²⁺).High storage temperature.1. Deoxygenate the product by sparging with nitrogen or argon before packaging.2. Use packaging materials with high oxygen barrier properties.3. Store the product in opaque or UV-protective packaging.4. Add a chelating agent such as EDTA or citric acid to sequester metal ions.5. Store the finished product at recommended lower temperatures.
Development of "off-flavors" (e.g., savory, fenugreek-like) during storage. Oxidative degradation of EHF leading to the formation of breakdown products.1. Incorporate antioxidants into the formulation. Consider a blend of water-soluble (e.g., ascorbic acid) and oil-soluble (e.g., tocopherols) antioxidants depending on the food matrix.2. Evaluate the use of natural extracts with antioxidant properties (e.g., rosemary extract, green tea extract).3. Minimize headspace oxygen in the packaging.
Inconsistent EHF concentration in different production batches. Variability in processing parameters (e.g., heating time/temperature).Inconsistent addition of EHF or antioxidant.Variations in the raw material matrix.1. Tightly control processing parameters, especially heat treatments.2. Ensure accurate and homogenous dosing of EHF and any protective ingredients.3. Standardize raw material specifications and screen for pro-oxidant contaminants.

Strategies for Preventing EHF Oxidation

The prevention of EHF oxidation revolves around a multi-faceted approach that includes controlling environmental factors and using protective ingredients.

Control of Environmental Factors
  • Oxygen Exclusion: Minimizing oxygen exposure is the most critical step. This can be achieved through:

    • Inert Gas Blanketing: Using nitrogen or argon to displace oxygen in processing tanks and packaging headspace.

    • Oxygen Scavengers: Incorporating oxygen-absorbing packets or films in the packaging.

    • High-Barrier Packaging: Using packaging materials with low oxygen permeability.

  • Light Protection: Using opaque or colored packaging (e.g., amber glass, printed films) to prevent photo-oxidation.

  • Temperature Control: Storing the product at lower temperatures to reduce the rate of chemical reactions.

Use of Antioxidants and Chelating Agents
  • Antioxidants: These molecules inhibit oxidation by scavenging free radicals. The choice of antioxidant depends on the food matrix (hydrophilic vs. lipophilic).

    • Water-Soluble: Ascorbic acid (Vitamin C) and its salts (e.g., sodium ascorbate) are effective in aqueous systems.

    • Lipid-Soluble: Tocopherols (Vitamin E) and synthetic antioxidants like BHA and BHT are suitable for fat-based products.

    • Natural Extracts: Rosemary extract, green tea extract, and other polyphenol-rich extracts can provide effective antioxidant protection and a clean label.

  • Chelating Agents: These ingredients bind metal ions (e.g., iron, copper) that can catalyze oxidation reactions.

    • Citric Acid: A common food-grade chelating agent.

    • EDTA (Ethylenediaminetetraacetic acid): A highly effective chelating agent, though its use is subject to regulatory limits.

Experimental Protocols

Protocol 1: Evaluation of Antioxidant Efficacy on EHF Stability

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of EHF in a model food system.

Materials:

  • This compound (EHF) standard

  • Model food system (e.g., a buffered aqueous solution at a relevant pH, or a simple oil-in-water emulsion)

  • Antioxidants to be tested (e.g., Ascorbic Acid, mixed Tocopherols, Rosemary Extract)

  • Chelating agent (e.g., Citric Acid)

  • Analytical equipment: GC-MS with SPME for volatile analysis

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of EHF in the model food system at a known concentration (e.g., 10 ppm).

    • Divide the stock solution into several aliquots.

    • To each aliquot, add a different antioxidant at a predetermined concentration (e.g., 200 ppm, 500 ppm). Include a control sample with no antioxidant and a sample with a chelating agent.

  • Accelerated Shelf-Life Study:

    • Store the samples in sealed vials under accelerated conditions (e.g., 40°C in an incubator) to promote oxidation.

    • To simulate the effect of light, a parallel set of samples can be exposed to a controlled light source.

  • Sampling and Analysis:

    • At regular intervals (e.g., Day 0, Day 7, Day 14, Day 28), take a sample from each aliquot.

    • Quantify the concentration of EHF in each sample using a validated GC-MS method.

  • Data Analysis:

    • Plot the concentration of EHF as a function of time for each antioxidant treatment.

    • Calculate the degradation rate constant (k) for each treatment assuming first-order kinetics.

    • Compare the degradation rates to determine the most effective antioxidant.

Data Presentation: EHF Degradation with Different Antioxidants

The following table presents hypothetical data from an accelerated shelf-life study to illustrate the expected outcomes.

Treatment Initial EHF (ppm) EHF after 14 days at 40°C (ppm) % EHF Retention Degradation Rate (k) (day⁻¹)
Control (No Additive)10.04.545%0.057
Ascorbic Acid (200 ppm)10.08.282%0.014
Mixed Tocopherols (200 ppm)10.07.575%0.021
Rosemary Extract (500 ppm)10.08.888%0.009
Ascorbic Acid + Tocopherols10.09.292%0.006

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Logical Workflow for EHF Stability Testing

EHF_Stability_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Evaluation prep_model Prepare Model System add_ehf Spike with EHF prep_model->add_ehf add_antioxidants Add Antioxidant Treatments add_ehf->add_antioxidants storage Store at 40°C add_antioxidants->storage sampling Periodic Sampling storage->sampling gcms GC-MS Quantification sampling->gcms kinetics Calculate Degradation Kinetics gcms->kinetics comparison Compare Antioxidant Efficacy kinetics->comparison

Caption: Workflow for evaluating antioxidant efficacy on EHF stability.

Signaling Pathway of EHF Oxidation and Prevention

EHF_Oxidation_Pathway EHF 2-Ethyl-4-hydroxy-5-methyl- 3(2H)-furanone (EHF) EHF_Radical EHF Radical (EHF°) EHF->EHF_Radical Initiators Initiators (Oxygen, Light, Metal Ions) FreeRadicals Free Radicals (R°) Initiators->FreeRadicals generates InactiveMetal Inactive Metal Complex FreeRadicals->EHF attacks StableRadical Stable Antioxidant Radical (A°) DegradationProducts Oxidative Degradation Products (Off-Flavors) EHF_Radical->DegradationProducts leads to Antioxidant Antioxidant (AH) Antioxidant->FreeRadicals scavenges Chelator Chelating Agent Chelator->Initiators inactivates

Caption: Simplified pathway of EHF oxidation and points of intervention.

References

Troubleshooting peak tailing of polar compounds in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Peak Tailing of Polar Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing of polar compounds in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for polar compounds?

A1: In an ideal GC separation, chromatographic peaks should be symmetrical (Gaussian). Peak tailing is a common issue where the peak's trailing edge is broader than its leading edge.[1] This is particularly prevalent for polar compounds, which contain active functional groups like hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH). These groups can form strong secondary interactions, such as hydrogen bonds, with active sites within the GC system, causing some molecules to be retained longer than others and resulting in a tailing peak.[2][3] Peak tailing is problematic as it can reduce resolution between closely eluting compounds and negatively impact the accuracy and reproducibility of peak integration and quantification.[3][4]

Q2: How can I distinguish between a chemical cause (active sites) and a physical cause for peak tailing?

A2: A key diagnostic step is to observe the peak shapes across your entire chromatogram.[4]

  • If all peaks, including non-polar compounds and the solvent peak, are tailing: This typically points to a physical or mechanical issue.[3] Common causes include a poor column cut, improper column installation creating dead volumes, or a leak in the system.[3][4]

  • If only the polar analyte peaks are tailing: This strongly suggests a chemical interaction issue, where your polar compounds are interacting with active sites within the GC system.[3][4]

Q3: What are the most common active sites in a GC system?

A3: The most common active sites are exposed silanol groups (-Si-OH) on the surfaces of:

  • The GC Inlet Liner: Especially if it is made of glass and contains glass wool.[5]

  • The GC Column: Particularly at the inlet end where contamination can accumulate and degrade the stationary phase.[4]

  • Fittings and Connections: Any active metal surfaces can also contribute to secondary interactions.[3]

Q4: Can my injection technique contribute to peak tailing?

A4: Yes, certain injection parameters can exacerbate peak tailing. For instance, in splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor solvent focusing and cause tailing of early eluting peaks.[6] A split ratio that is too low in a split injection may not provide a high enough flow rate for an efficient sample introduction, also contributing to peak tailing.[6]

Q5: When should I consider derivatization for my polar compounds?

A5: Derivatization is a chemical modification technique used to improve the chromatographic behavior of compounds that are otherwise difficult to analyze by GC.[7] You should consider derivatization when you have tried other troubleshooting steps without success, or if your polar compounds are:

  • Not sufficiently volatile: Derivatization increases volatility by masking polar functional groups.[8][9]

  • Thermally unstable: The resulting derivatives are often more stable at the high temperatures used in GC.[8]

  • Prone to strong interactions with the column: Derivatization reduces the polarity of the analytes, minimizing secondary interactions and improving peak shape.[8][9]

Troubleshooting Guides

Guide 1: Initial System Check and Inlet Maintenance

If you are experiencing peak tailing with polar compounds, start with these initial checks and maintenance procedures.

Step Action Expected Outcome If Problem Persists
1 Inspect the Chromatogram Determine if all peaks or only polar peaks are tailing to differentiate between physical and chemical causes.Proceed to Step 2.
2 Perform Inlet Maintenance Replace the inlet liner, septum, and O-ring. These are common sources of contamination and active sites.[6]Proceed to Guide 2.
3 Check for Leaks Use an electronic leak detector to check for leaks at the inlet and detector fittings.Fix any leaks found and re-run the analysis.
4 Verify Column Installation Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions. An improper installation can create dead volumes.[4]Re-install the column correctly.
5 Inspect the Column Cut A poor column cut can cause turbulence. Ensure the cut is clean and at a 90-degree angle.[4]Re-cut the column if necessary.
Guide 2: Column Maintenance and Conditioning

If inlet maintenance does not resolve the issue, the problem may lie with the column itself.

Step Action Expected Outcome If Problem Persists
1 Trim the Column Cut 15-20 cm from the inlet end of the column to remove any accumulated non-volatile residues or active sites.[4]Proceed to Step 2.
2 Condition the Column Perform column conditioning to remove any contaminants that may have accumulated. (See Experimental Protocol 1).Proceed to Guide 3.
3 Evaluate Column Performance If trimming and conditioning do not improve peak shape, the column may be irreversibly damaged and require replacement.Replace the GC column.
Guide 3: Method Optimization

Sub-optimal GC method parameters can contribute to peak tailing.

Parameter Action Rationale
Inlet Temperature Optimize the inlet temperature.It should be high enough to ensure rapid vaporization of the sample but not so high that it causes thermal degradation of the analytes.[3]
Oven Temperature Program For splitless injections, ensure the initial oven temperature is 10-20°C below the boiling point of the solvent.[6]This allows for proper solvent focusing and prevents peak broadening or tailing of early eluting peaks.
Carrier Gas Flow Rate Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type.A flow rate that is too low can increase the interaction time of polar analytes with active sites.
Guide 4: Derivatization of Polar Compounds

If the above troubleshooting steps do not resolve peak tailing, derivatization may be necessary to improve the chromatography of your polar analytes.

Derivatization Method Target Functional Groups Common Reagents
Silylation -OH, -COOH, -NH, -SHBSTFA, MSTFA, TMCS
Acylation -OH, -NH, -SHAcetic anhydride, Trifluoroacetic anhydride (TFAA)
Alkylation (Esterification) -COOH, -OH (phenols)BF3/Methanol, Diazomethane

Experimental Protocols

Experimental Protocol 1: GC Column Conditioning

This protocol is a general guideline for conditioning a capillary GC column. Always refer to the manufacturer's specific instructions for your column.

  • Installation: Install the column in the GC inlet, but do not connect it to the detector. This prevents contamination of the detector with column bleed.[10]

  • Purge: Set the carrier gas flow rate to the typical value used in your analysis and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[10]

  • Temperature Program:

    • Set the initial oven temperature to 40-50°C.

    • Ramp the temperature at 5-10°C/minute to a final temperature that is approximately 20°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum temperature limit.[11][12]

  • Hold: Hold the column at the final temperature for 1-2 hours, or until the baseline is stable.[11] For longer columns (>30 m) or those with thicker stationary phases (>0.5 µm), a longer conditioning time may be required.[10]

  • Cool Down and Connect: Cool down the oven. Once cooled, connect the column to the detector.

  • Equilibrate: Heat the system to your method's starting conditions and allow it to equilibrate before running a sample.

Experimental Protocol 2: Silylation using BSTFA + TMCS

Silylation is a common derivatization technique for polar compounds containing active hydrogens. This protocol describes a general procedure using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) as a catalyst.

  • Sample Preparation: If your sample is in an aqueous solution, evaporate it to complete dryness under a stream of dry nitrogen in a reaction vial. Moisture will react with the silylating reagent.[7][13]

  • Reagent Addition: To the dried sample, add 100-500 µL of a BSTFA + 1% TMCS solution. An aprotic solvent like pyridine or acetonitrile can be added to aid dissolution.[13]

  • Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes. For highly sterically hindered compounds, a longer reaction time or higher temperature may be necessary.[13]

  • Analysis: After the vial has cooled to room temperature, a portion of the derivatized sample can be directly injected into the GC-MS system.

Data Presentation

The following table illustrates the potential improvement in peak shape for a polar analyte after performing key troubleshooting steps. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak.

Condition Peak Asymmetry Factor (Example) Observation
Initial Analysis 2.5Severe peak tailing.
After Inlet Maintenance 1.8Noticeable improvement, but some tailing remains.
After Column Trim & Conditioning 1.3Further improvement in peak symmetry.
After Derivatization 1.0Symmetrical peak achieved.

Visualizations

Troubleshooting_Workflow Start Peak Tailing Observed for Polar Compound Check_All_Peaks Are ALL peaks tailing (including non-polar)? Start->Check_All_Peaks Physical_Issue Likely Physical Issue: - Poor column cut - Improper installation - System leak Check_All_Peaks->Physical_Issue Yes Chemical_Issue Likely Chemical Issue: - Active sites in system Check_All_Peaks->Chemical_Issue No Inlet_Maintenance Perform Inlet Maintenance: - Replace liner - Replace septum & O-ring Physical_Issue->Inlet_Maintenance Address physical issues first Chemical_Issue->Inlet_Maintenance Problem_Solved1 Problem Solved? Inlet_Maintenance->Problem_Solved1 Column_Maintenance Perform Column Maintenance: - Trim column inlet (15-20cm) - Condition column Problem_Solved1->Column_Maintenance No End Symmetrical Peak Problem_Solved1->End Yes Problem_Solved2 Problem Solved? Column_Maintenance->Problem_Solved2 Method_Optimization Optimize GC Method: - Inlet temperature - Oven program - Flow rate Problem_Solved2->Method_Optimization No Problem_Solved2->End Yes Problem_Solved3 Problem Solved? Method_Optimization->Problem_Solved3 Derivatization Consider Derivatization Problem_Solved3->Derivatization No Problem_Solved3->End Yes Derivatization->End

Caption: Troubleshooting workflow for peak tailing of polar compounds in GC.

Derivatization_Decision Start Persistent Peak Tailing for Polar Compound Identify_Group Identify Active Functional Group(s) in Analyte Start->Identify_Group Silylation Silylation (e.g., BSTFA, MSTFA) Targets: -OH, -COOH, -NH, -SH Identify_Group->Silylation Hydroxyl, Carboxyl, Amine, or Thiol Acylation Acylation (e.g., TFAA) Targets: -OH, -NH, -SH Identify_Group->Acylation Hydroxyl, Amine, or Thiol Alkylation Alkylation / Esterification (e.g., BF3/Methanol) Targets: -COOH, Phenolic -OH Identify_Group->Alkylation Carboxylic Acid or Phenol Perform_Derivatization Perform Derivatization Reaction Silylation->Perform_Derivatization Acylation->Perform_Derivatization Alkylation->Perform_Derivatization Analyze Analyze Derivatized Sample by GC Perform_Derivatization->Analyze

Caption: Decision-making process for choosing a derivatization method.

References

Technical Support Center: Enhancing the Resolution of Homofuraneol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of Homofuraneol isomers in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are Homofuraneol isomers and why is their separation challenging?

A1: Homofuraneol is a key flavor and fragrance compound that exists as a mixture of tautomers, primarily 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one (Homofuraneol I) and 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one (Homofuraneol II).[1][2] Each of these tautomers is chiral, meaning they exist as a pair of enantiomers (R and S forms). This results in a complex mixture of four stereoisomers. The challenge lies in separating all four isomers, as they have identical chemical properties and mass, differing only in their three-dimensional arrangement.[1][3] Chiral chromatography is required to differentiate between the enantiomers.[4][5]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating Homofuraneol isomers?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended and have demonstrated success in resolving furanone derivatives.[6][7] For instance, a Chiralpak AD-H column, which is an amylose-based CSP, was used effectively to resolve Homofuraneol enantiomers via packed column supercritical fluid chromatography (SFC).[8] When starting method development, screening a range of polysaccharide-based columns is a robust strategy.[9]

Q3: What are the typical mobile phase systems used for Homofuraneol isomer separation?

A3: The choice of mobile phase is critical and depends on the chromatographic mode:

  • Normal-Phase HPLC: This is a common starting point. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane mixed with a small percentage of an alcohol modifier, such as isopropanol (IPA) or ethanol.[9] The ratio of alkane to alcohol is a key parameter for optimization.

  • Supercritical Fluid Chromatography (SFC): This technique has proven effective for Homofuraneol. The mobile phase is typically supercritical carbon dioxide with a small amount of an alcohol modifier like methanol or ethanol.[8]

  • Reversed-Phase HPLC: While less common for initial screening of such compounds, it can be an option. The mobile phase would be a mixture of water with an organic modifier like acetonitrile or methanol.[9][10]

Q4: How does temperature affect the resolution of Homofuraneol isomers?

A4: Temperature is a critical but unpredictable parameter in chiral separations.[11] Generally, lower temperatures tend to improve chiral selectivity and resolution by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP.[12][13] However, in some cases, increasing the temperature can improve resolution or even reverse the enantiomer elution order.[14][15] Therefore, it is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method optimization.

Q5: Can mobile phase additives improve my separation?

A5: Yes, mobile phase additives can significantly improve peak shape and resolution, although Homofuraneol is a neutral compound. For acidic or basic analytes, small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives can suppress unwanted interactions with the stationary phase.[12] Even for neutral compounds, additives can sometimes subtly alter the chiral recognition mechanism. However, be aware of "additive memory effects," where traces of an additive can persist in the column and affect subsequent analyses.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of Homofuraneol isomers.

Problem 1: Poor or No Resolution (Rs < 1.5)
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for Homofuraneol. Screen a variety of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives).[6][7]
Suboptimal Mobile Phase Composition Systematically vary the ratio of the alcohol modifier in the mobile phase. For normal phase, test a range from 1% to 20% alcohol (IPA or ethanol) in hexane.[9]
Incorrect Flow Rate Resolution can often be improved by decreasing the flow rate. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
Unfavorable Column Temperature Optimize the column temperature. Test at lower temperatures (e.g., 10-15°C) as this often enhances chiral recognition.[13]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload The sample concentration or injection volume is too high. Reduce the amount of sample injected by diluting the sample or using a smaller injection volume.[9]
Column Contamination or Degradation Strongly retained impurities may have accumulated on the column. Flush the column with a strong, compatible solvent (check the column's care and use guide).[17]
Inlet Frit Blockage Particulate matter from the sample or mobile phase may be blocking the inlet frit. Try reversing the column and flushing it at a low flow rate. If the problem persists, the frit may need to be replaced.[17]
Sample Solvent Incompatibility The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[17]
Problem 3: Unstable or Drifting Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase before injection. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.
Mobile Phase Composition Change The mobile phase composition is changing over time, possibly due to the evaporation of a volatile component. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.
Temperature Fluctuations The ambient temperature around the column is not stable. Use a column thermostat to maintain a constant temperature.[11]
"Additive Memory Effect" If you have recently used mobile phases with additives (acids/bases), they can adsorb to the stationary phase and affect subsequent runs. Dedicate columns to specific mobile phase types or use a rigorous flushing procedure between methods.[16]

Data Presentation

Table 1: Optimized SFC Conditions for Homofuraneol Resolution

This table summarizes the optimized conditions from a study using packed column supercritical fluid chromatography (SFC) to resolve Homofuraneol enantiomers.[8]

ParameterOptimized Condition
Chromatographic System Packed Column Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Chiralpak AD-H
Mobile Phase Supercritical CO₂ with 1.5% (v/v) Ethanol
Flow Rate 1.5 mL/min
Column Temperature 33 °C
Column Pressure 13 MPa
Achieved Resolution (Rs) 1.51

Experimental Protocols

Protocol 1: Chiral Method Development for Homofuraneol Isomers using HPLC

This protocol provides a systematic workflow for developing a chiral separation method for Homofuraneol.

1. Column Selection and Screening:

  • Begin with polysaccharide-based chiral stationary phases. A recommended starting set includes columns based on amylose and cellulose derivatives (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ).[6][9]

  • Use a standard column dimension, such as 250 mm x 4.6 mm, packed with 5 µm particles.

2. Mobile Phase Screening (Normal Phase):

  • Prepare a primary mobile phase of n-hexane and a secondary mobile phase of 100% isopropanol (IPA) or ethanol.

  • Start with a screening gradient or a series of isocratic runs with varying alcohol content (e.g., 2%, 5%, 10%, 20% alcohol).[9]

  • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Prepare a Homofuraneol sample at a concentration of approximately 1 mg/mL, dissolved in the mobile phase.

  • Inject a small volume (e.g., 5-10 µL).

3. Method Optimization:

  • Once partial separation is observed, fine-tune the mobile phase composition. Make small, incremental changes to the percentage of the alcohol modifier to maximize the resolution (Rs).

  • Optimize the flow rate. If resolution is still insufficient, decrease the flow rate to 0.7 mL/min or 0.5 mL/min.[14]

  • Optimize the column temperature. Evaluate the separation at different temperatures, for example, 15°C, 25°C, and 40°C, to determine the optimal condition.[11]

4. Final Method Validation:

  • Once optimal conditions are established, assess the method's robustness by making small, deliberate changes to the parameters (e.g., mobile phase composition ±0.2%, temperature ±2°C) to ensure the separation is reliable.

Visualizations

Diagram 1: Experimental Workflow

G cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_end Phase 3: Finalization Start Select CSPs (Polysaccharide-based) ScreenMP Screen Mobile Phases (e.g., Hexane/IPA Ratios) Start->ScreenMP Initial Conditions: 25°C, 1.0 mL/min OptimizeMP Fine-Tune Mobile Phase Composition ScreenMP->OptimizeMP OptimizeFlow Optimize Flow Rate OptimizeMP->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp CheckRes Resolution (Rs) > 1.5? OptimizeTemp->CheckRes FinalMethod Final Method Achieved CheckRes->FinalMethod Yes Redo Re-screen CSPs/ Mobile Phases CheckRes->Redo No Redo->Start

Caption: Workflow for chiral method development of Homofuraneol isomers.

Diagram 2: Troubleshooting Logic

G Start Poor Resolution Observed IsMP_Opt Is Mobile Phase Optimized? Start->IsMP_Opt IsFlow_Opt Is Flow Rate Optimized? IsMP_Opt->IsFlow_Opt Yes AdjustMP Adjust Modifier % IsMP_Opt->AdjustMP No IsTemp_Opt Is Temperature Optimized? IsFlow_Opt->IsTemp_Opt Yes AdjustFlow Decrease Flow Rate IsFlow_Opt->AdjustFlow No IsCSP_OK Is CSP Appropriate? IsTemp_Opt->IsCSP_OK Yes AdjustTemp Decrease Temperature IsTemp_Opt->AdjustTemp No ChangeCSP Screen New CSPs IsCSP_OK->ChangeCSP No End Resolution Improved IsCSP_OK->End Yes AdjustMP->Start AdjustFlow->Start AdjustTemp->Start ChangeCSP->End

Caption: Troubleshooting decision tree for improving isomer resolution.

References

Validation & Comparative

Comparative Guide to the Quantitative Analysis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone in Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHF) and related furanone compounds in fruit juices. Designed for researchers, scientists, and professionals in drug development and food science, this document outlines key experimental protocols and presents validation data to aid in method selection and implementation.

Furanones, including EHF, are significant contributors to the aroma and flavor profiles of many fruits and processed foods.[1] Their accurate quantification is crucial for quality control, authenticity assessment, and flavor research. The primary analytical techniques employed for the analysis of these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), often coupled with various sample preparation methods.[2]

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for the quantification of EHF in fruit juices depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While methods specific to EHF are not extensively detailed in readily available literature, the analysis of structurally similar and commercially important furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) provides a strong basis for method development and validation.[2]

Table 1: Comparison of Quantitative Performance Data for Furanone Analysis in Food Matrices

ParameterGC-MS with HS-SPMELC-MS/MS
Principle Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.[2]Separation based on polarity with a liquid mobile phase, followed by mass spectrometric detection.[3]
Limit of Detection (LOD) 0.01 - 0.78 ng/gMethod-dependent, generally low µg/L to ng/L range
Limit of Quantification (LOQ) 0.04 - 2.60 ng/gMethod-dependent, generally low µg/L to ng/L range
**Linearity (R²) **> 0.990[4]Typically > 0.99
Recovery 77.81 - 111.47%[4]95 - 111% reported for similar compounds[5]
Advantages High sensitivity for volatile compounds, effective for complex matrices.[6]Suitable for polar and non-volatile compounds, often requires less sample preparation.[3]
Disadvantages May require derivatization for polar analytes, adding complexity.[2]Matrix effects can be a challenge, potentially requiring advanced sample cleanup.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a quantitative analytical method. Below are generalized protocols for the analysis of furanones in fruit juices using GC-MS and LC-MS/MS.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the analysis of volatile and semi-volatile compounds in complex matrices like fruit juices.[6][7]

  • Sample Preparation:

    • Centrifuge the fruit juice sample to remove solid particles.

    • Transfer a known volume of the supernatant into a headspace vial.

    • Add an internal standard (e.g., a deuterated analog of the analyte).

    • The sample may be heated to a specific temperature to facilitate the release of volatile compounds into the headspace.

  • HS-SPME Procedure:

    • Expose a solid-phase microextraction fiber (e.g., CAR/PDMS) to the headspace of the vial for a defined period to adsorb the analytes.[6]

    • Retract the fiber and introduce it into the heated injection port of the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatograph: The analytes are desorbed from the SPME fiber and separated on a capillary column (e.g., FFAP).

    • Mass Spectrometer: The separated compounds are ionized (e.g., by electron impact) and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.[8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[3][9]

  • Sample Preparation:

    • Centrifuge the fruit juice sample to remove solids.[9]

    • The supernatant may be diluted with a suitable solvent (e.g., water or methanol).[9]

    • An internal standard is added to the sample.

    • The sample is then filtered before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: The sample is injected onto a reversed-phase column (e.g., C18) and the analytes are separated based on their polarity using a gradient of mobile phases (e.g., water and methanol with additives like ammonium acetate).[9]

    • Tandem Mass Spectrometer: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. This allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[10] The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Application A Method Optimization (e.g., SPME fiber, GC column, MS parameters) B Specificity / Selectivity A->B Validate C Linearity & Range B->C D Limit of Detection (LOD) & Limit of Quantification (LOQ) C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate Precision) E->F G Robustness F->G H Analysis of Real Samples (Fruit Juices) G->H Apply Validated Method

Caption: Workflow for the validation of a quantitative analytical method.

This comprehensive guide provides a foundation for the selection and validation of a quantitative method for this compound in fruit juices. By leveraging the established protocols for similar furanone compounds, researchers can develop robust and reliable analytical procedures for their specific applications.

References

A Comparative Sensory Showdown: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone vs. Furaneol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor chemistry, few compounds evoke the comforting and delectable notes of caramel and sweet fruits as effectively as furanones. Among these, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHM Furanone), also known as homofuraneol, and 4-hydroxy-2,5-dimethyl-3(2H)-furanone, widely recognized as Furaneol or strawberry furanone, are two of the most significant contributors to the sensory profiles of a vast array of food products. This guide provides a detailed comparative sensory analysis of these two potent aroma compounds, supported by experimental data, to assist researchers, scientists, and professionals in the fields of food science and drug development in understanding their nuanced differences and applications.

Chemical and Sensory Profile Comparison

Both EHM Furanone and Furaneol share a similar furanone core structure, which is responsible for their characteristic sweet, caramel-like aromas. However, the substitution of a methyl group in Furaneol with an ethyl group in EHM Furanone leads to discernible differences in their sensory properties.

PropertyThis compound (EHM Furanone)Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone)
Synonyms Homofuraneol, Ethyl FuranoneStrawberry furanone, HDMF, Pineapple ketone, Alletone
CAS Number 27538-09-63658-77-3
Molecular Formula C₇H₁₀O₃C₆H₈O₃
Molar Mass 142.15 g/mol 128.13 g/mol
Odor Profile Sweet, caramellic, candy, butterscotch, with fruity and burnt sugar notes. Described as having a "candy" note and being more potent than Furaneol.Sweet, fruity, strawberry, hot sugar, and fruity caramel aroma. At high concentrations, it has a caramel-like odor, which becomes a sweet strawberry aroma upon dilution.
Taste Profile Sweet, caramellic, burnt sugar, fruity.Sweet, with caramellic, cooked, meaty, and fruity nuances.
Odor Threshold 0.04 to 21 µg/L in water.0.03 to 1,700 µg/L in water.
Receptor Activation (EC₅₀ for OR5M3) 78.94 ± 18.83 µmol/L135.33 ± 24.01 µmol/L

In-Depth Sensory Analysis

While both compounds are characterized by their sweet and caramel notes, EHM Furanone is generally perceived as being more potent and possessing a more pronounced "candy-like" character compared to Furaneol. Furaneol, on the other hand, is strongly associated with the aroma of fresh strawberries and pineapple.

A key quantitative difference in their sensory potency has been demonstrated at the receptor level. A study investigating the activation of human odorant receptors identified OR5M3 as a specific receptor for both Furaneol and homofuraneol. The half-maximal effective concentration (EC₅₀) required to activate this receptor was significantly lower for homofuraneol (78.94 ± 18.83 µmol/L) compared to Furaneol (135.33 ± 24.01 µmol/L), indicating that EHM Furanone is a more potent agonist for this receptor .

Experimental Protocols

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

A trained sensory panel is essential for delineating the specific sensory attributes of EHM Furanone and Furaneol.

1. Panelist Selection and Training:

  • A panel of 10-12 individuals is selected based on their sensory acuity, descriptive ability, and consistency.

  • Panelists undergo extensive training (20-40 hours) to develop a standardized lexicon of sensory descriptors for furanones and to calibrate their intensity ratings. Reference standards for aromas such as caramel, strawberry, burnt sugar, and fruity notes are used.

2. Sample Preparation:

  • Stock solutions of high-purity EHM Furanone and Furaneol are prepared in a neutral solvent (e.g., propylene glycol or deodorized water).

  • For evaluation, the stock solutions are diluted to concentrations above their respective odor and taste thresholds, ensuring a perceptible but not overwhelming intensity. Samples are presented in coded, odor-free glass containers.

3. Evaluation Procedure:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.

  • A randomized presentation order is used to minimize carry-over and order effects.

  • Panelists rate the intensity of each sensory attribute (e.g., caramel, strawberry, fruity, burnt, sweet) on a structured line scale (e.g., 0 = not perceptible, 100 = very strong).

  • Data is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the two compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific odor-active compounds in a sample.

1. Instrumentation:

  • A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained analyst to smell the effluent as compounds elute.

2. Sample Analysis:

  • Diluted solutions of EHM Furanone and Furaneol are injected into the GC.

  • As the compounds elute, the analyst records the retention time and provides a description of the perceived aroma.

  • This technique can be used to confirm the odor character of each compound and to identify any potential trace impurities that might contribute to the overall sensory profile.

Signaling Pathway

The perception of both EHM Furanone and Furaneol is initiated by their interaction with specific odorant receptors in the olfactory epithelium. As mentioned, the odorant receptor OR5M3 has been identified as a key receptor for both of these furanones. The binding of these molecules to the receptor triggers a cascade of intracellular events, leading to the generation of a neural signal that is transmitted to the brain and interpreted as a specific aroma.

G Olfactory Signaling Pathway for Furanones cluster_ligands Furanone Ligands cluster_receptor Olfactory Receptor cluster_signal_transduction Signal Transduction Cascade EHM Furanone EHM Furanone OR5M3 OR5M3 EHM Furanone->OR5M3 Binds Furaneol Furaneol Furaneol->OR5M3 Binds G-protein activation G-protein activation OR5M3->G-protein activation Adenylate cyclase activation Adenylate cyclase activation G-protein activation->Adenylate cyclase activation cAMP production cAMP production Adenylate cyclase activation->cAMP production Ion channel opening Ion channel opening cAMP production->Ion channel opening Neuron depolarization Neuron depolarization Ion channel opening->Neuron depolarization Brain Brain Neuron depolarization->Brain Signal to Brain

Caption: Furanone olfactory signaling pathway.

Experimental Workflow for Comparative Sensory Analysis

The following diagram illustrates a typical workflow for a comprehensive comparative sensory analysis of EHM Furanone and Furaneol.

G Comparative Sensory Analysis Workflow Compound Acquisition Compound Acquisition Purity Analysis (GC-MS) Purity Analysis (GC-MS) Compound Acquisition->Purity Analysis (GC-MS) Sample Preparation Sample Preparation Purity Analysis (GC-MS)->Sample Preparation Quantitative Descriptive Analysis (QDA) Quantitative Descriptive Analysis (QDA) Sample Preparation->Quantitative Descriptive Analysis (QDA) Gas Chromatography-Olfactometry (GC-O) Gas Chromatography-Olfactometry (GC-O) Sample Preparation->Gas Chromatography-Olfactometry (GC-O) Sensory Panel Training Sensory Panel Training Sensory Panel Training->Quantitative Descriptive Analysis (QDA) Data Analysis Data Analysis Quantitative Descriptive Analysis (QDA)->Data Analysis Gas Chromatography-Olfactometry (GC-O)->Data Analysis Reporting Reporting Data Analysis->Reporting

Enantiomeric Distribution of Homofuraneol: A Comparative Guide for Natural vs. Synthetic Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homofuraneol, a potent aroma compound with a sweet, caramel-like scent, is a key flavor constituent in a wide variety of natural products and is also synthesized for use as a flavoring agent. As a chiral molecule, Homofuraneol exists as two enantiomers, (R)- and (S)-Homofuraneol, each potentially exhibiting different sensory properties and biological activities. This guide provides a comprehensive comparison of the enantiomeric distribution of Homofuraneol in natural versus synthetic samples, supported by experimental data and detailed analytical protocols.

Enantiomeric Distribution: Natural vs. Synthetic

The enantiomeric composition of Homofuraneol is a critical determinant of its authenticity and sensory profile. While enzymatic processes in nature are expected to produce optically active compounds, the reality for Homofuraneol is more complex.

Natural Homofuraneol: In many natural sources, Homofuraneol is found as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. This is largely due to the molecule's propensity to undergo rapid racemization via keto-enol tautomerism, a process influenced by the pH of the surrounding medium.[1] At neutral or higher pH values, this racemization is particularly pronounced.

However, under more acidic conditions (pH 4-5), the rate of racemization is significantly reduced.[1] This has led to the observation of enantiomerically enriched Homofuraneol in certain natural contexts. For instance, studies on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) in strawberry protein extracts have demonstrated the formation of an enantiomerically enriched product at pH 5.[1] This suggests that while the biosynthesis of Homofuraneol in plants and microorganisms is likely an enantioselective process, the final enantiomeric ratio observed in a natural product is highly dependent on the pH of the food matrix.

Synthetic Homofuraneol: In contrast, commercially available Homofuraneol produced through conventional chemical synthesis is typically a racemic mixture. Standard synthetic routes do not usually employ chiral catalysts or starting materials, leading to the non-selective formation of both enantiomers in equal proportions.

The following table summarizes the expected enantiomeric distribution of Homofuraneol from different sources.

Source CategorySample TypePredominant Enantiomeric FormTypical Enantiomeric Ratio (R:S)Supporting Notes
Natural Fruits (e.g., Strawberries, Melons)Racemic (in most cases)~50:50Racemization is rapid at neutral pH. Enantiomeric enrichment is possible in acidic environments.
Fermented Products (e.g., Soy Sauce)Likely Racemic~50:50The processing conditions and pH play a significant role.
Roasted Products (e.g., Coffee)Likely Racemic~50:50Thermal processing can contribute to racemization.
Synthetic Commercial FlavoringRacemic50:50Standard chemical synthesis is not typically enantioselective.

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric distribution of Homofuraneol requires specialized chiral separation techniques. The following are detailed methodologies for key experiments.

Chiral Supercritical Fluid Chromatography (SFC)

Packed column supercritical fluid chromatography is an effective method for the chiral resolution of Homofuraneol.

Instrumentation:

  • Supercritical Fluid Chromatograph equipped with a packed column and a suitable detector (e.g., UV or Mass Spectrometer).

Chromatographic Conditions:

  • Chiral Column: Chiralpak AD-H

  • Mobile Phase: Supercritical CO2 with a modifier of 1.5% (v/v) ethanol

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 33 °C

  • Back Pressure: 13 MPa

Procedure:

  • Prepare a standard solution of racemic Homofuraneol in a suitable solvent (e.g., ethanol).

  • Extract Homofuraneol from the natural or synthetic sample using an appropriate method (e.g., liquid-liquid extraction, solid-phase microextraction).

  • Inject the prepared sample or standard into the SFC system.

  • Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculate the enantiomeric ratio by comparing the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is a widely used technique for the analysis of volatile chiral compounds like Homofuraneol.

Instrumentation:

  • Gas Chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Chiral Column: A column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., Rt-βDEXsm).

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 3 °C/min.

  • Detector Temperature: 250 °C (FID) or as per MS requirements.

Procedure:

  • Prepare samples as described for SFC. Derivatization may be necessary to improve volatility and chromatographic performance.

  • Inject the sample into the GC.

  • The enantiomers will interact differently with the chiral stationary phase, leading to their separation.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of analysis and the underlying principles of enantioselectivity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Interpretation Natural Natural Sample (e.g., Strawberry Puree) Extraction Extraction of Homofuraneol (LLE or SPME) Natural->Extraction Synthetic Synthetic Sample (e.g., Flavoring Agent) Synthetic->Extraction Concentration Concentration Extraction->Concentration SFC Chiral SFC Concentration->SFC Injection GC Chiral GC Concentration->GC Injection HPLC Chiral HPLC Concentration->HPLC Injection Quantification Peak Integration & Quantification SFC->Quantification GC->Quantification HPLC->Quantification Ratio Determination of Enantiomeric Ratio Quantification->Ratio Comparison Comparison of Natural vs. Synthetic Ratio->Comparison

Caption: Experimental workflow for the comparative analysis of Homofuraneol enantiomers.

synthesis_pathways cluster_natural Natural Biosynthesis cluster_synthetic Chemical Synthesis Precursor Chiral Precursor Enzyme Enzymatic Conversion (Enantioselective) Precursor->Enzyme Enriched (R)- or (S)-Homofuraneol (Enantiomerically Enriched) Enzyme->Enriched Racemization Racemization (pH dependent) Enriched->Racemization Natural_Product Natural Product (Often Racemic) Racemization->Natural_Product Achiral Achiral Starting Materials NonSelective Non-selective Synthesis Achiral->NonSelective Racemic_Product Racemic Homofuraneol ((R)- and (S)- in equal amounts) NonSelective->Racemic_Product

References

Bridging the Gap: A Comparative Guide to GC-O and Sensory Panel Analysis of Furanone-Containing Flavors

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of analytical and sensory techniques for the accurate characterization of key food aroma compounds.

In the realm of flavor analysis, the robust cross-validation of instrumental and sensory data is paramount for a comprehensive understanding of aroma perception. This guide provides a detailed comparison of Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations, with a specific focus on furanone-containing flavors. Furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon), are potent aroma compounds that contribute characteristic sweet, caramel-like, and spicy notes to a wide variety of food products, including fruits, coffee, and wine.[1][2] This guide is intended for researchers, scientists, and professionals in the food and beverage industry, providing objective comparisons and supporting experimental data to aid in the selection and application of these analytical techniques.

Experimental Protocols

A clear understanding of the methodologies employed in both GC-O and sensory panel analysis is crucial for the interpretation and comparison of their results. The following sections detail typical experimental protocols for the analysis of furanone-containing flavors.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in a sample.[3]

Sample Preparation: Volatile compounds, including furanones, are typically extracted from the food matrix using methods such as solvent-assisted flavor evaporation (SAFE), headspace solid-phase microextraction (HS-SPME), or steam distillation extraction.[4][5] For instance, in the analysis of coffee, volatile compounds can be extracted using SAFE to minimize artifact formation.[4] For fruits like strawberries, a rapid aqueous extraction followed by HPLC or derivatization for GC-MS analysis can be employed.[6][7][8]

Instrumentation and Analysis: An Agilent 7890B GC coupled with a 5977A mass spectrometer and an ODP 3 olfactometry port (Gerstel) is a common setup. The GC is typically equipped with a DB-WAX capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness). The oven temperature program is optimized for the separation of the target analytes. For example, the oven temperature could be programmed from 40°C (held for 5 min) to 230°C at a rate of 4°C/min (held for 5 min). The effluent from the GC column is split between the mass spectrometer and the olfactometry port.[4]

Olfactometry Detection: Trained panelists sniff the effluent at the olfactometry port and record the retention time, odor descriptor, and intensity of each detected aroma. Several GC-O techniques can be employed, including:

  • Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected is its flavor dilution (FD) factor, which is proportional to its odor potency.[9]

  • Detection Frequency: A panel of assessors evaluates the sample, and the number of panelists who detect an odor at a specific retention time is recorded.[9]

  • Posterior Intensity Method: Panelists rate the intensity of the perceived odor on a predefined scale.[9]

Sensory Panel Evaluation

Sensory panels provide direct human perception data on the flavor profile of a product. Quantitative Descriptive Analysis (QDA®) is a widely used methodology for this purpose.[3][10]

Panelist Selection and Training: A panel of 8-15 individuals is typically selected based on their sensory acuity, ability to verbalize perceptions, and interest in the sensory task.[10] Panelists undergo extensive training to develop a consensus vocabulary for describing the aroma and flavor attributes of the product and to standardize their use of the intensity rating scale.[11] For furanone-containing products, reference standards for attributes like "caramel," "sweet," "spicy," and "fruity" are used for training.

Evaluation Procedure: Samples are presented to the panelists in a controlled environment with consistent temperature and lighting.[5] Panelists evaluate the samples and rate the intensity of each sensory attribute on a line scale (e.g., 0 to 100).[10] The order of sample presentation is randomized to minimize bias.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from both GC-O and sensory panel analyses of furanone-containing flavors in various food matrices. This side-by-side comparison highlights the correlation between instrumental measurements and human perception.

Table 1: GC-O and Sensory Data for Furanones in Coffee

CompoundOdor DescriptorFlavor Dilution (FD) FactorSensory AttributeMean Intensity Rating (0-100)
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®)Caramel, sweet2187Caramel75
3-Methyl-2(5H)-furanoneNutty, roasted729Nutty62
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanoneBurnt sugar243Roasted58

Data synthesized from studies on commercial coffee varieties.[4]

Table 2: GC-O and Sensory Data for Furanones in Strawberries

CompoundOdor DescriptorOdor Activity Value (OAV)Sensory AttributeMean Intensity Rating (0-100)
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Caramel, fruity424Strawberry Flavor85
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)Fruity, sweet>1Sweetness78
γ-DecalactonePeach-like>1Fruity72

Data synthesized from studies on subtropical strawberry cultivars.[12]

Table 3: GC-O and Sensory Data for Sotolon in Wine

Wine TypeSotolon Concentration (µg/L)Odor Threshold (µg/L)Odor Activity Value (OAV)Sensory DescriptorMean Intensity Rating
Madeira Wineup to 200023 - 1120.1 - 22Nutty, caramel, curryHigh
Dry White Wine>88>1Spicy-like (defect)Moderate
Port Wineup to 95819>1Nutty, spicyHigh

Data synthesized from studies on Madeira, dry white, and Port wines.[2][11][13]

Mandatory Visualization

The following diagram illustrates the workflow for the cross-validation of GC-O and sensory panel results.

G Cross-Validation Workflow: GC-O and Sensory Panel cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Integration and Validation Sample Food Sample (e.g., Coffee, Fruit, Wine) Extraction Volatile Extraction (SAFE, SPME) Sample->Extraction Sensory Sensory Panel Evaluation (QDA) Sample->Sensory GCO GC-O Analysis Extraction->GCO GCO_Data GC-O Data (FD Factors, OAVs) GCO->GCO_Data Correlation Correlation Analysis GCO_Data->Correlation Sensory_Data Sensory Data (Intensity Ratings) Sensory->Sensory_Data Sensory_Data->Correlation Validation Cross-Validation Correlation->Validation Report Report Validation->Report Final Report

Caption: Workflow for cross-validating GC-O and sensory panel data.

Conclusion

The cross-validation of GC-O and sensory panel results provides a powerful approach for understanding the chemical basis of flavor perception, particularly for potent aroma compounds like furanones. While GC-O identifies and quantifies the odor-active volatiles, sensory panels offer invaluable data on the overall flavor profile and the intensity of specific attributes as perceived by humans. The data presented in this guide demonstrates a strong correlation between the instrumental detection of furanones and their corresponding sensory attributes. By integrating these two methodologies, researchers can gain a more complete and accurate picture of flavor, leading to more effective product development and quality control.

References

Unveiling the Sweet Aroma: A Comparative Guide to Homofuraneol Content in Strawberry Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the varying concentrations of a key flavor compound, Homofuraneol, across different strawberry varieties reveals significant disparities, offering valuable insights for researchers and the food industry. This guide synthesizes experimental data on Homofuraneol levels, providing a clear comparison and detailing the analytical methodologies employed for its quantification.

Homofuraneol, chemically known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone, is a pivotal volatile compound that imparts the characteristic sweet, caramel-like aroma to strawberries. The concentration of this potent flavor-active compound varies considerably among different strawberry cultivars, influencing their overall sensory profile and consumer appeal. This variation is a critical factor for breeding programs aiming to enhance flavor and for the food industry in selecting appropriate cultivars for products where a strong strawberry aroma is desired.

Comparative Analysis of Homofuraneol Content

A review of scientific literature highlights significant differences in Homofuraneol concentrations among various strawberry cultivars. The following table summarizes the quantitative data extracted from multiple studies, providing a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in analytical methodologies, cultivation conditions, and ripeness at the time of analysis.

Strawberry CultivarHomofuraneol Content (mg/kg fresh weight)Reference
'Totem'> 13[1]
'Pinnacle'> 13[1]
'Oso Grande' (overripe)37.05[2]
'Camarosa'Consistently highest across harvests[3]
'Earlibrite'Lowest across two harvests[3]
Unspecified Cultivars1.663 - 4.852[4]

Notably, the 'Totem' and 'Pinnacle' cultivars have been reported to contain high concentrations of Homofuraneol, exceeding 13 mg/kg.[1] Another study highlighted that the 'Camarosa' cultivar consistently exhibited the highest levels of this compound across all harvests, while 'Earlibrite' had the lowest amount in two of the harvests.[3] Furthermore, the ripening stage significantly impacts Homofuraneol content, with one study reporting a remarkable concentration of 37.05 µg/g (or mg/kg) in overripe 'Oso Grande' strawberries.[2] Research has also detected Homofuraneol in the 'Sachinoka' and 'Guimeiren' cultivars.[5]

Experimental Protocols for Homofuraneol Quantification

The accurate quantification of Homofuraneol in a complex matrix like strawberries requires sophisticated analytical techniques. The primary methods employed in the cited studies are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation step like Solid-Phase Extraction (SPE) or Headspace Solid-Phase Microextraction (HS-SPME).

Solid-Phase Extraction followed by GC-MS Analysis

This method is effective for extracting and concentrating Homofuraneol from the fruit matrix.

  • Sample Homogenization: A known weight of strawberry fruit is homogenized to create a uniform sample.

  • Extraction: The homogenate is subjected to an aqueous extraction procedure.

  • Solid-Phase Extraction (SPE): The aqueous extract is passed through an SPE cartridge (e.g., Lichrolut-EN). The cartridge retains Homofuraneol while allowing interfering compounds to pass through.

  • Elution: The retained Homofuraneol is then eluted from the cartridge using a small volume of an organic solvent, such as methanol.[1]

  • GC-MS Analysis: The eluate is injected into a GC-MS system for separation and quantification. The gas chromatograph separates the volatile compounds, and the mass spectrometer identifies and quantifies Homofuraneol based on its unique mass spectrum.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative method for the quantification of Homofuraneol and its derivatives, avoiding potential thermal degradation that can occur during GC analysis.[6]

  • Sample Preparation: Similar to the GC-MS method, the process begins with the homogenization of the strawberry sample and aqueous extraction.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase C18 column.

  • Mobile Phase: A binary mobile phase, typically consisting of an acetate buffer and methanol, is used to separate the compounds.[6]

  • Detection: Homofuraneol is detected using a UV detector at a specific wavelength (e.g., 280 nm).[6]

  • Quantification: The concentration is determined by comparing the peak area of Homofuraneol in the sample to a calibration curve generated with known standards.

Experimental Workflow for Homofuraneol Analysis

The following diagram illustrates a generalized workflow for the analysis of Homofuraneol in strawberries, from sample preparation to final quantification.

Homofuraneol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analytical Quantification start Strawberry Sample homogenization Homogenization start->homogenization extraction Aqueous Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe hplc HPLC Analysis extraction->hplc elution Elution spe->elution gcms GC-MS Analysis elution->gcms end Data Analysis & Quantification gcms->end hplc->end

References

A Comparative Sensory Analysis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Enantiomers and Related Furanones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the distinct sensory properties of the stereoisomers of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, commonly known as homofuraneol, reveals significant differences in odor perception. This guide provides a comparative analysis of these enantiomers and other key furanones, supported by available experimental data, to inform researchers and professionals in the fields of flavor chemistry, sensory science, and drug development.

This compound, a key aroma compound found in a variety of foods including strawberries, pineapple, coffee, and soy sauce, exists as a mixture of two tautomers, each with a chiral center, resulting in four possible stereoisomers. The sensory perception of these isomers is highly specific, underscoring the chiral nature of olfactory reception. While detailed sensory data for all individual enantiomers of homofuraneol remains elusive in publicly available literature, a stereochemical study has confirmed the successful separation and odor evaluation of all four isomers.

The racemic mixture of homofuraneol is generally described as having a sweet, fruity, caramel, and butterscotch aroma, with a detection threshold of 20 parts per billion (ppb).

Comparative Sensory Properties of Furanone Derivatives

To provide a comprehensive comparison, this guide includes sensory data for the well-characterized enantiomers of related furanone compounds, namely Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone). These compounds share structural similarities with homofuraneol and are significant contributors to the aroma of many food products.

CompoundEnantiomerOdor ThresholdSensory Descriptors
This compound (Homofuraneol) Racemic Mixture20 ppb[1]Sweet, fruity, caramel, butterscotch[2][3]
(R)- and (S)- enantiomersData not availableOdor evaluation performed, but specific descriptors not publicly available[4][5]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) Racemic Mixture87 µg/kg (in water)[6]Caramel-like[6]
(R)-enantiomerData not availableSweet, sugary, jammy (strawberry-like)
(S)-enantiomerData not availableExtremely weak odor
4,5-dimethyl-3-hydroxy-2(5H)-furanone (Sotolon) (S)-(+)-Sotolon0.8 ppb (in 12% EtOH/Water)[7]Curry, walnut, strongly caramelic[7]
(R)-(-)-Sotolon89 ppb (in 12% EtOH/Water)[7]Walnut, rancid[7]

Experimental Protocols for Sensory Analysis

The determination of sensory properties for flavor compounds like furanones involves rigorous and standardized experimental protocols. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) for determining odor thresholds and descriptive sensory analysis by trained panels.

Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is crucial for identifying odor-active compounds and determining their odor thresholds.

A typical GC-O protocol for furanone analysis involves:

  • Sample Preparation: The furanone enantiomers are diluted in a suitable solvent (e.g., ethanol) to a series of concentrations.

  • GC Separation: An aliquot of each dilution is injected into a gas chromatograph equipped with a chiral column to separate the enantiomers. The column effluent is split between a chemical detector (e.g., mass spectrometer or flame ionization detector) and a sniffing port.

  • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and indicates the retention time at which an odor is detected.

  • Threshold Determination: The lowest concentration at which the odor of a specific enantiomer is detected by a certain percentage of the panel (typically 50%) is defined as its odor detection threshold.

Descriptive Sensory Analysis by a Trained Panel

Descriptive sensory analysis provides detailed qualitative and quantitative information about the sensory characteristics of a compound.

A standard protocol for the sensory panel evaluation of furanones includes:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of various aroma attributes relevant to furanones (e.g., sweet, fruity, caramel, burnt, woody).

  • Sample Preparation and Presentation: The purified enantiomers are diluted to a concentration above their respective odor thresholds in an odorless medium (e.g., water or mineral oil). Samples are presented to the panelists in coded, identical containers in a controlled environment (odor-free, with controlled temperature and lighting).

  • Evaluation: Panelists individually evaluate the aroma of each sample and rate the intensity of the agreed-upon sensory descriptors on a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each enantiomer.

Olfactory Signaling Pathway

The perception of furanones, like all odorants, is initiated by the interaction of the molecule with specific olfactory receptors (ORs) located in the olfactory sensory neurons of the nose. Homofuraneol has been shown to specifically activate the olfactory receptor OR5M3 .[1] This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Homofuraneol OR5M3 OR5M3 (GPCR) Odorant->OR5M3 Binds to G_protein Gαolf OR5M3->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Channel (Closed) cAMP->CNG_channel Binds to CNG_channel_open CNG Channel (Open) CNG_channel->CNG_channel_open Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx Depolarization Depolarization Ca_Na_influx->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Figure 1. Olfactory signaling pathway for homofuraneol perception.

Upon binding of homofuraneol to OR5M3, the G-protein Gαolf is activated. This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of calcium and sodium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the specific aroma.

Experimental Workflow for Sensory Analysis

The comprehensive sensory analysis of furanone enantiomers requires a multi-step workflow that integrates chemical analysis with sensory evaluation.

Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Enantiomer_Separation Chiral Separation of Enantiomers Dilution_Series Preparation of Dilution Series Enantiomer_Separation->Dilution_Series GCO Gas Chromatography- Olfactometry (GC-O) Dilution_Series->GCO Sensory_Panel Descriptive Sensory Panel Evaluation Dilution_Series->Sensory_Panel Odor_Threshold Odor Threshold Determination GCO->Odor_Threshold Sensory_Profile Sensory Profile Generation Sensory_Panel->Sensory_Profile

Figure 2. Workflow for the sensory analysis of furanone enantiomers.

This integrated approach allows for the precise determination of the sensory properties of individual enantiomers, providing valuable insights into the structure-activity relationships that govern odor perception. The distinct sensory profiles of the enantiomers of furanones highlight the remarkable specificity of the human olfactory system and the critical importance of stereochemistry in the development of flavors and fragrances.

References

Comparative study of furanone formation from different sugar precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of bioactive molecules from readily available precursors is a cornerstone of innovation. Furanones, a class of heterocyclic compounds, are not only key contributors to the aromas of many foods but also possess interesting biological activities, making their efficient synthesis a topic of significant interest. This guide provides a comparative analysis of furanone formation from different sugar precursors, supported by experimental data, to aid in the selection of starting materials and reaction conditions for optimal yields.

Furanones, particularly 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as furaneol, are significant aroma compounds found in a wide variety of fruits and thermally processed foods.[1][2] Their formation, primarily through the Maillard reaction between reducing sugars and amino acids, is a complex process influenced by numerous factors including the type of sugar precursor, pH, temperature, and the presence of catalysts or other reactants.[1][3] This comparative guide delves into the efficiency of different monosaccharides as precursors for furanone synthesis.

Comparative Analysis of Furanone Yields from Different Sugar Precursors

The choice of sugar precursor is a critical determinant of the type and yield of the resulting furanone. The carbon skeleton of the sugar often dictates the structure of the furanone formed.[3] For instance, hexoses are precursors to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), while pentoses yield 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol).[3]

The following table summarizes quantitative data on the formation of furanones from various sugar precursors, compiled from multiple studies. It is important to note that direct comparison of yields can be challenging due to variations in experimental conditions across different studies.

Sugar PrecursorFuranone FormedYield (mol%)Reaction ConditionsAmino Acid/CatalystReference
L-Rhamnose4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)>40%Aqueous model system, 120°CL-Lysine, Phosphate buffer[4]
L-Rhamnose4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)~7%152.5°C, pH 6.3, 30 minProline
D-Xylose (a pentose)4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol)Major productPhosphate buffer (pH 7), 90°C, 1 hourGlycine or L-Alanine[3]
D-Xylose (a pentose)4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)<1%Phosphate buffer (pH 7), 90°C, 1 hourGlycine or L-Alanine[3]
RiboseFuranHigh90, 121, and 150 °CSerine[5]
GlucoseFuranModerate90, 121, and 150 °CSerine or Alanine[5]
FructoseFuranMore efficient than glucose--[1]

From the available data, L-rhamnose stands out as a particularly efficient precursor for the production of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), with yields reported to exceed 40 mol% under optimized conditions.[4] In contrast, while pentoses like D-xylose primarily yield norfuraneol, the formation of furaneol is significantly lower.[3] Studies also indicate that for the formation of the simpler furan molecule, ribose is a more potent precursor than glucose, and fructose is generally more efficient than glucose.[1][5] The presence and type of amino acid, as well as the pH and buffer system, have a profound impact on the reaction, with phosphate buffers at neutral pH favoring the formation of certain furanones.[3][6]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of furanones from sugar precursors based on protocols described in the cited literature.

Synthesis of Furanones via Maillard Reaction (Aqueous Model System)

This protocol outlines a typical procedure for generating furanones from a sugar and an amino acid in a controlled laboratory setting.

  • Preparation of Reaction Mixture:

    • Dissolve the desired sugar precursor (e.g., L-rhamnose) and an amino acid (e.g., L-lysine or L-alanine) in a phosphate buffer solution (e.g., 0.2 M, pH 7.0).[3] The concentrations and molar ratios of the reactants can be varied to optimize the yield.[6]

  • Thermal Reaction:

    • Dispense the reaction mixture into sealed reaction vessels (e.g., Pyrex tubes).

    • Heat the vessels in a controlled temperature environment (e.g., silicone bath or oven) at a specific temperature (e.g., 90°C or 120°C) for a defined period (e.g., 1 hour).[3]

  • Reaction Quenching:

    • After the designated reaction time, rapidly cool the reaction vessels in an ice-water bath to stop the reaction.

  • Sample Preparation for Analysis:

    • The reaction mixture can be diluted with water and saturated with NaCl.[3]

    • Adjust the pH of the solution (e.g., to pH 4.0 with HCl) to facilitate the extraction of acidic compounds.[3]

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) or utilize solid-phase extraction (SPE) for sample cleanup and concentration of the furanones.[6]

Analysis of Furanones by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like furanones.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer is used.[7][8]

    • A capillary column with a suitable stationary phase (e.g., DB-Wax or HP-5MS) is employed for separation.[7][9]

  • GC Conditions:

    • Injector: Splitless injection is commonly used for trace analysis, with an injector temperature around 250-260°C.[7][10]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[10]

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 265°C).[10]

  • MS Conditions:

    • Ionization: Electron impact (EI) ionization at 70 eV is standard for creating fragment ions.[7]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification of target furanones.[9]

  • Quantification:

    • Quantification is typically performed using an internal standard (e.g., ethylmaltol) and creating a calibration curve with known concentrations of furanone standards. Isotope dilution assays using labeled internal standards can also be employed for high accuracy.[7]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Synthesis cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Precursors Sugar + Amino Acid in Buffer Reaction Thermal Treatment (e.g., 90-120°C) Precursors->Reaction Heating Quenching Rapid Cooling Reaction->Quenching Stopping the reaction Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Quenching->Extraction Concentration Solvent Evaporation Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Mass Spectra Comparison GCMS->Identification Quantification Calibration Curve GCMS->Quantification

Figure 1: Experimental workflow for furanone synthesis and analysis.

MaillardReaction cluster_reaction Maillard Reaction Pathway to Furanones Sugar Reducing Sugar (e.g., Rhamnose, Glucose) SchiffBase Schiff Base Formation Sugar->SchiffBase AminoAcid Amino Acid AminoAcid->SchiffBase Amadori Amadori/Heyns Rearrangement SchiffBase->Amadori Enolization 1,2-Enolization or 2,3-Enolization Amadori->Enolization Strecker Strecker Degradation Products Amadori->Strecker Dehydration Dehydration & Cyclization Enolization->Dehydration Furanone Furanone (e.g., Furaneol) Dehydration->Furanone Strecker->Furanone contribute to structure

Figure 2: Simplified Maillard reaction pathway leading to furanone formation.

References

Inter-laboratory comparison of analytical methods for Homofuraneol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inter-Laboratory Quantification of Homofuraneol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Homofuraneol (2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone), a significant flavor compound found in various food products. Given the absence of direct inter-laboratory comparison studies specifically for Homofuraneol, this document synthesizes available data on the prevalent analytical techniques, their performance metrics, and detailed experimental protocols from the scientific literature. This guide is intended to assist laboratories in selecting and validating appropriate methods for the accurate quantification of Homofuraneol.

Comparison of Analytical Methodologies

The quantification of Homofuraneol, a polar and thermally labile compound, presents analytical challenges. The two primary chromatographic techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] The choice between these methods is often dictated by factors such as sample matrix, required sensitivity, and available instrumentation.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds.[3] Due to Homofuraneol's polarity, direct analysis by GC can be challenging, often requiring derivatization to improve volatility and chromatographic performance.[1][4] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that offers high sensitivity by pre-concentrating the analyte from the sample matrix.[5]

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds and can be used for the direct analysis of Homofuraneol without derivatization.[1] Detection is typically performed using a UV detector.[1]

Quantitative Performance Data

The following table summarizes typical performance metrics for the analytical methods used in the quantification of furanones like Homofuraneol and the structurally similar Furaneol. These values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.

Performance MetricGC-MS with Derivatization/SPMEHPLC with UV DetectionTypical Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL[4]23 µg/L to 94 µg/L[6]Signal-to-Noise ratio > 3
Limit of Quantitation (LOQ) 2 ng/mL[4]96 µg/L to 277 µg/L[6]Lowest concentration with acceptable precision and accuracy
Linearity (R²) > 0.99[4]> 0.9952[6]R² > 0.99
Repeatability (RSD) 9.5%[4]< 12.9%[6]RSD < 15%
Recovery Not specified for Homofuraneol76.6% to 106.3%[6]80-120%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results between different laboratories.

GC-MS with Headspace SPME and Derivatization

This protocol is adapted from methodologies developed for the analysis of Furaneol, which is structurally similar to Homofuraneol.[4][7]

a. Sample Preparation (Derivatization and HS-SPME)

  • Place a 5 mL aqueous sample (or a food extract) into a 20 mL headspace vial.

  • Adjust the pH of the solution to basic (e.g., pH 11-12) using a suitable buffer.

  • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the vial.[4]

  • Seal the vial and heat at an elevated temperature (e.g., 60-80 °C) for a specified time to complete the derivatization reaction.[4]

  • After cooling, expose a Solid Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial.[2]

  • Maintain the extraction temperature at approximately 60 °C for 30 minutes.[2]

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

b. GC-MS Conditions

  • Injection: Splitless mode.[2]

  • Injector Temperature: 250 °C.[2]

  • Column: DB-5ms or equivalent non-polar capillary column.[2][8]

  • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.[2]

  • Carrier Gas: Helium.[8]

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, with a scan range of m/z 40-450.[2]

HPLC with UV Detection

This protocol is based on general HPLC methods for furanone analysis.[1]

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the Homofuraneol from the cartridge with a small volume of methanol or acetonitrile.

  • The eluate can be directly injected into the HPLC system.

b. HPLC Conditions

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 2:8).[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength for Homofuraneol (approximately 290 nm).[1]

Workflow for an Inter-Laboratory Comparison Study

To ensure the validity and comparability of results in an inter-laboratory study, a well-defined workflow is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Comparison_Workflow A Study Design & Protocol Development B Preparation & Distribution of Homogeneous Samples A->B Standardized Protocol C Sample Analysis by Participating Laboratories B->C Coded Samples D Data Submission to Coordinating Body C->D Analytical Results E Statistical Analysis of Results (e.g., z-scores) D->E Data Compilation F Evaluation of Laboratory Performance E->F Performance Metrics G Final Report & Recommendations F->G Summary of Findings

Caption: Workflow of an inter-laboratory comparison study.

References

Sensory Differentiation of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone and Sotolon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the sensory and physicochemical properties of two potent aroma compounds: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHM Furanone) and Sotolon. For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these molecules is crucial for flavor and fragrance formulation, off-note identification, and sensory perception studies. This document synthesizes experimental data on their sensory profiles, odor and taste thresholds, and the underlying signaling pathways involved in their perception.

Sensory Profile Comparison

The sensory characteristics of EHM Furanone and Sotolon are distinct, with EHM Furanone primarily contributing sweet and caramel notes, while Sotolon's profile is highly dependent on its concentration, ranging from sweet and caramel-like at low levels to spicy and curry-like at higher concentrations.

Table 1: General Sensory Profiles

AttributeThis compound (EHM Furanone)Sotolon
Odor Description Sweet, caramellic, burnt, fruity[1][2]Concentration-dependent: Maple syrup, caramel, burnt sugar (low concentrations); Fenugreek, curry (high concentrations)[3][4]
Taste Description Sweet, caramel-like[5]Nutty, caramel, curry, rancid (depending on concentration and enantiomeric distribution)[3]
Common Descriptors Candy, fruity, butterscotch[5][6]Fenugreek, nutty, spicy, burnt sugar[3][4]

Quantitative Sensory Thresholds

Odor and taste thresholds are critical for determining the impact of these compounds on the overall sensory experience. The following tables summarize the reported threshold values for EHM Furanone and Sotolon in various matrices. It is important to note that these values can vary significantly based on the matrix and the sensory methodology employed.

Table 2: Odor and Taste Thresholds of this compound (as EHMF/HEMF)

Threshold TypeMatrixValue
Odor ThresholdWater0.04 to 21 µg/L[7]
Odor ThresholdWaterBelow 20 ppb (µg/L)[8]

Table 3: Odor and Taste Thresholds of Sotolon

Threshold TypeMatrixValue
Odor ThresholdMadeira Wine23 µg/L[9][10]
Odor Threshold (S-enantiomer)Air0.0048 µg/m³[1]
Odor Threshold (R-enantiomer)Air0.0514 µg/m³[1]

Olfactory Signaling Pathways

The perception of EHM Furanone and Sotolon is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified distinct receptors for these compounds, leading to the activation of a downstream signaling cascade that results in the perception of their characteristic aromas. EHM Furanone's structural homologue, homofuraneol, activates the olfactory receptor OR5M3[11], while Sotolon specifically activates OR8D1[11][12].

Olfactory Signaling Pathway General Olfactory Receptor Signaling Pathway cluster_EHM EHM Furanone Perception cluster_Sotolon Sotolon Perception EHM Furanone EHM Furanone OR5M3 OR5M3 EHM Furanone->OR5M3 binds G_olf G_olf OR5M3->G_olf activates Sotolon Sotolon OR8D1 OR8D1 Sotolon->OR8D1 binds OR8D1->G_olf activates Adenylate Cyclase Adenylate Cyclase G_olf->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP CNG Channel CNG Channel cAMP->CNG Channel opens Ca2+/Na+ Influx Ca2+/Na+ Influx CNG Channel->Ca2+/Na+ Influx allows Depolarization Depolarization Ca2+/Na+ Influx->Depolarization causes Signal to Brain Signal to Brain Depolarization->Signal to Brain sends

Caption: Olfactory signaling cascade for EHM Furanone and Sotolon.

Experimental Protocols

Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the detailed sensory profiling of EHM Furanone and Sotolon.

1. Panelist Selection and Training:

  • Recruit 8-12 panelists with prior sensory evaluation experience.

  • Screen panelists for their ability to detect and describe sweet, caramel, spicy, and burnt aromas and tastes.

  • Conduct training sessions where panelists are familiarized with reference standards for the expected sensory attributes of both compounds. Develop a consensus vocabulary to describe the aroma and flavor profiles.

2. Sample Preparation:

  • Prepare stock solutions of EHM Furanone and Sotolon in a neutral solvent (e.g., propylene glycol).

  • For evaluation, dilute the stock solutions to various concentrations in a neutral matrix (e.g., deionized water with 5% sucrose) to represent different usage levels. Samples should be presented at a controlled temperature (e.g., 20°C).

3. Evaluation Procedure:

  • Present the coded samples to the panelists in a randomized order in individual sensory booths under controlled lighting and ventilation.

  • Panelists will evaluate the aroma and flavor of each sample and rate the intensity of each attribute on a structured line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Provide unsalted crackers and deionized water for palate cleansing between samples.

4. Data Analysis:

  • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two compounds at different concentrations.

  • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

QDA_Workflow Quantitative Descriptive Analysis Workflow Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation Panelist_Selection->Sample_Preparation Sensory_Evaluation Sensory Evaluation Sample_Preparation->Sensory_Evaluation Data_Analysis Data Analysis & Reporting Sensory_Evaluation->Data_Analysis

Caption: Workflow for Quantitative Descriptive Analysis.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific aroma-active compounds in a sample.

1. Sample Preparation:

  • Prepare solutions of EHM Furanone and Sotolon in a suitable solvent (e.g., dichloromethane).

  • For complex matrices, use solvent extraction or solid-phase microextraction (SPME) to isolate the volatile compounds.

2. GC-O System:

  • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • The column effluent is split between the FID and the sniffing port.

  • Use a non-polar or polar capillary column depending on the analytes.

3. GC-O Analysis:

  • Inject the sample into the GC.

  • A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each perceived aroma.

  • The intensity of the aroma can also be rated using a time-intensity method.

4. Data Interpretation:

  • Correlate the retention times of the perceived aromas with the peaks on the FID chromatogram.

  • Confirm the identity of the compounds using a mass spectrometer (GC-MS).

  • The results will provide an "aromagram" that highlights the aroma contribution of each compound.[13][14][15]

Synergistic and Masking Effects

While direct studies on the interaction between EHM Furanone and Sotolon are limited, furanones are known to exhibit synergistic effects with other flavor compounds. For example, the sweet, "candy" note of EHM Furanone is significantly enhanced when used in combination with maltol.[5] This suggests that the perceived intensity of these compounds can be altered when they are present in a mixture. Further research is needed to specifically characterize the sensory interactions between EHM Furanone and Sotolon. It is plausible that at certain concentrations, the caramelic notes of both compounds could be additive or synergistic, while at higher concentrations of Sotolon, its spicy/curry notes might mask the sweeter profile of EHM Furanone.

Conclusion

This compound and Sotolon are two impactful aroma compounds with distinct sensory profiles and potencies. EHM Furanone consistently provides sweet, caramel-like notes, whereas Sotolon's aroma is highly versatile and concentration-dependent. Their perception is mediated by specific olfactory receptors, highlighting the molecular basis of their sensory differentiation. The provided experimental protocols for Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry offer robust methodologies for the detailed sensory characterization of these and other flavor compounds. A deeper understanding of their individual characteristics and potential interactions is essential for the precise and effective formulation of food, beverage, and pharmaceutical products.

References

A Guide to the Correlation of Instrumental and Sensory Analysis of Homofuraneol in Coffee

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the instrumental and sensory analysis of Homofuraneol (2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone), a key aroma compound in coffee. It is intended for researchers, scientists, and professionals in the field of drug development and sensory science. This document outlines the methodologies for both quantitative analysis and sensory perception evaluation, and explores the relationship between the chemical concentration of Homofuraneol and its perceived aroma characteristics in coffee.

Introduction

Homofuraneol is a significant contributor to the desirable sweet, caramel-like, and fruity aroma of roasted coffee.[1][2] The correlation between the concentration of this volatile compound and its perception by a sensory panel is crucial for understanding and controlling coffee quality. This guide synthesizes available data on Homofuraneol concentrations in coffee and the sensory descriptors associated with it, alongside detailed experimental protocols for its analysis.

Data Presentation: Homofuraneol in Coffee

While a direct quantitative correlation in a single study linking specific Homofuraneol concentrations to sensory intensity scores was not found in the reviewed literature, the following table summarizes the known concentration range and the associated sensory descriptors.

Compound NameChemical FormulaTypical Concentration in Roasted Coffee (ppm)Sensory Descriptors
HomofuraneolC₇H₁₀O₃2 - 8Sweet, Caramel, Fruity, Bread-like

Note: The concentration of Homofuraneol can vary depending on the coffee variety, roasting conditions, and brewing method.

Experimental Protocols

A robust method for the accurate quantification of Homofuraneol in coffee is Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Stable Isotope Dilution Analysis (SIDA) by GC-MS

  • Sample Preparation:

    • A known weight of roasted and ground coffee is spiked with a known amount of an isotopically labeled internal standard of Homofuraneol (e.g., d₃-Homofuraneol).

    • Volatile compounds are extracted from the coffee matrix using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (HS-SPME). For HS-SPME, a specific fiber (e.g., Carboxen/PDMS) is exposed to the headspace of the coffee sample under controlled temperature and time conditions.

  • Gas Chromatography (GC) Separation:

    • The extracted volatile fraction is injected into a GC system equipped with a capillary column suitable for separating volatile aroma compounds (e.g., a polar wax-type column).

    • The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection and Quantification:

    • The separated compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer.

    • Quantification is achieved by comparing the peak area of the native Homofuraneol with the peak area of the isotopically labeled internal standard. This method corrects for any loss of analyte during sample preparation and analysis, ensuring high accuracy.

Quantitative Descriptive Analysis (QDA®) is a widely used method to systematically describe and quantify the sensory attributes of a product.

Protocol: Quantitative Descriptive Analysis (QDA®) for Coffee Aroma

  • Panelist Selection and Training:

    • A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas.

    • Panelists undergo intensive training to develop a standardized vocabulary to describe the aroma attributes of coffee, including "sweet," "caramel," and "fruity" which are associated with Homofuraneol. They are trained on reference standards for each attribute.

  • Sample Preparation and Presentation:

    • Coffee samples are prepared under controlled conditions (e.g., specific coffee-to-water ratio, brewing temperature, and time).

    • Samples are presented to the panelists in coded, identical containers to avoid bias.

  • Sensory Evaluation:

    • Panelists evaluate the aroma of the coffee samples in individual booths under controlled environmental conditions (e.g., temperature, lighting, and air circulation).

    • They rate the intensity of each identified aroma attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • The intensity ratings from the panelists are converted to numerical data.

    • Statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine significant differences in the aroma profiles of the coffee samples.

Mandatory Visualization

Diagram 1: Experimental Workflow

experimental_workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Perception Analysis cluster_correlation Correlation Analysis SamplePrepI Sample Preparation GCMS GC-MS Analysis SamplePrepI->GCMS Quantification Quantification of Homofuraneol GCMS->Quantification Correlation Correlation of Instrumental and Sensory Data Quantification->Correlation SamplePrepS Sample Preparation QDA Quantitative Descriptive Analysis SamplePrepS->QDA SensoryScoring Sensory Scoring QDA->SensoryScoring SensoryScoring->Correlation

Caption: Experimental workflow for correlating instrumental and sensory data.

Diagram 2: Olfactory Signaling Pathway

olfactory_pathway Odorant Homofuraneol (Odorant Molecule) Receptor Olfactory Receptor (in Nasal Epithelium) Odorant->Receptor G_Protein G-protein Activation Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Olfactory_Bulb Signal to Olfactory Bulb Action_Potential->Olfactory_Bulb Brain Signal Processing in Brain Olfactory_Bulb->Brain Perception Perception of 'Sweet' & 'Caramel' Aroma Brain->Perception

Caption: Simplified diagram of the olfactory signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, ensuring operational safety and regulatory compliance.

This compound, a compound valued for its sweet, caramel-like aroma in various industries, requires careful handling and disposal due to its potential hazards. This guide provides detailed procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Key Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C7H10O3[1]
Molecular Weight 142.15 g/mol [1]
Appearance Light orange to Yellow to Green clear liquid[2]
Flash Point > 200.0 °F (> 93.3 °C) Closed Cup[3]
Purity >97.0%(T)[2]

Pre-Disposal and Handling Protocols

Before initiating the disposal process, ensure all necessary personal protective equipment (PPE) is worn and the work area is properly ventilated.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[3][4][5][6]

  • Hand Protection: Wear appropriate protective gloves.[3][4]

  • Skin Protection: Wear protective clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling and Storage:

  • Avoid all personal contact, including inhalation.[7]

  • Do not eat, drink, or smoke when using this product.[2][3][6]

  • Store in a cool, dry, and well-ventilated area in a sealed container, away from heat, oxidizing agents, and incompatible materials.[3][4][5][7]

Step-by-Step Disposal Procedure

This material and its container must be disposed of as hazardous waste.[3] Do not allow the product to enter drains.[3]

1. Small Spills:

  • For small spills, utilize absorbent and appropriate materials to clean them up.[4]
  • Soak up the spill with an inert absorbent material such as dry clay, sand, or diatomaceous earth.[3][5]
  • Collect the absorbed material and place it into a suitable, closed container for disposal.[5]

2. Large Spills:

  • If it can be done without risk, stop the flow of the material.[3]
  • Dike the spilled material to prevent it from spreading.[3]
  • Cover with a plastic sheet to prevent further spreading.[3]
  • Absorb the spill in vermiculite, dry sand, or earth and place it into containers for disposal.[3]

3. Container Disposal:

  • Empty containers may retain product residue and should be treated as hazardous waste.
  • Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse your mouth.[3][6]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_spill Spill Response cluster_collection Waste Collection cluster_disposal Final Disposal prep Assess Situation (Spill or Waste) ppe Wear Appropriate PPE (Goggles, Gloves, etc.) prep->ppe spill_decision Spill Size? ppe->spill_decision small_spill Small Spill: Absorb with inert material (e.g., sand, vermiculite) spill_decision->small_spill Small large_spill Large Spill: Dike and cover. Absorb with inert material. spill_decision->large_spill Large collect Collect absorbed material and waste into a labeled, sealed hazardous waste container. small_spill->collect large_spill->collect disposal Dispose of container according to local, regional, and national regulations. collect->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in your critical work.

When handling this compound, a compound recognized for its sweet, caramel-like aroma and used in the food and fragrance industries, it is imperative to adhere to strict safety measures.[1] This substance is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal protocols are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) and Exposure Limits

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2][5]Protects against splashes and aerosols that can cause serious eye irritation.[2]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).[1][3]Prevents skin contact, which can cause irritation.[2] Due to the lack of specific breakthrough data, gloves should be changed frequently and immediately after any splash.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization.[1]Minimizes inhalation of vapors or aerosols.

Occupational Exposure Limits:

Specific occupational exposure limits for this compound have not been established. However, due to limited data on substituted furans, it is recommended to use the Hanford Tank Farm Occupational Exposure Limit (HTFOEL) for furan as a surrogate.

CompoundExposure Limit (HTFOEL)
Furan (surrogate)1.9 ppb

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized laboratory procedures is essential for minimizing the risks associated with handling this compound.

Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2] The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure. Use a scoop or spatula for solids to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weighing paper, and paper towels in a designated, labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup and Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1]

Emergency Procedures and Logical Relationships

The following diagrams illustrate the logical workflow for safely handling this compound and the appropriate response to an exposure incident.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Review SDS and Protocol PPE Don Appropriate PPE Prep->PPE Area Prepare Work Area (Fume Hood) PPE->Area Weigh Weigh and Transfer Area->Weigh Begin Work Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Complete Work Segregate Segregate Waste Decontaminate->Segregate Dispose Store for Disposal Segregate->Dispose Wash Wash Hands Thoroughly Dispose->Wash Final Step

Caption: Workflow for handling this compound.

ExposureResponse Exposure Incident Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs WashSkin Wash with Soap and Water for 15 min Exposure->WashSkin RinseEyes Rinse with Water for 15 min Exposure->RinseEyes FreshAir Move to Fresh Air Exposure->FreshAir RinseMouth Rinse Mouth with Water Exposure->RinseMouth RemoveClothing Remove Contaminated Clothing RemoveClothing->WashSkin Medical Seek Medical Attention WashSkin->Medical RemoveLenses Remove Contact Lenses (if present) RinseEyes->RemoveLenses RemoveLenses->Medical FreshAir->Medical DoNotVomit Do NOT Induce Vomiting RinseMouth->DoNotVomit DoNotVomit->Medical

References

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